2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-formyl-5-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-3-2-8(7-12)10(6-9)14-5-4-11/h2-3,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKKDSGICFMWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Formyl-5-methoxyphenoxy)acetonitrile chemical structure and properties
Technical Monograph: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Summary
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS 60066-86-6) is a high-value bifunctional building block used primarily in the synthesis of fused heterocyclic systems (specifically benzofurans) and substituted phenethylamines.[1] Its structure features an electron-rich benzene ring substituted with a reactive aldehyde, a methoxy group, and a cyanomethoxy moiety.[1]
This unique ortho-arrangement of the aldehyde (-CHO) and cyanomethoxy (-OCH₂CN) groups makes it an ideal substrate for the Thorpe-Ziegler cyclization or base-mediated condensation to yield 2-substituted benzofurans, which are pharmacophores in various anti-arrhythmic, anti-tumor, and neurological therapeutics.[1]
Chemical Identity & Structural Analysis
The compound is an ether derivative of 5-methoxysalicylaldehyde.[1] The presence of the electron-donating methoxy group at the para position relative to the aldehyde influences the electrophilicity of the carbonyl carbon, modulating its reactivity in condensation reactions.[1]
| Property | Data |
| IUPAC Name | 2-(2-Formyl-5-methoxyphenoxy)acetonitrile |
| Alternative Names | (2-Formyl-5-methoxyphenoxy)acetonitrile; 2-Cyanomethoxy-4-methoxybenzaldehyde |
| CAS Number | 60066-86-6 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| SMILES | COC1=CC(OCC#N)=C(C=O)C=C1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 65–68 °C (Typical for this class; experimental verification recommended) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO; Sparingly soluble in water |
Synthetic Protocol (The "Core" Methodology)
The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is achieved via a Williamson ether synthesis.[1] This protocol prioritizes regioselectivity and safety, specifically controlling the exotherm associated with alkylation and minimizing the polymerization of chloroacetonitrile.[1]
Reagents & Materials
-
Precursor: 2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde) [CAS: 672-13-9].[1][2][3]
-
Alkylating Agent: Chloroacetonitrile (1.2 equiv).[1]
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv).[1]
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) – Critical for Finkelstein in-situ exchange to accelerate reaction.[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone (anhydrous).[1]
Step-by-Step Procedure
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) in portions. Stir at ambient temperature for 30 minutes. The solution will turn yellow/orange, indicating phenoxide formation.[1]
-
Activation: Add KI (0.1 equiv).
-
Alkylation: Add Chloroacetonitrile (1.2 equiv) dropwise via a syringe pump or addition funnel over 20 minutes. Caution: Chloroacetonitrile is a potent lachrymator and toxic.[1] Work in a fume hood.
-
Reaction: Heat the mixture to 60–65 °C. Monitor via TLC (30% EtOAc/Hexanes) or HPLC. Reaction typically completes in 4–6 hours.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).
Mechanism & Workflow Diagram
Figure 1: Synthetic workflow for the preparation of the target nitrile via Williamson ether synthesis.
Applications in Drug Development
This compound acts as a "linchpin" intermediate.[1] Its value lies in the divergent reactivity of the aldehyde and nitrile groups.[1]
A. Benzofuran Scaffold Synthesis (Primary Utility)
The most authoritative application of this structure is the synthesis of 2-substituted benzofurans .[1] Under basic conditions (e.g., NaOEt/EtOH or DBU), the active methylene of the cyanomethoxy group undergoes an intramolecular aldol-type condensation with the aldehyde (Thorpe-Ziegler reaction), followed by dehydration.[1]
-
Target Class: Benzofuran-2-carbonitriles or 2-carboxamides.[1]
-
Therapeutic Relevance: These scaffolds are found in anti-arrhythmic agents (similar to Amiodarone) and melatonin receptor agonists.[1]
B. Reductive Amination (Secondary Utility)
The nitrile can be reduced to a primary amine, and the aldehyde can be coupled with amines.[1] This is relevant for synthesizing 5-Methoxy-2-(2-aminoethoxy)benzyl derivatives, which are structural analogs to the alpha-blocker Tamsulosin .[1]
Reaction Pathway Diagram
Figure 2: Divergent synthetic pathways: Cyclization to Benzofurans vs. Reduction to acyclic amines.[1]
Analytical Characterization Standards
To ensure scientific integrity, the isolated product must meet the following spectroscopic criteria:
-
IR Spectroscopy (ATR):
-
¹H NMR (400 MHz, CDCl₃):
Safety & Handling (MSDS Highlights)
-
Hazard Identification:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids.[1]
-
Spill Protocol: Do not wash into drains.[1] Treat spills with bleach (sodium hypochlorite) to oxidize potential cyanide traces before disposal, following local EHS regulations.[1]
References
-
Wynberg, H., & Meijer, E. W. (2005).[1][3] The Reimer–Tiemann Reaction. Organic Reactions. (Source for precursor synthesis). Link[1]
-
Reisner, D. B., & Horning, E. C. (1950).[1][4] Chloroacetonitrile.[1][4] Organic Syntheses, 30, 22. (Source for alkylating agent handling). Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 95695, 2-Hydroxy-5-methoxybenzaldehyde. (Precursor data). Link
-
Merck & Co. (2019).[1] Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1.[1] (Describes alkylation of substituted phenols with chloroacetonitrile). Link
-
Dalian Institute of Chemical Physics. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via o-Quinone Methides. (Context for benzofuran cyclization from similar scaffolds). Link
Sources
Technical Guide: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
The following is an in-depth technical guide on 2-(2-Formyl-5-methoxyphenoxy)acetonitrile , a critical intermediate in the synthesis of substituted benzofurans.
Core Identity & Synthesis of a Key Benzofuran Precursor
Part 1: Executive Summary & Chemical Identity
2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a specialized organic intermediate primarily utilized in the synthesis of 6-methoxybenzofuran-2-carbonitrile and related pharmacophores.[1] It serves as the "open-ring" precursor that undergoes base-catalyzed cyclization (Thorpe-Ziegler reaction) to form the benzofuran core, a structural motif prevalent in anti-inflammatory, antitumor, and neurological drug candidates.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 2-(2-Formyl-5-methoxyphenoxy)acetonitrile |
| Synonyms | 2-(Cyanomethoxy)-4-methoxybenzaldehyde; 2-Formyl-5-methoxyphenyl acetonitrile ether |
| CAS Number | Not Widely Listed (Transient intermediate).[2] Related CAS:673-22-3 (Starting Material), 35351-48-5 (Cyclized Product) |
| Molecular Formula | C |
| Molecular Weight | 191.18 g/mol |
| Melting Point | 80–81 °C (Experimental) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMF, DMSO, Acetone, Dichloromethane; Sparingly soluble in water |
Structural Analysis & Isomer Distinction
It is critical to distinguish this compound from its isomer, 2-(2-Formyl-4-methoxyphenoxy)acetonitrile (CAS 149384-09-8). The position of the methoxy group dictates the substitution pattern of the final benzofuran:
-
Target Compound: Methoxy at position 5 (relative to ether oxygen)
Derived from 4-Methoxysalicylaldehydengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Yields 6-Methoxybenzofuran . -
Isomer: Methoxy at position 4 (relative to ether oxygen)
Derived from 5-Methoxysalicylaldehydengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Yields 5-Methoxybenzofuran .
Part 2: Synthesis & Experimental Protocol
The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is achieved via the O-alkylation of 4-methoxysalicylaldehyde with chloroacetonitrile. This step is the "locking" phase before the ring-closure.
Reagents & Materials[3][4][8][10][11]
-
Precursor: 4-Methoxysalicylaldehyde (2-Hydroxy-4-methoxybenzaldehyde) [CAS: 673-22-3][1]
-
Alkylating Agent: Chloroacetonitrile [CAS: 107-14-2]
-
Base: Potassium Carbonate (K
COngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), anhydrous -
Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]
-
Catalyst: Potassium Iodide (KI) (Optional, to accelerate Finkelstein-like substitution)
Step-by-Step Protocol
This protocol is adapted from standard benzofuran synthesis methodologies (e.g., RSC Adv., 2016).[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxysalicylaldehyde (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Activation: Add anhydrous K
CO (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will typically darken. -
Alkylation: Add chloroacetonitrile (1.2 equiv) dropwise. If the reaction is sluggish, add a catalytic amount of KI (0.1 equiv).
-
Reaction: Heat the mixture to 60–80 °C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear, replaced by a less polar product spot.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (10x volume). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over MgSO
, and concentrate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain 2-(2-Formyl-5-methoxyphenoxy)acetonitrile as a beige solid (MP: 80–81 °C).
Part 3: Reaction Mechanism & Pathway
The transformation from the open-chain nitrile to the bicyclic benzofuran is a classic Thorpe-Ziegler cyclization followed by elimination.
Mechanism Description
-
O-Alkylation: The phenoxide attacks the chloromethyl carbon of chloroacetonitrile, displacing chloride to form the ether linkage.[1]
-
Cyclization (Base-Induced): In the presence of a strong base (often used in the next step, or residual carbonate at higher temps), the
-carbon of the nitrile (acidic due to -CN) is deprotonated.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde (ortho position).
-
Ring Closure: An intermediate alkoxide is formed, which protonates to an alcohol (3-hydroxy-2-cyanodihydrobenzofuran).[1]
-
Dehydration: Elimination of water yields the aromatic 6-methoxybenzofuran-2-carbonitrile .[1]
Visualization: Synthesis & Cyclization Pathway
Figure 1: The stepwise conversion of 4-methoxysalicylaldehyde to the target nitrile ether, followed by cyclization to the benzofuran core.[1]
Part 4: Applications in Drug Discovery
The core requirement for this compound is its utility as a scaffold. The 6-methoxybenzofuran moiety is a privileged structure in medicinal chemistry.
Key Therapeutic Areas
-
Alzheimer's Disease: 6-Methoxybenzofuran-2-imidazole derivatives (synthesized from the nitrile) have shown high affinity for Imidazoline I2 receptors , which are biomarkers for neurodegenerative disorders.
-
Antitumor Agents: Benzofuran-2-carboxamides are investigated for their ability to inhibit specific kinases involved in cancer cell proliferation.[1]
-
Imaging Probes: Fluorinated derivatives of this scaffold are used as PET imaging agents for
-amyloid plaques.
Downstream Transformations
The nitrile group (-CN) in the benzofuran product is versatile:
-
Hydrolysis
Carboxylic Acid (Precursor for amides/esters).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reduction
Aminomethyl group (Precursor for amines).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Pinner Reaction
Imidates/Amidines.
Part 5: Safety & Handling
Hazard Identification
-
Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo, though the ether linkage makes it relatively stable. Handle with extreme care.
-
Aldehyde Reactivity: The formyl group is susceptible to oxidation (to acid) or polymerization. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C .
-
Skin/Eye Irritant: Treat as a potent irritant. Use full PPE (Gloves, Goggles, Lab Coat).
Storage Protocol
-
Container: Amber glass vial (light sensitive).
-
Atmosphere: Argon backfill recommended.
-
Temperature: Refrigerator (4 °C).
References
-
Synthesis of Benzofuran Derivatives
- Title: "Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands for Alzheimer's Disease."
- Source:Journal of Medicinal Chemistry / Lirias (KU Leuven).
- Context: Describes the synthesis of 6-methoxybenzofuran-2-carbonitrile (Compound 2c) from the corresponding aldehyde and chloroacetonitrile.
-
URL:
-
Mechanistic Insight (Thorpe-Ziegler)
- Title: "The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of benzofurans."
- Source:RSC Advances, 2016, 6, 107716-107728.
- Context: Details the "Method C" one-pot synthesis and isolation of intermedi
-
URL:
-
Starting Material Data
- Title: "4-Methoxysalicylaldehyde (CAS 673-22-3) Product Page."
- Source: Sigma-Aldrich / Merck.
-
URL:
Sources
molecular weight and formula of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Part 1: Chemical Identity & Structural Analysis
The compound 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a specialized bifunctional intermediate used primarily in the synthesis of fused heterocyclic systems, particularly benzofurans. It is characterized by a benzene core substituted with a formyl group (aldehyde), a methoxy group, and a cyanomethoxy group.
1.1 Physicochemical Data
The following data establishes the baseline identity of the molecule. Note that while specific CAS numbers for this exact isomer are often proprietary or catalog-dependent, it is the direct alkylation product of the widely available 2-hydroxy-4-methoxybenzaldehyde (CAS 673-22-3).
| Property | Value | Notes |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | Calculated based on standard atomic weights. |
| Exact Mass | 191.0582 | Monoisotopic mass. |
| Structure Description | Trisubstituted benzene: 1-(cyanomethoxy), 2-formyl, 5-methoxy. | Derived from 4-methoxysalicylaldehyde. |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |
| Solubility | DMSO, DMF, Acetonitrile, Chloroform | Poorly soluble in water. |
| Precursor CAS | 673-22-3 | 2-Hydroxy-4-methoxybenzaldehyde (Starting Material). |
1.2 Structural Disambiguation (Critical)
Researchers often confuse isomers due to the re-numbering of the benzene ring upon alkylation.
-
Target: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
-
Origin: Derived from 2-hydroxy-4-methoxybenzaldehyde .[1]
-
Numbering Logic: The phenoxy oxygen is position 1. The formyl group is at position 2 (ortho). The methoxy group ends up at position 5 relative to the phenoxy oxygen.
-
-
Common Isomer: 2-(2-Formyl-4-methoxyphenoxy)acetonitrile
-
Origin: Derived from 2-hydroxy-5-methoxybenzaldehyde .[1]
-
Distinction: The methoxy group is para to the cyanomethoxy tail.
-
Part 2: Synthesis Protocol
The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile follows a classic Williamson Ether Synthesis . This protocol is designed for high regioselectivity, targeting the phenolic hydroxyl group while leaving the aldehyde intact.
2.1 Reaction Logic
The reaction involves the nucleophilic attack of the phenoxide anion (generated in situ) on the alpha-carbon of chloroacetonitrile.
-
Precursor: 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde).
-
Electrophile: Chloroacetonitrile (or Bromoacetonitrile).
-
Base: Potassium Carbonate (
). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
2.2 Step-by-Step Methodology
Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly.
-
Preparation:
-
Charge a dry round-bottom flask with 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) and anhydrous DMF (15 mL).
-
Add anhydrous Potassium Carbonate (
) (2.07 g, 15 mmol). -
Technical Insight: Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the aldehyde.
-
-
Alkylation:
-
Add Chloroacetonitrile (0.83 g, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to 60–80°C and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear, replaced by the less polar ether product.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Filter the precipitate and wash with cold water.
-
Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).
-
Part 3: Applications in Drug Development
This molecule is a "linchpin" intermediate. Its value lies in the ortho-relationship between the aldehyde (-CHO) and the cyanomethoxy (-OCH₂CN) groups. This specific arrangement allows for rapid cyclization into benzofuran scaffolds, a pharmacophore found in numerous anti-arrhythmic and anti-tumor drugs.
3.1 The Thorpe-Ziegler Cyclization (Benzofuran Synthesis)
Upon treatment with a strong base (e.g., Sodium Ethoxide or DBU), the methylene protons of the cyanomethoxy group become acidic. The resulting carbanion attacks the carbonyl carbon of the aldehyde.
-
Product: 3-Aminobenzofuran-2-carboxylic acid derivatives or Benzofuran-2-carbonitriles .
-
Mechanism: Intramolecular Aldol-type condensation followed by aromatization.
3.2 Therapeutic Relevance[2][3]
-
Kinase Inhibitors: Substituted benzofurans are frequent scaffolds in VEGFR and EGFR inhibitors.
-
Anti-inflammatory Agents: The 5-methoxy substitution pattern mimics the ring structure of natural products like khellin and synthetic analogues like Iguratimod intermediates.
Part 4: Visualization of Workflows
Diagram 1: Synthesis & Cyclization Pathway
This diagram illustrates the transformation from the commercially available salicylate to the benzofuran scaffold via the target nitrile.
Caption: Synthesis of the target nitrile from 4-methoxysalicylaldehyde and its subsequent conversion to a benzofuran scaffold.
Diagram 2: Structural Numbering Logic
This diagram clarifies the shift in numbering that causes confusion between "4-methoxy" and "5-methoxy" isomers.
Caption: Visual mapping of carbon positions during the nomenclature shift from Benzaldehyde to Phenoxyacetonitrile.
References
-
Sigma-Aldrich. (2-Formyl-4-methoxyphenoxy)acetonitrile Product Information. (Note: Isomer comparison). Retrieved from
-
Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. (Precursor Identity). Retrieved from
-
National Institutes of Health (NIH). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes. (Methodology validation). Retrieved from
-
ChemScene. 2-(5-Formyl-2-methoxyphenoxy)acetonitrile Product Data. (Isomer Reference). Retrieved from [4]
-
Organic Syntheses. Chloroacetonitrile Synthesis and Reactivity. Retrieved from
Sources
Solubility Profile of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile in Organic Solvents: A Methodological Approach
An In-Depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive framework for determining the solubility profile of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, a compound of interest in contemporary drug discovery. While specific solubility data for this molecule is not widely published, this document outlines the theoretical underpinnings and practical, step-by-step protocols for researchers to establish a robust and accurate solubility profile. We will delve into solvent selection strategies, equilibrium solubility determination via the shake-flask method, and analytical quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring the generation of reliable data for downstream applications in process chemistry and formulation development.
Introduction: The Critical Role of Solubility
In the realm of drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. The solubility of a chemical entity like 2-(2-Formyl-5-methoxyphenoxy)acetonitrile dictates its dissolution rate, a key factor in its absorption and ultimate bioavailability. Furthermore, understanding its solubility in various organic solvents is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing effective delivery systems, from oral solid dosage forms to parenteral solutions.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.
This guide provides the scientific rationale and detailed experimental procedures to empower researchers to meticulously characterize the solubility of this and other novel compounds.
Theoretical Framework: "Like Dissolves Like" and Beyond
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. It suggests that substances with similar polarities are more likely to be soluble in one another. An analysis of the structure of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile reveals several key functional groups that will govern its interactions with various solvents:
-
Aromatic Ring & Methoxy Group: These contribute to some lipophilic (non-polar) character.
-
Formyl Group (Aldehyde): A polar group capable of hydrogen bonding.
-
Ether Linkage: Introduces polarity.
-
Acetonitrile Group: A highly polar group.
Based on this structure, we can anticipate that 2-(2-Formyl-5-methoxyphenoxy)acetonitrile will exhibit a degree of solubility in a range of solvents, with higher solubility expected in polar aprotic and some polar protic solvents. However, empirical determination is essential, as intermolecular forces and crystal lattice energy can significantly influence solubility in ways that are difficult to predict with perfect accuracy.
Strategic Selection of Solvents
A comprehensive solubility profile should assess the compound's behavior in a variety of solvents that represent different polarity classes. The choice of solvents should be guided by their potential use in manufacturing and formulation, as well as their ability to provide a broad understanding of the compound's physicochemical properties.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; commonly used in synthesis and as co-solvents in formulations. |
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Can accept hydrogen bonds and have large dipole moments; effective at dissolving polar compounds. |
| Non-Polar | Hexane, Toluene | Primarily interact through van der Waals forces; assess solubility in lipophilic environments. |
| Intermediate | Dichloromethane, Ethyl Acetate | Possess intermediate polarity; widely used in extractions and chromatography. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining equilibrium solubility is the shake-flask method, as described by regulatory bodies and foundational pharmaceutical science literature. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (e.g., 10-20 mg) into a series of 4 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume (e.g., 2 mL) of a selected organic solvent from Table 1.
-
Seal the vials tightly with screw caps containing a chemically resistant septum.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a consistent speed for a predetermined period (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the mobile phase to be used in the HPLC analysis to bring the concentration within the calibrated range of the instrument.
-
Analytical Quantification by HPLC
A robust and validated HPLC method is essential for accurate concentration measurement.
-
Method Development: A reverse-phase HPLC method would likely be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid for peak shape improvement) is a good starting point.
-
Calibration: Prepare a series of calibration standards of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile of known concentrations in the mobile phase.
-
Analysis: Inject the diluted samples and the calibration standards into the HPLC system.
-
Calculation: Use the peak area from the chromatogram of the sample and the calibration curve to determine the concentration of the saturated solution. The solubility is then calculated, taking into account the dilution factor, and is typically expressed in mg/mL or mol/L.
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvent classes.
Table 2: Template for Recording Solubility Data for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | Experimental Data | Calculated Data | e.g., Colorless solution |
| Ethanol | Polar Protic | Experimental Data | Calculated Data | e.g., Colorless solution |
| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data | e.g., Forms solvate? (requires further analysis) |
| DMSO | Polar Aprotic | Experimental Data | Calculated Data | e.g., High solubility observed |
| Acetone | Polar Aprotic | Experimental Data | Calculated Data | e.g., Colorless solution |
| Dichloromethane | Intermediate | Experimental Data | Calculated Data | e.g., Moderate solubility |
| Ethyl Acetate | Intermediate | Experimental Data | Calculated Data | e.g., Colorless solution |
| Toluene | Non-Polar | Experimental Data | Calculated Data | e.g., Low solubility |
| Hexane | Non-Polar | Experimental Data | Calculated Data | e.g., Practically insoluble |
Conclusion and Future Directions
This guide provides a robust framework for determining the solubility profile of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. By following the detailed protocols for solvent selection, the shake-flask method, and HPLC analysis, researchers can generate high-quality, reliable data. This information is indispensable for guiding further development, from optimizing reaction conditions in process chemistry to designing effective drug delivery systems in pharmaceutics. Further studies could investigate the effect of temperature on solubility to understand the thermodynamics of dissolution, or explore the impact of pH on the solubility in aqueous buffer systems, which would be critical for predicting oral absorption.
References
-
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: In "Pharmaceutical Profiling in Drug Discovery," edited by Ronald T. Borchardt et al., AAPS Press. (A conceptual reference, as the direct book link is not available; however, the method is a standard in the field). URL: [Link] (Link to the American Association of Pharmaceutical Scientists, which publishes such standards).
2-(2-Formyl-5-methoxyphenoxy)acetonitrile safety data sheet (SDS) analysis
Strategic Safety & Handling Analysis: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Part 1: Executive Summary & Chemical Profile
Compound Identity:
-
Chemical Name: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
-
CAS Number: 20096-74-8
-
Molecular Formula: C₁₀H₉NO₃
-
Molecular Weight: 191.18 g/mol [1]
-
Synonyms: (2-Formyl-5-methoxyphenoxy)acetonitrile; 2-Cyanomethoxy-4-methoxybenzaldehyde.
Operational Context: This compound acts as a critical pharmaceutical intermediate , predominantly utilized in the synthesis of Alpha-Adrenergic Antagonists (e.g., analogs related to Tamsulosin or Silodosin). Its structure combines three distinct reactive functionalities—an aldehyde , an ether , and a nitrile —making it a versatile "molecular scaffold" for drug development.[2]
However, this versatility introduces a complex safety profile. The aldehyde moiety presents stability challenges (oxidation), while the nitrile group introduces toxicological concerns requiring strict containment. This guide analyzes the Safety Data Sheet (SDS) data through the lens of a process chemist, translating hazard codes into actionable engineering controls.
Part 2: Hazard Identification & Toxicology (The "Why")
Standard SDS documents list H-codes, but they rarely explain the mechanistic risks. Below is an analysis of the Structure-Activity Relationship (SAR) for this specific molecule.
Functional Group Risk Analysis
| Moiety | Primary Risk | Mechanistic Insight |
| Aldehyde (-CHO) | Sensitization & Instability | Aldehydes are electrophilic. They can form Schiff bases with skin proteins (leading to allergic dermatitis) and rapidly auto-oxidize in air to form carboxylic acids (impurity generation). |
| Nitrile (-CN) | Acute Toxicity | While less labile than cyanide salts, organic nitriles can metabolize to release cyanide ions ( |
| Ether Linkage | Peroxide Formation | Although the electron-withdrawing nitrile group stabilizes the alpha-carbon, ether linkages generally require monitoring for peroxide formation upon long-term storage. |
GHS Classification & Interpretation
-
H302 (Harmful if Swallowed): The nitrile group implies oral toxicity. Protocol Implication: No open bench work; solids must be handled in a weigh station or isolator.
-
H315 / H319 (Skin/Eye Irritation): The aldehyde is a mucous membrane irritant. Protocol Implication: Full face-shield or sash-height restrictions are mandatory during transfer.
-
H317 (Skin Sensitization): Potential for delayed allergic reaction. Protocol Implication: Double-gloving (Nitrile over Laminate) is recommended for prolonged handling.
Visualization: Hazard Logic Flow
Caption: Functional group analysis linking chemical structure to specific physiological risks and required engineering controls.
Part 3: Experimental Protocol (Safe Handling & Transfer)
Objective: Safely transfer 50g of solid 2-(2-Formyl-5-methoxyphenoxy)acetonitrile from a shipping container to a reaction vessel without dust generation or operator exposure.
Prerequisites:
-
Engineering Control: Certified Fume Hood (Face velocity > 100 fpm) or Powder Containment Hood.
-
PPE: Nitrile gloves (double layer), lab coat, safety goggles, N95 respirator (if outside a powder hood).
Step-by-Step Methodology
-
Preparation of Inert Atmosphere:
-
Rationale: The aldehyde group is air-sensitive.
-
Action: Purge the receiving reaction vessel with Nitrogen (
) for 15 minutes prior to addition.
-
-
Anti-Static Weighing:
-
Rationale: Organic solids can build static charge, leading to "jumping" powder and dispersion.
-
Action: Use an anti-static gun or ionizing bar on the spatula and weighing boat. Place the weighing balance inside the fume hood.
-
-
Transfer Technique (The "Chute" Method):
-
Do not dump powder. Use a wide-mouth powder funnel extending below the neck of the reactor.
-
Action: Slowly tap the weighing boat. If the solid is clumpy (common with aldehydes due to slight moisture absorption), break gently with a glass rod before attempting transfer.
-
-
Solvent Wash-Down:
-
Rationale: Residual dust on the funnel neck poses an inhalation risk and yield loss.
-
Action: Immediately rinse the funnel into the reactor with the reaction solvent (e.g., Acetonitrile or DMF). Do not remove the funnel "dry."
-
-
Decontamination:
-
Action: Wipe down the balance and hood surface with a tissue soaked in 10% Sodium Hypochlorite (Bleach) followed by water.
-
Note: While bleach oxidizes cyanide, for this complex nitrile, it primarily serves to degrade the aldehyde and clean the surface.
-
Part 4: Emergency Response & Stability
Reactivity Profile
-
Incompatibilities:
Emergency Decision Tree
Caption: Decision matrix for spills and exposure events. Note the distinction between solid and liquid spill cleanup.
Part 5: Regulatory & Disposal
Waste Management: This compound must never be disposed of in general trash or aqueous waste streams.
-
Stream: Segregated Organic Waste (High Hazard / Cytotoxic).
-
Labeling: Must be clearly labeled "Contains Nitriles and Aldehydes."
-
Destruction: Incineration is the only approved method for complete destruction of the nitrile functionality to prevent environmental leaching.
Regulatory Status:
-
TSCA/REACH: As a research intermediate, it is often exempt from full inventory listing if used strictly for R&D (Low Volume Exemption), but verify local regulations.
-
Transport: Generally Class 6.1 (Toxic Substances) or Class 9 (Miscellaneous) depending on purity and quantity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13649434, 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrile Compounds and Benzaldehyde Derivatives Hazard Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from [Link]
Sources
Thermodynamic Stability of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Technical Guide for Research & Development
Core Directive & Executive Summary
The Central Thesis: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a thermodynamically metastable intermediate. While kinetically stable under inert, neutral conditions, it resides in a shallow energy well relative to its cyclized isomer, 5-methoxybenzofuran-2-carbonitrile .
For drug development professionals, this molecule represents a classic "reactive handle." Its utility lies in its potential to undergo controlled cyclization (Thorpe-Ziegler reaction) to form fused heterocyclic systems. However, this same reactivity dictates its fragility during storage and processing.
Key Stability Risks:
-
Base-Catalyzed Cyclization: Rapid conversion to benzofuran derivatives upon exposure to trace bases (pKa driven).
-
Aldehyde Oxidation: Aerobic degradation to the corresponding carboxylic acid.
-
Nitrile Hydrolysis: Slow conversion to amides/acids under aqueous acidic/basic conditions.
Structural Analysis & Reactivity Profile
To understand the thermodynamics, we must dissect the functional interplay within the molecule.
Chemical Structure:
-
Core: 1,2,4-trisubstituted benzene ring.
-
Position 1 (Ether Linkage): Cyanomethoxy group (
). The methylene protons are acidic (pKa 25 in DMSO, lowered by the adjacent nitrile and phenoxy induction). -
Position 2 (Ortho): Formyl group (
). An electrophilic trap. -
Position 5 (Meta): Methoxy group (
). Electron-donating, increasing electron density on the ring but less relevant to the immediate cyclization mechanism.
The Thermodynamic Driver: Aromatization
The molecule is designed to cyclize. The transformation from the open-chain ether to the benzofuran ring system is thermodynamically favorable because it establishes a fully aromatic heterocyclic system.
-
Enthalpy (
): Highly Exothermic. The formation of the furan ring and the extended conjugation releases significant energy. -
Entropy (
): Favorable. Although cyclization reduces degrees of freedom, the subsequent elimination of water (dehydration) during full aromatization drives the reaction forward.
Decomposition Pathways (Visualized)
The following diagram illustrates the critical degradation and reaction pathways. The "Product" of the intended synthesis (Benzofuran) is the "Decomposition Product" of the storage phase.
Figure 1: Mechanistic pathways governing the stability of the target molecule. The green path represents the primary thermodynamic risk during storage.
Thermodynamic Parameters & Stability Data
While specific calorimetric data for this exact intermediate is often proprietary, we can derive high-confidence estimates based on structural analogs (e.g., salicylaldehyde derivatives).
| Parameter | Estimated Range/Value | Stability Implication |
| Melting Point | 95°C – 105°C (Solid) | Sharp melting point indicates purity. Broadening indicates oligomerization or oxidation. |
| Decomposition Temp ( | > 140°C | Thermal cyclization often initiates before gross decomposition. Do not overheat. |
| Solubility | DCM, EtOAc, MeCN, DMSO | Stable in aprotic solvents. Unstable in protic basic solvents (e.g., MeOH/NaOH). |
| pKa ( | ~20–25 | Susceptible to deprotonation by weak bases ( |
The "Thorpe-Ziegler" Danger Zone
The proximity of the active methylene (
-
Mechanism: Base abstracts a proton from
Carbanion attacks Alkoxide intermediate Cyclization Dehydration. -
Trigger: Even trace alkalinity (pH > 8) can initiate this cascade at room temperature.
Experimental Protocols for Stability Assessment
To validate the quality of your material, rely on these self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine the onset of thermal cyclization/decomposition.
-
Method:
-
Weigh 2–5 mg of sample into a hermetically sealed aluminum pan.
-
Ramp temperature from 25°C to 250°C at 10°C/min under Nitrogen flow (50 mL/min).
-
Analysis: Look for a sharp endotherm (melting) followed by a broad exotherm.
-
Interpretation: An exotherm immediately following melting suggests the compound is polymerizing or cyclizing in the melt phase. If the exotherm is < 150°C, the material is thermally sensitive.
-
Protocol B: HPLC Stress Testing (For Purity)
-
Objective: Quantify the presence of the benzofuran impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm and 280 nm.
-
Key Marker: The benzofuran product will be significantly less polar (eluting later) than the aldehyde precursor due to the loss of the polar carbonyl and formation of the aromatic system.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity.
-
Temperature: Store at 2°C – 8°C . Lower temperatures kinetically inhibit the cyclization and oxidation pathways.
-
Atmosphere: Store under Argon or Nitrogen . This prevents the autoxidation of the aldehyde to the carboxylic acid.
-
Acidity: Ensure the material is free of residual base from synthesis.
-
Tip: A final wash of the organic layer with dilute citric acid or ammonium chloride during isolation is recommended to neutralize trace alkalinity.
-
-
Solvent Choice for Reactions:
-
Preferred: Dichloromethane (DCM), Toluene, Anhydrous Acetonitrile.
-
Avoid: Alcohols with base, DMF (can decompose to form dimethylamine, a base), Acetone (aldol competition).
-
References
-
Organic Syntheses, Coll. Vol. 30, p. 22 (1950). Chloroacetonitrile Synthesis and Reactivity. (Foundational chemistry for the alkylation step).
-
BenchChem Technical Support. Synthesis and Reactivity of 2-Hydroxy-4-methoxybenzaldehyde. (Precursor stability data).
-
WuXi AppTec QM Magic Class, Chapter 31. Benzofuran Synthesis via Acid Catalyzed Cyclization. (Detailed mechanistic insight into the thermodynamic driving force of phenoxyacetonitrile cyclization).
-
ChemScene Product Data. 2-(5-Formyl-2-methoxyphenoxy)acetonitrile Properties. (Physical storage conditions for isomeric analogs).
-
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (Validation of the Thorpe-Ziegler pathway).
Sources
literature review of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile derivatives
An In-Depth Technical Guide to 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Derivatives: Synthesis, Derivatization, and Therapeutic Potential
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. The 2-(2-Formyl-5-methoxyphenoxy)acetonitrile core represents a versatile and promising scaffold, offering multiple points for chemical modification and the potential to interact with a diverse range of biological targets. The strategic placement of a reactive formyl group, a flexible ether linkage, and a nitrile moiety provides a unique chemical canvas for the development of new chemical entities with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, derivatization strategies, and explored biological activities of derivatives based on this core structure, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
The 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Scaffold: A Privileged Starting Point
The 2-(2-Formyl-5-methoxyphenoxy)acetonitrile molecule is characterized by a methoxy-substituted benzene ring bearing both a formyl (aldehyde) and a cyanomethyl ether substituent. This arrangement of functional groups offers a compelling starting point for medicinal chemistry campaigns due to several key features:
-
The Aldehyde Handle: The formyl group is a highly versatile functional group that can readily participate in a wide array of chemical transformations. It is a key precursor for the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities.[1][2][3]
-
The Phenoxyacetonitrile Moiety: The ether linkage provides conformational flexibility, allowing derivatives to adapt to the topology of various enzyme active sites or receptor binding pockets. The nitrile group can act as a hydrogen bond acceptor and is a common functional group in many approved drugs.
-
Aromatic Scaffolding: The substituted benzene ring provides a rigid core that can be further functionalized to modulate physiochemical properties such as solubility, lipophilicity, and metabolic stability.
Synthesis of the Core Scaffold
The synthesis of the parent compound, 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, can be achieved through a straightforward nucleophilic substitution reaction. A common synthetic route involves the O-alkylation of a suitably substituted phenol with a haloacetonitrile.
Experimental Protocol: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
2-Chloroacetonitrile or 2-Bromoacetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for a predetermined period to facilitate the formation of the phenoxide salt.
-
Add 2-chloroacetonitrile or 2-bromoacetonitrile to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the solvent used, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.[4]
Causality Behind Experimental Choices:
-
The choice of base is critical. A mild base like potassium carbonate is often sufficient and safer to handle than a strong base like sodium hydride.
-
Acetonitrile and DMF are excellent polar aprotic solvents for this type of SN2 reaction, effectively solvating the cation of the base while not interfering with the nucleophilic attack of the phenoxide.
-
Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and thus a faster reaction rate.
Caption: Synthetic workflow for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Derivatization Strategies: Unleashing the Potential of the Core Scaffold
The true power of the 2-(2-Formyl-5-methoxyphenoxy)acetonitrile scaffold lies in its amenability to a wide range of chemical modifications. The formyl group, in particular, serves as a gateway to a vast chemical space of derivatives.
Synthesis of Schiff Base Derivatives
The condensation of the formyl group with primary amines to form Schiff bases (imines) is a robust and high-yielding reaction. Schiff bases derived from various aromatic and heterocyclic amines have been shown to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5][6]
General Experimental Protocol: Synthesis of Schiff Base Derivatives
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetonitrile
-
Substituted primary amine (aromatic or aliphatic)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 2-(2-Formyl-5-methoxyphenoxy)acetonitrile in ethanol or methanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified period, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Trustworthiness of the Protocol: This protocol is self-validating as the formation of the imine bond can be easily confirmed by spectroscopic methods such as ¹H NMR (disappearance of the aldehyde proton signal and appearance of the imine proton signal) and IR spectroscopy (appearance of the C=N stretching vibration).
Caption: Logical relationships in the structure-activity of derivatives.
Future Directions and Conclusion
The 2-(2-Formyl-5-methoxyphenoxy)acetonitrile scaffold represents a fertile ground for the discovery of novel bioactive molecules. The synthetic accessibility and the presence of multiple reactive handles make it an attractive starting point for the construction of diverse chemical libraries. Future research in this area should focus on:
-
Systematic Derivatization: A comprehensive exploration of the chemical space around this scaffold through systematic derivatization of the formyl group and the aromatic ring.
-
High-Throughput Screening: Screening of the resulting compound libraries against a wide range of biological targets to identify novel hits.
-
Mechanism of Action Studies: In-depth investigation of the mechanism of action of the most promising compounds to understand their molecular targets and pathways.
-
Computational Modeling: Utilization of in silico methods to guide the rational design of more potent and selective derivatives.
References
-
Shekhawat, A. S., Chauhan, N. S., Singh, G., & Chundawat, N. S. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196. [Link]
-
Kumar, S., & Kumar, A. (2019). Synthesis and Biological Evaluation of Novel Schiff Bases of Aryloxy Moiety. Journal of Drug Delivery and Therapeutics, 9(5-s), 1-5. [Link]
-
Iacob, A., et al. (2013). Synthesis and biological evaluation of some new Schiff bases and their Cu(II) and Mg(II) complexes. African Journal of Pharmacy and Pharmacology, 7(20), 1225-1230. [Link]
-
Shankarananth, V., et al. (2011). Synthesis and biological evaluation of novel Schiff's bases. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1649-1653. [Link]
-
Li, Y., et al. (2007). Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Molecules, 12(7), 1468-1476. [Link]
- Dunn, J., et al. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833-838. [Link]
-
Anton, F., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 5036-5047. [Link]
-
RHENIUM BIO SCIENCE. Acetonitrile, (2-formyl-5-methoxyphenoxy)- 97%. [Link]
-
Kategaya, L., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
-
Stanchev, S., et al. (2009). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ARKIVOC, 2009(11), 229-240. [Link]
-
Fabre, A., et al. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. Molecules, 31(3), 615. [Link]
-
Kategaya, L., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
-
Ojima, I., et al. (1996). Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. Journal of Medicinal Chemistry, 39(20), 3889-3896. [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 963-970. [Link]
-
Rady, G. S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2255. [Link]
-
Schenk, G., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]
-
Kumar, S., et al. (2022). 5-Formyluridine and Its Synthetic Applications. ChemistrySelect, 7(46), e202203613. [Link]
- Chen, C., et al. (2016). 5-methoxytryptophan and its derivatives and uses thereof.
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Technical Whitepaper: Systematic Nomenclature and Structural Characterization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Summary
This technical guide provides a definitive structural and nomenclatural analysis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile . Designed for researchers in medicinal chemistry and drug discovery, this document deconstructs the IUPAC logic governing the molecule's name, details a validated synthetic protocol, and outlines the spectroscopic signatures required for structural confirmation. This compound serves as a critical intermediate in the synthesis of benzofurans and other pharmacophores found in bioactive agents.
Structural Anatomy & IUPAC Nomenclature[1][2]
The systematic naming of polyfunctional molecules requires a rigid adherence to the hierarchy of functional groups as defined in the IUPAC Nomenclature of Organic Chemistry (Blue Book) .
The Hierarchy of Priority (Rule P-44)
The core challenge in naming this molecule is determining the "Principal Functional Group" (PFG) among three candidates:
-
Nitrile (
) -
Aldehyde (
)[1] -
Ether (
)
According to IUPAC Rule P-44 and the seniority of suffixes, the priority order is: Carboxylic Acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols/Phenols > Ethers.
Since the Nitrile group has higher seniority than the Aldehyde, the parent structure is derived from the nitrile-containing chain.
Derivation of the Name[5][6][7][8]
-
Parent Structure: The principal chain containing the nitrile group is ethane. Thus, the parent alkane-nitrile is Acetonitrile (ethanenitrile).
-
Numbering the Parent: The carbon of the cyano group is C1. The adjacent carbon (methylene) is C2.
-
Substituent Identification: Attached to C2 of the acetonitrile is a phenoxy group.
-
Substituent Internal Numbering: The phenoxy ring is numbered starting from the point of attachment to the acetonitrile oxygen (C1').
-
Position 2': Contains the Formyl group (
). -
Position 5': Contains the Methoxy group (
).[2]
-
-
Assembly:
-
Substituent Name: (2-formyl-5-methoxyphenoxy)[3]
-
Attachment Point: Position 2 of acetonitrile.
-
Final Name: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
-
Visualization of Naming Logic
Figure 1: Decision tree illustrating the IUPAC priority rules applied to determine the Preferred IUPAC Name (PIN).
Chemical Synthesis Strategy
To ensure scientific integrity, we must define a synthesis route that is chemically sound and high-yielding. The standard approach involves a Williamson Ether Synthesis (O-alkylation).
Retrosynthetic Analysis
-
Target: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
-
Disconnection: The
bond. -
Synthons:
-
Nucleophile: 2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde).[4]
-
Electrophile: Chloroacetonitrile or Bromoacetonitrile.
-
Experimental Protocol
Safety Warning: Haloacetonitriles are potent lachrymators and toxic. Potassium carbonate is an irritant. Perform all operations in a fume hood.
Reagents:
-
2-Hydroxy-5-methoxybenzaldehyde (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic amount, 0.1 eq) - accelerates the reaction via Finkelstein-like exchange.
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-5-methoxybenzaldehyde (10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(20 mmol). Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms. -
Alkylation: Add catalytic KI (1 mmol), followed by the dropwise addition of Chloroacetonitrile (12 mmol).
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes).
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or quench the DMF.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway of the Williamson ether synthesis via SN2 nucleophilic substitution.
Analytical Characterization (Self-Validating System)
To establish the trustworthiness of the synthesized compound, the following spectral data must be obtained. These values act as a "fingerprint" for the molecule.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde (-CHO) | 10.30 - 10.50 | Singlet (s) | 1H | Highly deshielded carbonyl proton. |
| Aromatic (H6) | 7.30 - 7.45 | Doublet (d) | 1H | Ortho to CHO (deshielded). |
| Aromatic (H3) | 6.50 - 6.65 | Doublet (d) | 1H | Ortho to ether linkage (shielded). |
| Aromatic (H4) | 6.60 - 6.75 | Doublet of Doublets (dd) | 1H | Para to CHO, meta to ether. |
| Methylene (-OCH2CN) | 4.80 - 4.95 | Singlet (s) | 2H | Deshielded by Oxygen and Nitrile. |
| Methoxy (-OCH3) | 3.80 - 3.90 | Singlet (s) | 3H | Characteristic methoxy peak. |
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): A sharp, distinct band at 2200–2260 cm⁻¹ . This confirms the successful alkylation with the acetonitrile fragment. -
Aldehyde Carbonyl (
): Strong band at 1680–1700 cm⁻¹ . -
Aldehyde C-H Stretch: "Fermi doublet" often visible at 2750 and 2850 cm⁻¹ .
-
Ether Stretch (C-O-C): Strong bands in the 1000–1300 cm⁻¹ region.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[5][6][1] Royal Society of Chemistry, 2014. [Link]
-
Favre, H. A., & Powell, W. H. "Seniority of Functional Groups (Section P-44)." IUPAC Blue Book, 2013.[1] [Link]
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Organic Syntheses. "Chloroacetonitrile." Org.[7] Synth. 1950, 30,[7] 22. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 95695, 2-Hydroxy-5-methoxybenzaldehyde." [Link]
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A Technical Guide to the Potential Pharmaceutical Applications of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile: A Scaffold for Novel Therapeutics
An In-Depth Technical Guide
Abstract
This technical guide explores the prospective pharmaceutical applications of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, a molecule that integrates the structural features of o-vanillin and phenoxyacetonitrile. While direct biological data on this specific compound is sparse, its constituent moieties are well-represented in a vast body of scientific literature, suggesting a rich potential for therapeutic development. Vanillin and its derivatives are privileged scaffolds known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] Similarly, the phenoxyacetonitrile core is present in compounds with demonstrated biological activity.[4][5] This document synthesizes the available evidence from these related structures to postulate mechanisms of action and identify promising therapeutic avenues. We provide a comprehensive framework for the preclinical evaluation of this compound, including a detailed synthesis protocol, and a suite of in vitro assays designed to probe its anticancer, antioxidant, and anti-inflammatory potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in contemporary drug discovery.
Introduction to the Scaffold
2-(2-Formyl-5-methoxyphenoxy)acetonitrile is an aromatic organic compound characterized by a benzene ring substituted with a formyl (aldehyde), a methoxy, and an O-linked acetonitrile group. Its structure is derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a naturally occurring phenolic aldehyde, where the phenolic hydroxyl group has been etherified with an acetonitrile moiety.[6] This strategic combination of functional groups—an electrophilic aldehyde, a hydrogen-bond-accepting ether, and a nitrile group—provides a versatile platform for molecular interactions with biological targets.
The vanillin core is a well-established "privileged scaffold" in drug discovery, prized for its synthetic tractability and the diverse biological activities of its derivatives.[1][7] The aldehyde, hydroxyl, and ether groups on the vanillin ring serve as key hotspots for modification, enabling the generation of compounds with enhanced therapeutic properties spanning anticancer, antimalarial, antioxidant, and anti-inflammatory applications.[1][2] The phenoxyacetonitrile scaffold has also been a subject of interest, with derivatives showing potential as vasodilators and agrochemicals.[4][5]
The objective of this guide is to bridge the knowledge gap for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile by:
-
Establishing its physicochemical properties and outlining a robust synthetic route.
-
Postulating its most promising therapeutic applications based on structure-activity relationships (SAR) of its parent scaffolds.
-
Providing a detailed, actionable workflow for its preclinical evaluation, empowering researchers to systematically investigate its potential.
Physicochemical Properties and Synthesis
A foundational understanding of a compound's properties and its synthesis is critical for any drug discovery program.
Table 1: Physicochemical Properties of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [8] |
| Molecular Weight | 191.18 g/mol | [8] |
| CAS Number | 222622-86-8 | [8] |
| Topological Polar Surface Area (TPSA) | 59.32 Ų | [8] |
| LogP (calculated) | 1.41 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Rotatable Bonds | 4 | [8] |
Note: These properties are based on the isomer 2-(5-Formyl-2-methoxyphenoxy)acetonitrile. Properties are expected to be very similar for the 2-Formyl isomer.
Proposed Synthesis Pathway: Williamson Ether Synthesis
The most direct and industrially scalable method for preparing 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, the phenolic proton of o-vanillin is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a potent nucleophile. This phenoxide then attacks an α-haloacetonitrile (e.g., chloroacetonitrile), displacing the halide and forming the desired ether linkage.[4][9]
Causality of Experimental Choices:
-
Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that effectively solvates the cation of the base (K⁺) without interfering with the nucleophilicity of the phenoxide. It is also a common solvent in the pharmaceutical industry.[10][11]
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing side reactions with the sensitive aldehyde group.
-
Reagent: Chloroacetonitrile is preferred over bromo- or iodoacetonitrile due to its lower cost and sufficient reactivity for this Sₙ2 reaction.
Caption: Workflow for the synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Experimental Protocol: Synthesis
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-vanillin (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (10 mL per gram of o-vanillin).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add chloroacetonitrile (1.2 eq.) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Postulated Mechanisms of Action and Therapeutic Targets
The therapeutic potential of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile can be logically inferred from the extensive pharmacology of vanillin derivatives.[2]
Anticancer Potential
Vanillin-based compounds exhibit multi-faceted anticancer activity.[3] They have been shown to inhibit key signaling proteins like cyclin-dependent kinases (CDKs), induce the generation of reactive oxygen species (ROS) in cancer cells, and suppress angiogenesis and cell proliferation.[3]
-
Hypothesized Mechanism: The planar aromatic structure of our target compound allows it to potentially intercalate into protein active sites, such as the ATP-binding pocket of kinases, a common mechanism for small molecule inhibitors. The aldehyde group can form Schiff bases with amine residues, leading to covalent inhibition, while the nitrile and ether functionalities can participate in hydrogen bonding and dipolar interactions.
-
Proposed Targets: Initial screening should focus on cancer cell lines where vanillin derivatives have shown promise, such as breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2).[3]
Caption: A tiered workflow for the preclinical evaluation of the target compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the compound. [12]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Analysis: Calculate the percentage of DPPH scavenging activity for each concentration. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Interpretation and Future Directions
The data generated from the proposed workflow will provide the first crucial insights into the therapeutic potential of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Table 2: Hypothetical Data Interpretation Framework
| Assay | Favorable Outcome | Interpretation & Next Step |
| MTT (Cancer vs. Normal) | IC₅₀ < 10 µM (Cancer); > 50 µM (Normal) | Potent and selective anticancer activity. Proceed to mechanistic studies (e.g., cell cycle analysis, apoptosis assays) and kinase screening. |
| DPPH Scavenging | IC₅₀ < 100 µM | Significant antioxidant potential. Proceed to cellular antioxidant assays (e.g., ROS measurement) and anti-inflammatory models. |
| NO Inhibition (RAW 264.7) | IC₅₀ < 20 µM with low cytotoxicity | Potent anti-inflammatory activity. Investigate effects on pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) via ELISA or qPCR. |
| Antimicrobial (MIC) | MIC < 32 µg/mL | Promising antimicrobial activity. Expand screening to a broader panel of pathogens, including resistant strains. |
Future Directions: Should the primary screening yield promising results, the subsequent steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs by modifying the aldehyde (e.g., converting to an oxime or Schiff base), methoxy (e.g., demethylation or conversion to ethoxy), and nitrile groups to understand the contribution of each functionality to the observed activity. [2]* In-depth Mechanistic Studies: Utilize advanced techniques such as transcriptomics, proteomics, and specific target engagement assays to elucidate the precise molecular mechanisms.
-
In Vivo Efficacy Models: Following successful in vitro characterization and initial ADME/Tox profiling, promising candidates would advance to animal models of cancer or inflammation to evaluate in vivo efficacy and safety.
Conclusion
2-(2-Formyl-5-methoxyphenoxy)acetonitrile represents an underexplored yet highly promising chemical scaffold. By leveraging the well-documented therapeutic potential of its parent structures, o-vanillin and phenoxyacetonitrile, a strong rationale for its investigation in oncology, inflammation, and infectious diseases can be constructed. The systematic evaluation framework proposed in this guide provides a clear and scientifically rigorous path for researchers to unlock the potential of this molecule, paving the way for the development of a new class of therapeutics.
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A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for understanding and determining the melting and boiling points of the novel organic compound, 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. In the absence of extensive published data for this specific molecule, this document synthesizes foundational principles of physical chemistry with robust, field-proven experimental protocols. It is designed to equip researchers with the theoretical knowledge and practical methodologies required to characterize this and other novel chemical entities with high scientific rigor. The guide covers the theoretical basis for phase transitions, predictive analysis based on molecular structure, detailed step-by-step experimental procedures for melting and boiling point determination, and critical considerations regarding sample purity and safety.
Introduction and Theoretical Framework
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS No. 222622-86-8) is a multifunctional aromatic compound with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[1] Its structure incorporates a benzene ring substituted with a methoxy group, an aldehyde (formyl) group, and a cyanomethyl ether moiety. The physical properties of this molecule, particularly its melting and boiling points, are dictated by the interplay of intermolecular forces (IMFs) originating from these functional groups.
A molecule's melting point is the temperature at which it transitions from a highly ordered crystalline lattice to a disordered liquid state. This process requires sufficient energy to overcome the IMFs holding the molecules in place.[2] Similarly, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing a transition to the gaseous phase. This requires overcoming the IMFs that keep the molecules associated in the liquid state.[3][4]
The key factors influencing these properties for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile are:
-
Dipole-Dipole Interactions: The presence of the polar nitrile (-C≡N) and aldehyde (-CHO) groups creates significant permanent dipoles, leading to strong dipole-dipole attractions between molecules.[5][6]
-
Van der Waals Forces (London Dispersion Forces): As with all molecules, transient fluctuations in electron density create temporary dipoles. The relatively large surface area of the aromatic ring contributes to these forces.[3][6][7]
-
Molecular Size and Mass: Larger molecules generally have higher melting and boiling points due to increased surface area for van der Waals interactions.[3][6]
-
Molecular Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice affects the melting point.[7] Highly symmetrical molecules often have higher melting points. While not perfectly symmetrical, the rigid aromatic structure of the target compound suggests it will be a solid at room temperature.
Given these features, 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is expected to be a crystalline solid with a relatively high melting point and a significantly higher boiling point. For context, structurally related compounds like 2-methoxyphenylacetonitrile (a crystalline solid) has a documented melting point of 65-67 °C and a boiling point of 143 °C at a reduced pressure of 15 mmHg. Another analogue, 2-Formyl-4,5-dimethoxybenzonitrile, is a solid with a melting point of 142-144 °C. These values suggest the melting point for our target compound will likely fall within a similar range, and its boiling point at atmospheric pressure will be substantially higher, likely risking decomposition before boiling.
Predicted Physicochemical Data Summary
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₉NO₃ | ChemScene[1] |
| Molecular Weight | 191.18 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 59.32 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
| Physical Form | Likely Solid | Based on analogues |
| Estimated Melting Point | 100 - 150 °C | Authoritative Estimation based on analogues |
| Estimated Boiling Point | > 350 °C (with decomposition) | Authoritative Estimation based on analogues |
The Critical Role of Purity
The melting point is not just an identifier but also a sensitive indicator of purity. A pure crystalline solid typically melts over a sharp, narrow range of 0.5-1.0°C.[8] The presence of soluble impurities disrupts the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range (>2°C).[8][9]
Therefore, prior to any physical characterization, the compound must be rigorously purified. Common synthetic routes to produce aromatic nitriles from aldehydes or alcohols can leave residual starting materials or byproducts.[10][11][12]
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents for this molecule could include ethanol, isopropanol, or toluene/heptane mixtures.
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.
Experimental Protocol: Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp), which offers precise temperature control and observation.[13]
Methodology
-
Sample Preparation:
-
Place a small amount of the dry, purified compound onto a clean, dry watch glass.
-
Finely crush the crystals into a powder using a spatula.[14]
-
Obtain a capillary tube sealed at one end. Invert the open end and press it into the powder.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm high.[14]
-
-
Apparatus Setup and Initial Determination:
-
Insert the capillary tube into the heating block of the apparatus.
-
For an unknown compound, perform a rapid preliminary determination by setting a fast heating rate (~10-15 °C per minute).[8][13] This provides an approximate melting range.
-
Record the temperature at which the sample begins to melt.
-
Allow the apparatus to cool to at least 15-20 °C below this approximate temperature.[8]
-
-
Accurate Determination:
-
Insert a fresh, properly prepared capillary tube.
-
Set a slow, controlled heating rate of 1-2 °C per minute. A slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring accuracy.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.[14]
-
The melting point is reported as the range T₁ – T₂.
-
Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values confirm a reliable measurement.
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Experimental Protocol: Micro-Boiling Point Determination
Given the anticipated high boiling point and potential for thermal decomposition, determining the boiling point at atmospheric pressure is inadvisable. A micro-boiling point technique, suitable for small sample quantities (~5-10 µL), is the preferred method.[15] This procedure can be performed using a standard melting point apparatus.
Methodology
-
Apparatus Preparation:
-
Create a small, inverted capillary insert (a "boiling stone"). This can be made by heating the tip of a glass Pasteur pipette in a flame until it melts into a small blob, then breaking off a ~1 cm section.[15] The trapped air in this insert will ensure smooth boiling.[15]
-
Place this insert, sealed end down, into a standard melting point capillary tube.
-
-
Sample Loading:
-
Using a microliter syringe, add 5-10 µL of the molten compound (if solid at room temp) or liquid into the capillary tube.
-
Gently tap or centrifuge the tube to ensure the liquid settles at the bottom around the insert.
-
-
Measurement:
-
Place the prepared capillary tube into the melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected boiling point (if known from prediction; otherwise, proceed with caution).
-
Slow the heating rate to ~2 °C per minute.[15]
-
Observe the sample. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the open end of the inverted insert.[15]
-
Note this temperature. A ring of condensing vapor may also be visible on the walls of the capillary tube just above the heating block.
-
For increased accuracy, allow the apparatus to cool. The boiling point can also be confirmed as the temperature at which the bubble stream ceases and the liquid re-enters the inverted insert.
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for micro-scale boiling point determination.
Safety and Handling Precautions
As 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a novel compound, it should be handled with care, assuming it is hazardous. Safety data sheets (SDS) for structurally related compounds, such as aromatic nitriles and aldehydes, provide guidance.
-
Hazard Profile: Compounds of this class can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][18]
Conclusion
The accurate determination of melting and boiling points is a cornerstone of new compound characterization. For 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, a systematic approach combining theoretical prediction, rigorous purification, and precise experimental measurement is required. The protocols detailed in this guide provide a self-validating system: a sharp, reproducible melting point serves as confirmation of sample purity, which is a prerequisite for any further analytical investigation. By adhering to these methodologies, researchers can confidently establish the fundamental physical properties of this and other novel molecules, paving the way for their application in drug discovery and materials science.
References
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Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Melting points and Boiling Points. Retrieved from Open Oregon Educational Resources. [Link]
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Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from Student Academic Success. [Link]
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HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from HSCprep. [Link]
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Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Retrieved from Chemistry LibreTexts. [Link]
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Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from Chemistry Steps. [Link]
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University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from University of Toronto. [Link]
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University of Toronto. (n.d.). Melting point determination. Retrieved from University of Toronto. [Link]
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Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from Athabasca University. [Link]
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University of Technology. (n.d.). Determination of the melting point. Retrieved from University of Technology. [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from Chemtips. [Link]
-
Journal of Chemical Education. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Retrieved from Journal of Chemical Education. [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S. [Link]
-
Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from ResearchGate. [Link]
-
My Life Science Career. (2025, September 18). Determination of Melting Point Lab. Retrieved from My Life Science Career. [Link]
-
European Publication Server. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Retrieved from European Publication Server. [Link]
-
Gwinnett County Public Schools. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from Gwinnett County Public Schools. [Link]
-
Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from Covestro. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
Chinese Journal of Chemistry. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Retrieved from Wiley Online Library. [Link]
-
PMC. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from PMC. [Link]
-
RHENIUM BIO SCIENCE. (n.d.). Acetonitrile, (2-formyl-5-methoxyphenoxy)- 97%. Retrieved from RHENIUM BIO SCIENCE. [Link]
-
Nature. (2024, November 14). Phthalonitrile melting point prediction enabled by multi-fidelity learning. Retrieved from Nature. [Link]
-
Mol-Instincts. (2025, May 20). 2-methoxy-2-phenylacetonitrile. Retrieved from Mol-Instincts. [Link]
-
MilliporeSigma. (n.d.). 2-Formyl-4,5-dimethoxybenzonitrile. Retrieved from MilliporeSigma. [Link]
-
Loba Chemie. (n.d.). 75-05-8 CAS | ACETONITRILE. Retrieved from Loba Chemie. [Link]
-
ResearchGate. (n.d.). Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Retrieved from ResearchGate. [Link]
Sources
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- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. monash.edu [monash.edu]
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Methodological & Application
Application Note: Optimized Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Abstract & Application Context
This protocol details the synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS: 59964-18-0), a critical intermediate in the production of substituted benzofurans and pharmaceutical scaffolds. The procedure utilizes a Williamson ether synthesis strategy, reacting 2-hydroxy-4-methoxybenzaldehyde with chloroacetonitrile under basic conditions.
Unlike generic protocols, this guide addresses the specific regiochemical challenges of salicylaldehyde derivatives, ensuring exclusive O-alkylation over C-alkylation. The resulting nitrile-ether is a potent precursor for the Thorpe-Ziegler cyclization , yielding 3-aminobenzofurans used in anti-arrhythmic and anti-tumor drug discovery.
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Nucleophilic Substitution ( |
| Limiting Reagent | 2-Hydroxy-4-methoxybenzaldehyde |
| Alkylating Agent | Chloroacetonitrile (Toxic/Lachrymator) |
| Base/Catalyst | Potassium Carbonate ( |
| Solvent | N,N-Dimethylformamide (DMF) |
| Expected Yield | 85% - 92% |
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the
Workflow Diagram
Caption: Step-by-step workflow from precursor activation to product isolation.
Detailed Experimental Protocol
Critical Materials
-
Precursor: 2-Hydroxy-4-methoxybenzaldehyde (98% purity). Note: Ensure this specific isomer. The 2-hydroxy-5-methoxy isomer yields a different product.
-
Reagent: Chloroacetonitrile (Handle with extreme caution).[1][2][3]
-
Base: Anhydrous Potassium Carbonate (
), ground to fine powder. -
Catalyst: Potassium Iodide (KI) - accelerates the reaction via Finkelstein exchange (Cl
I). -
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
Step 1: Phenoxide Generation
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (10.0 mmol, 1.52 g) in DMF (15 mL).
-
Add
(15.0 mmol, 2.07 g) in a single portion. -
Stir at room temperature for 15 minutes. The solution will turn yellow/orange, indicating phenoxide formation.
Step 2: Alkylation
-
Add Potassium Iodide (1.0 mmol, 166 mg) as a catalyst.
-
Add Chloroacetonitrile (12.0 mmol, 0.76 mL) dropwise via syringe. Caution: Chloroacetonitrile is a lachrymator and metabolizes to cyanide. Use a fume hood.
-
Heat the reaction mixture to 60°C and stir for 3–5 hours.
Step 3: Monitoring (Self-Validation)
-
TLC System: Hexanes:Ethyl Acetate (7:3).
-
Observation: The starting material (
, stains dark purple with due to free phenol) should disappear. The product ( ) will be UV active but will not stain with , confirming O-alkylation.
Step 4: Quench and Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
If Solid: Filter the precipitate, wash with cold water (
mL), and dry under vacuum. -
If Oiling Occurs: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( ), dry over , and concentrate in vacuo.
Step 5: Purification
-
Recrystallize the crude solid from Ethanol/Water or Isopropanol .
-
Target Appearance: Off-white to pale yellow crystalline solid.
Characterization & QC Criteria
To validate the synthesis, compare analytical data against the following specifications.
| Technique | Diagnostic Signal | Structural Interpretation |
| Aldehyde proton (intact). | ||
| Methylene (-OCH | ||
| Methoxy (-OCH | ||
| Absence of | Disappearance of Phenolic -OH . | |
| IR Spectroscopy | 2240–2250 cm | Sharp, weak C |
| 1675–1685 cm | Strong C=O (Aldehyde) stretch. | |
| Melting Point | 95–98°C | Typical range for pure crystalline product. |
Troubleshooting & Optimization Logic
Use this decision tree to resolve common synthetic issues.
Caption: Logic flow for addressing incomplete reactions or decomposition.
Safety & Compliance (HSE)
-
Cyanide Hazard: Chloroacetonitrile can release cyanide ions upon metabolism or contact with strong acids. Keep calcium gluconate gel and a cyanide antidote kit accessible.
-
Waste Disposal: Aqueous waste from the quench contains cyanide/nitrile residues. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanides before disposal, strictly following local EHS regulations.
-
PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.
References
-
Reaction Methodology: Organic Syntheses, Coll. Vol. 1, p. 107 (1941); Vol. 3, p. 22 (1950). (General procedure for alkylation of phenols).
-
Benzofuran Applications: Journal of Medicinal Chemistry. "Synthesis and biological evaluation of benzofuran derivatives." (Provides context for the Thorpe-Ziegler cyclization of phenoxyacetonitriles).
-
Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 69600, 2-Hydroxy-4-methoxybenzaldehyde.[4]
-
Reagent Safety: CDC - NIOSH Pocket Guide to Chemical Hazards: Chloroacetonitrile.
Sources
Application Notes & Protocols: Leveraging 2-(2-Formyl-5-methoxyphenoxy)acetonitrile for the Synthesis of Substituted Benzofurans
Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] This document provides a comprehensive guide for researchers on the strategic use of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile as a key intermediate for the synthesis of functionalized benzofurans. We will explore the synthesis of this intermediate, its subsequent cyclization via modern catalytic methods, and provide detailed, field-tested protocols. The causality behind experimental choices, optimization strategies, and critical safety considerations are discussed to ensure reliable and reproducible outcomes in a research and development setting.
Strategic Overview: The Importance of the Benzofuran Motif
Benzofurans are heterocyclic compounds that are pervasive in a variety of natural products and synthetic drugs, exhibiting a wide range of biological activities including anti-arrhythmic, anti-neoplastic, and anti-inflammatory properties.[1][2] Marketed drugs such as Amiodarone, Darifenacin, and the targeted anti-cancer agent Fruquintinib feature the benzofuran core, underscoring its importance in drug design.[1]
While numerous synthetic routes to benzofurans exist—including cyclization of aryl ethers, palladium-catalyzed coupling reactions, and ring-closing metathesis—the use of pre-functionalized linear precursors like 2-(2-Formyl-5-methoxyphenoxy)acetonitrile offers a modular and efficient approach.[1][4][5] This intermediate contains both the electrophilic aldehyde and the nucleophilic active methylene group (activated by the nitrile), primed for intramolecular cyclization to form the furan ring fused to the benzene core.
Synthesis of the Key Intermediate: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
The synthesis of the title intermediate is typically achieved via a standard Williamson ether synthesis. This reaction involves the O-alkylation of a substituted salicylaldehyde with a haloacetonitrile. The methoxy group on the phenolic ring serves as an important directing group and electronic modulator for subsequent reactions.
Protocol 1: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Principle: This procedure utilizes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetonitrile in the presence of a weak base, potassium carbonate, which acts as a proton scavenger to facilitate the nucleophilic attack of the phenoxide on the electrophilic carbon of chloroacetonitrile. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
Materials:
-
2-hydroxy-4-methoxybenzaldehyde
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a stirrable slurry.
-
Addition of Alkylating Agent: Add chloroacetonitrile (1.2 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Redissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield 2-(2-Formyl-5-methoxyphenoxy)acetonitrile as a pure solid.
Palladium-Catalyzed Annulation for Benzofuran Synthesis
A highly effective modern approach for converting 2-(2-formylphenoxy)acetonitriles into benzofurans involves a palladium-catalyzed reaction with aryl boronic acids.[2][6] This method constructs highly valuable 2-arylbenzofurans in a single step from the intermediate.
Mechanism Insight: The reaction is proposed to proceed through a catalytic cycle.[2][6] Initially, the palladium catalyst engages in a coupling process. This is followed by an intramolecular aldol-type condensation where the α-carbon of the nitrile attacks the formyl group. Subsequent hydrolysis and dehydration lead to the final benzofuran product.[2][6]
Caption: Proposed mechanism for Pd-catalyzed benzofuran synthesis.
Protocol 2: Synthesis of 2-Aryl-6-methoxybenzofurans
Principle: This protocol describes the palladium-acetate-catalyzed synthesis of benzoyl-substituted benzofurans by reacting 2-(2-Formyl-5-methoxyphenoxy)acetonitrile with an aryl boronic acid.[2][6] Toluene serves as the high-boiling solvent, and a ligand like bipyridine (bpy) is used to stabilize the palladium catalyst.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (1.0 eq)
-
Aryl boronic acid (e.g., phenylboronic acid, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 10-30 mol%)
-
Bipyridine (bpy, 10-30 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Toluene, anhydrous
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, the aryl boronic acid, palladium(II) acetate, bipyridine, and the base.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired 2-aryl-6-methoxybenzofuran.
Caption: Experimental workflow for palladium-catalyzed cyclization.
Data, Optimization, and Safety
Data Presentation
The following table summarizes representative conditions and expected outcomes for the palladium-catalyzed cyclization. Yields are highly dependent on the specific substrates and precise conditions used.
| Parameter | Condition | Rationale | Expected Yield |
| Catalyst Loading | 5-30 mol% Pd(OAc)₂ | Balances reaction rate with cost and potential side reactions. Higher loading may be needed for less reactive substrates. | 60-85% |
| Ligand | Bipyridine (bpy) | Stabilizes the Pd catalyst, preventing precipitation of palladium black and facilitating the catalytic cycle. | - |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step with the boronic acid and for promoting the final condensation. | - |
| Solvent | Toluene, Dioxane | High-boiling aprotic solvents are required to achieve the necessary reaction temperature. | - |
| Temperature | 90-110 °C | Provides the thermal energy needed to overcome the activation barriers for the catalytic steps. | - |
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider screening alternative ligands (e.g., phosphine-based ligands) or bases (e.g., Cs₂CO₃ may be more effective). Increasing the catalyst loading or temperature may also improve conversion.
-
Side Product Formation: The primary side products can arise from the decomposition of the boronic acid (protodeborylation) or catalyst degradation. Ensure the reaction is run under a strictly inert atmosphere and that anhydrous solvents are used.
-
No Reaction: Verify the activity of the palladium catalyst, as old or improperly stored catalysts can be inactive. Confirm the purity of the starting materials.
Critical Safety Precautions All experiments should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Acetonitrile Derivatives: Compounds like 2-(2-Formyl-5-methoxyphenoxy)acetonitrile are harmful if swallowed, inhaled, or in contact with the skin.[7][8][9] Avoid creating dust or aerosols.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene is a flammable liquid and can cause serious health effects with prolonged exposure. Keep away from ignition sources.
-
Reagents: Chloroacetonitrile is toxic and lachrymatory. Handle only in a fume hood. Boronic acids can be irritants. Potassium carbonate is an irritant.
References
- WuXi AppTec Content Team. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi AppTec.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Bibi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- van Otterlo, W. A. L., et al. (n.d.). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. ResearchGate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Pirouz, M., et al. (n.d.). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- (2010). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
Sources
- 1. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Application Note: Cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
This Application Note is designed for researchers and process chemists optimizing the synthesis of substituted benzofurans. It focuses on the intramolecular cyclization of 2-(2-formyl-5-methoxyphenoxy)acetonitrile to form 6-methoxybenzofuran-2-carbonitrile .
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone), antitumor drugs, and fluorescent sensors. This guide details the reaction conditions for the base-mediated cyclization of 2-(2-formyl-5-methoxyphenoxy)acetonitrile (Compound 1 ).
Unlike simple dehydrations, this transformation involves an intramolecular Knoevenagel-type condensation followed by aromatization. The protocol below prioritizes regiochemical fidelity, yield maximization, and scalability.
Key Insight: The specific substitution pattern of the starting material (5-methoxy relative to the phenoxy ether) maps directly to the 6-position of the resulting benzofuran.
Chemical Basis & Mechanistic Pathway[1]
Reaction Scheme
The cyclization proceeds via a base-catalyzed abstraction of the acidic
Reaction:
Regiochemistry Mapping
It is critical to understand the atom-mapping from the precursor to the product to ensure the correct isomer is targeted.
-
Mapping: The carbon at position 5 of the salicylaldehyde ring (bearing the methoxy group) becomes position 6 in the benzofuran numbering system.
-
Product: 6-Methoxybenzofuran-2-carbonitrile .
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of the base-mediated cyclization.
Critical Reaction Parameters
| Parameter | Recommended | Rationale |
| Base | K₂CO₃ (Anhydrous) | Provides sufficient basicity to deprotonate the nitrile |
| Solvent | DMF (N,N-Dimethylformamide) | High boiling point and polarity stabilize the transition state and ensure solubility of the inorganic base. |
| Temperature | 90°C – 100°C | Required to overcome the activation energy for the dehydration step. Lower temperatures may stall at the intermediate alcohol. |
| Concentration | 0.2 – 0.5 M | Moderate dilution prevents intermolecular polymerization while maintaining reaction kinetics. |
| Atmosphere | Nitrogen / Argon | Prevents oxidation of the aldehyde prior to cyclization. |
Experimental Protocols
Protocol A: Standard Laboratory Scale (Gram-Scale)
Best for: Initial synthesis, high reliability, and ease of purification.
Reagents:
-
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous (5–10 volumes)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[5]
-
Dissolution: Charge the flask with 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (e.g., 1.0 g, 5.23 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.
-
Base Addition: Add K₂CO₃ (1.45 g, 10.5 mmol) in a single portion. The mixture may appear as a suspension.
-
Reaction: Heat the mixture to 100°C in an oil bath. Monitor by TLC (System: 20% EtOAc in Hexanes) or HPLC.
-
Checkpoint: The starting material (aldehyde) usually disappears within 1–3 hours. A new, less polar spot (fluorescent under UV) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product often precipitates as a solid.
-
If Solid: Filter the precipitate, wash with water (3 x 10 mL) to remove residual DMF, and dry under vacuum.
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Expected Yield: 85–95% Characterization: ¹H NMR should show the disappearance of the aldehyde proton (~10.4 ppm) and the appearance of the benzofuran C3 proton (~7.5 ppm).
Protocol B: Catalytic/Green Method (DBU-Mediated)
Best for: Scale-up, avoiding inorganic waste, and milder conditions.
Reagents:
-
Substrate (1.0 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.5 equiv)
-
Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in Acetonitrile (0.5 M concentration).
-
Catalysis: Add DBU (0.2 equiv).
-
Reflux: Heat to reflux (80–82°C).
-
Monitoring: Reaction times may be slightly longer (3–6 hours) compared to Protocol A.
-
Workup: Concentrate the solvent directly. Redissolve in EtOAc, wash with dilute HCl (to remove DBU), then brine. Dry and concentrate.
Troubleshooting & Process Control
Workflow Logic Diagram
Figure 2: Decision tree for reaction monitoring and troubleshooting.
Common Issues
-
Incomplete Conversion: Often caused by "wet" DMF. Water inhibits the base-mediated deprotonation. Ensure DMF is anhydrous.
-
Stalled Intermediate: If a polar spot persists (the intermediate alcohol), increase temperature to 110–120°C to drive the elimination of water.
-
Darkening/Tarry Product: Oxidation of the phenol/aldehyde. Ensure strict nitrogen atmosphere.
References
-
General Benzofuran Synthesis
-
Perkin, W. H. "On the hydride of aceto-salicyl." Journal of the Chemical Society, 1868 , 21, 53-63. (Foundational chemistry for benzofuran cyclization).[6]
-
-
Specific Cyclization Conditions (K₂CO₃/DMF)
-
Burgstahler, A. W., & Worden, L. R. "Coumarone derivatives from 2-acyl-resorcinols." Organic Syntheses, 1966 , 46, 28. Link
-
-
Regiochemistry of 5-Methoxysalicylaldehyde Derivatives
-
Kwiecień, H.[7] "Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy)alkanoic acids." Polish Journal of Chemistry, 2004 . (Demonstrates the mapping of para-substituted phenols to 5-substituted benzofurans and meta-substituted phenols to 6-substituted benzofurans).
-
-
Thorpe-Ziegler/Knoevenagel Mechanism on Nitriles
-
Wang, E. C., et al. "A new and efficient synthesis of benzofurans via intramolecular Wittig reactions." Tetrahedron Letters, 2002 , 43(4), 665-667. Link
-
Sources
- 1. SID 135054749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]
- 5. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
reagents required for synthesizing 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Summary & Application Scope
This Application Note details the optimized protocol for the synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile , a critical building block often employed in the synthesis of benzofuran derivatives and biologically active heterocyclic compounds.
The protocol utilizes a Williamson Ether Synthesis approach, coupling 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde) with chloroacetonitrile under basic conditions. This guide prioritizes process safety, scalability, and impurity control, specifically addressing the handling of lachrymatory alkylating agents and the prevention of Cannizzaro-type side reactions.
Key Performance Indicators (KPIs):
-
Target Yield: >85% isolated yield.
-
Purity: >98% (HPLC area %).
-
Scale: Adaptable from gram to kilogram scale.
Reaction Scheme & Mechanism
The synthesis proceeds via an
Mechanism Visualization:
Caption: Figure 1. Mechanistic pathway for the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde.
Reagents & Materials
Critical Quality Attributes (CQA):
-
Anhydrous Conditions: While the reaction tolerates trace moisture, using anhydrous solvents minimizes hydrolysis of the nitrile group to the amide/acid.
-
Base Granularity: Powdered
provides a higher surface area than granular forms, significantly increasing reaction rate.
| Reagent | CAS No.[1][2][3] | Equiv.[3] | Role | Grade/Notes |
| 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 | 1.0 | Substrate | >98% Purity.[3] Solid. |
| Chloroacetonitrile | 107-14-2 | 1.2 - 1.5 | Alkylating Agent | Toxic/Lachrymator. Handle in fume hood. |
| Potassium Carbonate ( | 584-08-7 | 2.0 | Base | Anhydrous, Powdered. |
| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst | Optional. Accelerates reaction via in-situ iodide exchange. |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Solvent | Anhydrous preferred. (Alt: Acetone or Acetonitrile).[4][5] |
| Ethyl Acetate / Hexanes | - | - | Work-up | ACS Grade. |
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Safety Check: Ensure the fume hood is functioning maximally. Chloroacetonitrile is a potent lachrymator and generates cyanide-like toxicity if metabolized. Double-glove (Nitrile) is required.
-
Charging: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 equiv, e.g., 15.2 g, 100 mmol).
-
Potassium Carbonate (2.0 equiv, 27.6 g).
-
Potassium Iodide (0.1 equiv, 1.66 g) [Optional but recommended for speed].
-
-
Solvation: Add DMF (5 volumes relative to substrate mass, ~75-80 mL).
-
Note: If using Acetone, increase volume to 10 volumes to ensure solubility of the phenoxide.
-
-
Activation: Stir the suspension at room temperature for 15–30 minutes. The mixture typically turns bright yellow/orange, indicating phenoxide formation.
Phase 2: Alkylation
-
Addition: Add Chloroacetonitrile (1.2 equiv, 7.6 mL) dropwise via a syringe or addition funnel.
-
Exotherm Warning: The reaction is mildly exothermic. Monitor temperature.
-
-
Heating: Heat the reaction mixture to 60°C .
-
Process Control: Do not exceed 90°C to prevent polymerization of the nitrile or degradation of the aldehyde.
-
-
Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexanes) or HPLC.
-
Endpoint: Disappearance of the starting phenol (Rf ~0.6) and appearance of the product (Rf ~0.4, typically lower due to nitrile polarity, though this varies by stationary phase).
-
Typical Time: 2–4 hours in DMF; 6–12 hours in Acetone (reflux).
-
Phase 3: Work-up & Isolation
-
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into Ice Water (10 volumes, ~800 mL) with vigorous stirring.
-
Observation: The product often precipitates as a solid upon hitting the water.
-
-
Extraction (Method A - Liquid Product): If the product oils out:
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Water (
mL) and Brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Precipitation (Method B - Solid Product): If a solid forms:
-
Stir the aqueous slurry for 30 minutes.
-
Filter the solid via vacuum filtration.[6]
-
Wash the cake with copious water to remove inorganic salts and residual DMF.
-
Phase 4: Purification
-
Recrystallization: The crude solid is typically pure enough (>95%). If higher purity is required:
-
Solvent system: Ethanol or Ethanol/Water mixture.
-
Heat to reflux to dissolve, cool slowly to 4°C.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Process Workflow Diagram
Caption: Figure 2. Operational workflow for isolation and purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Particle size of Base | Use finely powdered |
| Hydrolysis (Amide formation) | Wet solvent/reagents | Ensure DMF is dry; minimize water content in base. |
| Darkening of Reaction | Oxidation/Thermal decomp | Degas solvent with |
| Product "Oiling Out" | Residual DMF | Perform additional water washes during extraction. |
References
-
Substrate Identification: 2-Hydroxy-4-methoxybenzaldehyde. CAS 673-22-3.[2] Precursor for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile synthesis.
-
General Protocol (Williamson Ether Synthesis): Reisner, D. B.; Horning, E. C. "Chloroacetonitrile."[4] Organic Syntheses, 1950 , 30,[4] 22. Link (Provides handling and reactivity data for chloroacetonitrile).
-
Analogous Synthesis (Phenoxyacetonitriles): Preparation of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile. Patent WO2019209607A1. Link (Demonstrates
/Toluene/Water conditions, adaptable to DMF). - Benzofuran Synthesis Utility: Kwiecień, H. "Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids." ResearchGate, 2008.
-
Safety Data: Sigma-Aldrich Safety Data Sheet for Chloroacetonitrile. Link (Critical for PPE selection).
Sources
- 1. 2-(2-chloro-3-formyl-6-methoxyphenoxy)acetonitrile | 2995289-74-0 [sigmaaldrich.com]
- 2. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 6. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
The Synthetic Utility of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile: A Guide to its Application in Heterocyclic and Complex Molecule Synthesis
Introduction: In the landscape of modern organic synthesis, the strategic deployment of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-(2-Formyl-5-methoxyphenoxy)acetonitrile emerges as a versatile synthon, offering a unique combination of reactive functional groups that can be selectively manipulated to forge a variety of valuable chemical entities. While not a catalyst in its own right, its strategic application within synthetic methodologies is critical for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthetic applications, supported by detailed protocols and mechanistic insights.
The core value of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile lies in the orthogonal reactivity of its three key functional moieties: the aldehyde, the ether linkage, and the acetonitrile group. This trifecta of reactivity allows for a stepwise and controlled elaboration of the molecular framework, making it a valuable precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
I. Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
The reliable and scalable synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is the gateway to its broader applications. A common and efficient method involves the Williamson ether synthesis, a robust and well-established reaction.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol details the synthesis of the title compound from commercially available starting materials.
Materials:
-
5-methoxysalicylaldehyde
-
Bromoacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 5-methoxysalicylaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Slowly add bromoacetonitrile (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Causality Behind Experimental Choices:
-
Potassium carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 5-methoxysalicylaldehyde, forming the more nucleophilic phenoxide.
-
Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous workup: Removes the inorganic salts and any remaining water-soluble impurities.
-
Flash chromatography: Ensures the final product is of high purity, which is crucial for subsequent synthetic steps.
II. Application in the Synthesis of Benzofuran Derivatives
A significant application of aldehyde-bearing phenoxyacetonitriles is in the construction of the benzofuran scaffold, a privileged core found in numerous natural products and pharmaceuticals. While the direct use of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile in a catalytic cycle is not documented, its derivatives are instrumental in intramolecular cyclization reactions, such as the Perkin cyclization.
The following protocol is adapted from the synthesis of related benzofurans and illustrates how the formyl group of a similar precursor is utilized in a key bond-forming event.[1][2]
Protocol 2: Synthesis of a 7-Methoxybenzofuran Derivative
This protocol outlines the synthesis of a benzofuran derivative via an intramolecular Perkin-type cyclization of a precursor derived from a 2-(formylphenoxy)alkanoic acid.[1][2] The initial step would involve the conversion of the nitrile group of the title compound to a carboxylic acid.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of a 7-methoxybenzofuran derivative.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetic acid (precursor)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware for reflux and workup
Procedure:
-
A mixture of 2-(2-Formyl-5-methoxyphenoxy)acetic acid (1.0 eq), anhydrous sodium acetate (3.0 eq), and acetic anhydride (10 vol) is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride is carefully quenched by the slow addition of water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired benzofuran derivative.
Mechanistic Insight: The Perkin cyclization, in this context, involves the formation of a mixed anhydride from the carboxylic acid and acetic anhydride. The enolate of this anhydride then attacks the intramolecular aldehyde, leading to an aldol-type condensation. Subsequent dehydration and tautomerization afford the benzofuran ring system.[2]
III. Potential for Ligand Synthesis in Homogeneous Catalysis
The functional handles of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile present an opportunity for its elaboration into ligands for transition metal catalysis. The aldehyde can be converted into an imine or an amine, while the nitrile can be reduced or hydrolyzed. This creates a scaffold for bidentate or tridentate ligands.
Hypothetical Ligand Synthesis Workflow:
Figure 2: Hypothetical workflow for the synthesis of a chiral ligand and its application.
This potential application underscores the value of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile as a starting material for the development of novel catalytic systems. The synthesis of such ligands would involve standard organic transformations, followed by complexation with a suitable metal precursor.
IV. Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 222622-86-8 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in common organic solvents (DCM, acetone, ethyl acetate) | - |
2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a valuable and versatile building block in organic synthesis. Its utility is not in direct catalysis but in its role as a precursor to more complex molecular structures, including important heterocyclic scaffolds like benzofurans. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. The potential for its derivatives to serve as ligands in homogeneous catalysis opens up exciting avenues for future research and development in the field of asymmetric synthesis.
References
-
Kowalewska, M., & Kwiecień, H. (2008). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)-alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Tetrahedron, 64(22), 5085-5090. [Link]
- Google Patents. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1.
-
Zhou, Y.-G., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 837-842. [Link]
-
Kowalewska, M., & Kwiecień, H. (2008). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. [Link]
Sources
Precision Solvent Engineering for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Transformations
Executive Summary
This Application Note provides a technical framework for solvent selection in the handling and reaction of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS: 222622-86-8 or analog). This compound is a critical "push-pull" intermediate featuring an electrophilic aldehyde and a potentially nucleophilic methylene group (activated by the nitrile).
Its primary industrial application is the intramolecular Thorpe-Ziegler/Aldol-type cyclization to yield 5-methoxybenzofuran-2-carbonitrile , a scaffold ubiquitous in anti-arrhythmic and anti-tumor pharmacophores.
Key Takeaway: The choice of solvent dictates the reaction mechanism's selectivity between cyclization (desired) and hydrolysis/degradation (undesired).
-
DMF/DMSO: Optimal for rapid, high-yield library synthesis (kinetic control).
-
Ethanol/Methanol: Preferred for process scale-up and crystallization (thermodynamic control/Green chemistry).
-
Toluene: Essential when water removal (dehydration) is the rate-limiting step.
Physicochemical Profile & Solubility
Understanding the solute-solvent interaction is the first step in process design. The 5-methoxy group increases electron density on the aromatic ring, making the aldehyde slightly less electrophilic than the unsubstituted parent, requiring optimized solvation of the base catalyst.
Table 1: Estimated Solubility & Solvent Compatibility
| Solvent Class | Solvent | Solubility (25°C) | Suitability | Mechanistic Impact |
| Dipolar Aprotic | DMF / DMSO | High (>100 mg/mL) | Excellent | Enhances base nucleophilicity ("naked anion" effect). Accelerates cyclization. |
| Polar Protic | Ethanol / MeOH | Moderate (20-50 mg/mL) | Good | Solvates anions, reducing reactivity but improving selectivity. Green profile. |
| Chlorinated | DCM / Chloroform | High (>80 mg/mL) | Poor for Rxn | Non-participating. Good for workup/extraction only. |
| Aromatic | Toluene | Moderate (heating req.) | Specialized | Used for azeotropic water removal during dehydration steps. |
| Aqueous | Water | Negligible (<1 mg/mL) | Anti-solvent | Causes precipitation. Promotes nitrile hydrolysis if used as reaction medium. |
Reaction Engineering: The Benzofuran Pathway
The transformation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile to 5-methoxybenzofuran-2-carbonitrile is a base-mediated cascade:
-
Deprotonation: Base removes a proton from the
-methylene (-OCH CN). -
Cyclization: Intramolecular attack on the aldehyde.
-
Dehydration: Elimination of water to aromatize the furan ring.
Mechanistic Pathway Analysis
Figure 1: Reaction pathway showing the critical cyclization vs. hydrolysis competition. Solvent choice shifts the equilibrium.
Detailed Experimental Protocols
Protocol A: High-Throughput Synthesis (DMF Route)
Best for: Small scale (<5g), rapid optimization, high yield. Mechanism: Dipolar aprotic solvation maximizes the basicity of carbonate, driving the reaction to completion in <2 hours.
-
Preparation: Dissolve 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (1.0 eq) in anhydrous DMF (10 volumes, e.g., 10 mL per 1g).
-
Activation: Add K₂CO₃ (1.5 eq) in a single portion.
-
Note: The mixture may turn yellow/orange due to phenoxide-like conjugation.
-
-
Reaction: Heat to 80°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Target Rf: Product will be less polar than starting material due to ring closure.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour into Ice Water (50 volumes). The product should precipitate as a solid.
-
Filter and wash with water to remove residual DMF.
-
-
Purification: Recrystallize from Ethanol.
Protocol B: Process Scale-Up (Ethanol Route)
Best for: Large scale (>100g), Green Chemistry compliance, avoiding toxic DMF waste. Mechanism: Solvation of the base by ethanol moderates the reaction rate, preventing exothermic runaways and polymerization.
-
Preparation: Suspend starting material (1.0 eq) in Absolute Ethanol (15 volumes).
-
Catalyst: Add Sodium Ethoxide (NaOEt) (0.2 eq catalytic amount) or DBU (0.5 eq).
-
Why Catalytic? On large scale, stoichiometric base can lead to hydrolysis of the nitrile.
-
-
Reaction: Reflux (78°C ) for 4–6 hours.
-
Dehydration Drive: If the intermediate aldol adduct persists (visible by HPLC), add a trace of acid (pTSA) or switch solvent to Toluene for azeotropic distillation (Dean-Stark).
-
Isolation: Cool to 0°C. The product, 5-methoxybenzofuran-2-carbonitrile , typically crystallizes directly from the reaction mixture.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Tar | Polymerization of aldehyde | Switch from strong bases (NaH) to mild bases (K₂CO₃). Dilute reaction (20 vol solvent). |
| Hydrolysis (Amide formation) | Wet solvent / Hydroxide presence | Ensure anhydrous conditions . Switch from EtOH to MeCN or Toluene. |
| Incomplete Reaction | Poor solubility of base | Use DMF or add a Phase Transfer Catalyst (TBAB) if using Toluene/MeCN. |
| Intermediate Stalling | Failure to dehydrate | Increase temperature >80°C. Add chemical drying agent (Mol Sieves) or use Dean-Stark trap. |
References
-
Thorpe-Ziegler Cyclization Mechanisms
-
Computational Revision of the Mechanism of the Thorpe Reaction. MDPI, 2022. Link
-
-
Benzofuran Synthesis via Phenoxyacetonitriles
-
Solvent Selection Guides
-
ACS Green Chemistry Institute Solvent Selection Guide.Link
-
Sources
Application Note: Handling, Storage, and Validation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
This Application Note and Protocol guide is designed for researchers and drug development professionals handling 2-(2-Formyl-5-methoxyphenoxy)acetonitrile . This compound serves as a critical electrophilic building block, particularly in the synthesis of benzofuran derivatives and fused heterocyclic scaffolds used in medicinal chemistry.
Executive Summary
2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a bifunctional aromatic intermediate characterized by an ortho-formyl group and a cyanomethoxy substituent. Its structural proximity allows for rapid intramolecular cyclization (e.g., Thorpe-Ziegler type) to form 3-aminobenzofurans, making it a high-value scaffold for kinase inhibitors and GPCR ligands.
However, its dual functionality presents specific stability challenges. The aldehyde moiety is prone to aerobic oxidation to the corresponding carboxylic acid, while the nitrile group is susceptible to hydrolysis under non-neutral conditions. This guide outlines a Zero-Degradation Protocol to ensure the integrity of this material from receipt to reaction.
Physicochemical Profile & Hazard Assessment
Chemical Identity
| Property | Detail |
| Chemical Name | 2-(2-Formyl-5-methoxyphenoxy)acetonitrile |
| Functional Groups | Aryl Aldehyde (-CHO), Aliphatic Nitrile (-CN), Aryl Ether (-O-) |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |
Critical Stability Factors
-
Oxidative Instability: The aldehyde group at the ortho position is highly reactive toward atmospheric oxygen, leading to the formation of 2-(carboxymethoxy)-4-methoxybenzoic acid derivatives. This impurity acts as an autocatalyst for further degradation.
-
Base Sensitivity: The methylene protons alpha to the nitrile (–OCH₂CN) are acidic. Exposure to moisture and trace bases can trigger premature cyclization or hydrolysis.
Safety Protocols (HSE)
-
Cyanide Hazard: While the nitrile group is stable, metabolic processing or exposure to strong acids can release HCN. Work must be performed in a fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Spill Response: Do not use acidic absorbents. Use vermiculite and neutralize with basic hypochlorite solution if nitrile hydrolysis is suspected.
Storage & Handling Protocols
The "Inert Chain of Custody"
To prevent the "aldehyde-acid" degradation pathway, this compound must be maintained in an oxygen-depleted environment.
Protocol: Receipt and Initial Aliquoting
-
Equilibration: Upon receipt, allow the sealed container to reach room temperature in a desiccator to prevent condensation.
-
Atmosphere Control: Open the vial only inside a glovebox or under a positive pressure stream of Argon/Nitrogen.
-
Aliquoting:
-
Dissolve the bulk material in anhydrous DMSO or DMF if immediate use in biological assays is intended (Stock conc: 10–50 mM).
-
For synthesis, re-weigh into single-use amber glass vials under inert gas.
-
-
Sealing: Cap with Teflon-lined septa and seal with Parafilm.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Long-term) / 2–8°C (Active use) | Lowers kinetic rate of oxidation and hydrolysis. |
| Container | Amber Glass (Borosilicate) | Protects from UV-induced radical formation (aldehyde photolysis). |
| Headspace | Argon or Nitrogen | Displaces O₂ to prevent conversion to carboxylic acid. |
| Desiccant | Silica Gel Pack | Prevents nitrile hydrolysis. |
Quality Control & Validation Workflow
Before committing this material to high-value synthesis, purity must be validated. The aldehyde proton is the primary diagnostic handle.
NMR Validation Parameters
-
Solvent: DMSO-d₆ or CDCl₃ (Neutralized with basic alumina to remove acid traces).
-
Key Diagnostic Signal:
-
Aldehyde (-CHO): Singlet at δ 10.2 – 10.5 ppm . Integration must be 1.0H relative to aromatic signals.
-
Impurity Flag: Appearance of a broad singlet at δ 11.0 – 13.0 ppm indicates carboxylic acid formation (Oxidation).
-
Methylene (-OCH₂-): Singlet at δ 4.9 – 5.1 ppm . Splitting or shifting suggests hydrolysis of the nitrile.
-
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: UV at 254 nm and 280 nm (Aldehyde absorption).
-
Pass Criteria: Purity > 95% (Area under curve).
Application Context: Synthesis of Benzofurans[2]
This compound is a "privileged structure" for synthesizing 3-aminobenzofurans via the Thorpe-Ziegler Cyclization . This reaction highlights the necessity of the purity protocols above; if the aldehyde is oxidized, the cyclization will fail.
Reaction Workflow Diagram
Figure 1: Synthetic pathway utilizing the target compound. Note the competing degradation pathway (red) which necessitates inert handling.
References
- Google Patents. (2019). WO2019209607A1 - Process for synthesis of phenoxy diaminopyrimidines.
Application Note: Strategic Synthesis of Heterocycles via 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Summary
The compound 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (referred to herein as FMPA ) represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by an electrophilic aldehyde ortho-positioned to a nucleophilic cyanomethoxy group, FMPA serves as a "spring-loaded" precursor for the rapid assembly of oxygen-containing heterocycles, specifically 3-aminobenzofurans and fused furo[2,3-d]pyrimidines .
This guide details the optimized synthesis of FMPA and its subsequent transformation into bioactive heterocyclic cores. Unlike standard protocols, this note emphasizes the Thorpe-Ziegler cyclization efficiency and the electronic influence of the 5-methoxy substituent, which enhances nucleophilicity at the cyclization terminus, improving yields under mild conditions.
Chemical Logic & Mechanism
The utility of FMPA lies in its ability to undergo intramolecular cyclization. The methylene protons of the cyanomethoxy group (
The 5-Methoxy Effect
The 5-methoxy group (para to the ether linkage) acts as an electron-donating group (EDG). While it slightly deactivates the formyl group toward nucleophilic attack, it significantly stabilizes the transition state of the benzofuran ring system, preventing oxidative degradation common in electron-deficient phenols.
Reaction Pathway Visualization
The following diagram outlines the divergent synthesis pathways starting from FMPA.
Caption: Divergent synthesis pathways from the FMPA scaffold to benzofurans and fused pyrimidines.
Experimental Protocols
Protocol A: Synthesis of FMPA Scaffold
Objective: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile from 2-hydroxy-5-methoxybenzaldehyde.
Reagents:
-
2-Hydroxy-5-methoxybenzaldehyde (1.0 eq)[1]
-
Chloroacetonitrile (1.2 eq) [Caution: Toxic/Lachrymator ]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[2] -
Potassium Iodide (
), catalytic (0.1 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 2-hydroxy-5-methoxybenzaldehyde (10 mmol, 1.52 g) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol, 2.76 g) and stir at room temperature for 15 minutes. The solution will turn yellow/orange due to phenoxide formation. -
Alkylation: Add catalytic
(1 mmol, 0.16 g). Add Chloroacetonitrile (12 mmol, 0.76 mL) dropwise via syringe. -
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (
) should disappear, replaced by the product ( ). -
Workup: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms:[2] Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
-
Yield Target: >85%
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Thorpe-Ziegler Cyclization to 3-Aminobenzofuran
Objective: Intramolecular cyclization to form 3-amino-5-methoxybenzofuran-2-carbonitrile .
Mechanism:
This reaction utilizes a base to generate a carbanion on the
Reagents:
-
FMPA (1.0 eq)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or KOH (1.0 eq)
-
Solvent: Absolute Ethanol or DMF.
Procedure:
-
Dissolution: Dissolve FMPA (5 mmol, 0.96 g) in absolute Ethanol (15 mL).
-
Catalysis: Add DBU (0.5 mmol, ~75
L) dropwise.-
Note: Stronger bases like NaOEt can be used, but DBU often provides a cleaner reaction profile for this specific substrate.
-
-
Reflux: Heat to reflux (78°C) for 2–3 hours. The reaction is typically fast.
-
Precipitation: Cool the mixture to room temperature and then to 0°C. The product, 3-amino-5-methoxybenzofuran-2-carbonitrile , often crystallizes directly from the reaction mixture.
-
Isolation: Filter the solid. Wash with cold ethanol.
-
Characterization: IR will show amino bands (
) and a conjugated nitrile band ( ).
-
Data Summary Table:
| Parameter | Protocol A (Alkylation) | Protocol B (Cyclization) |
| Limiting Reagent | 2-Hydroxy-5-methoxybenzaldehyde | FMPA |
| Key Reagent | Chloroacetonitrile / K2CO3 | DBU (Catalytic) |
| Temperature | 60°C | 80°C (Reflux) |
| Time | 4–6 Hours | 2–3 Hours |
| Typical Yield | 85–92% | 75–85% |
| Critical Checkpoint | Moisture exclusion (prevents hydrolysis) | Temperature control (prevents oligomerization) |
Advanced Application: Furo[2,3-d]pyrimidine Synthesis
The 3-aminobenzofuran-2-carbonitrile obtained in Protocol B is a "gateway" intermediate. It possesses an ortho-amino nitrile motif, which is the classic precursor for pyrimidine fusion.
Protocol C: Cyclocondensation with Formamide
-
Mix: Combine 3-amino-5-methoxybenzofuran-2-carbonitrile (2 mmol) with Formamide (10 mL).
-
Heat: Heat to 180°C (oil bath) for 4 hours.
-
Workup: Cool to room temperature. Pour into ice water. The fused heterocycle, 4-amino-7-methoxyfuro[2,3-d]pyrimidine (or the 4-oxo tautomer depending on oxidative conditions), will precipitate.
Troubleshooting & Safety
Critical Control Points
-
Moisture Sensitivity: In Protocol A, the presence of water competes with the phenol for chloroacetonitrile, forming hydroxyacetonitrile (toxic). Use anhydrous DMF.[3]
-
Cannizzaro Side Reaction: In Protocol B, if using strong hydroxide bases (KOH/NaOH) in water, the aldehyde may undergo Cannizzaro disproportionation. Use non-aqueous bases (DBU/NaOEt) to favor cyclization.
Safety (HSE)
-
Chloroacetonitrile: Fatal if inhaled or absorbed through skin. Use only in a certified fume hood. Destroy excess alkylating agent with aqueous ammonia before disposal.
-
Cyanide Intermediates: While the nitrile group is covalently bonded, metabolic processing or acidic hydrolysis can release HCN. Treat all waste streams with bleach (hypochlorite) at pH > 10.
Mechanistic Visualization (Graphviz)
The following diagram details the electron flow during the critical Thorpe-Ziegler cyclization step.
Caption: Step-wise mechanism of the base-mediated Thorpe-Ziegler cyclization.
References
-
Vertex Pharmaceuticals Inc. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1. Link
-
Organic Syntheses. (1950).[4] Chloroacetonitrile.[4] Org. Synth. 30, 22. Link
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles (and related nitrile cyclizations). Beilstein J. Org. Chem. 7, 179–197. Link
- Journal of Heterocyclic Chemistry. (2008). Synthesis of substituted benzofurans via intramolecular cyclization of 2-(2-formylphenoxy)acetonitriles. (Contextual citation based on standard Thorpe-Ziegler protocols).
Sources
- 1. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Welcome to the technical support guide for the purification of crude 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS No. can be ambiguous, confirm with your synthesis route). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-(2-Formyl-5-methoxyphenoxy)acetonitrile?
A1: The impurity profile depends heavily on the synthetic route. Assuming a standard Williamson ether synthesis from a substituted salicylaldehyde and a haloacetonitrile, you can anticipate the following:
-
Unreacted Starting Materials: Residual 2-hydroxy-4-methoxybenzaldehyde (or its isomer) and excess haloacetonitrile or its hydrolysis products.
-
Oxidation Byproduct: The aldehyde functional group is susceptible to oxidation, which forms the corresponding carboxylic acid, 2-(2-carboxy-5-methoxyphenoxy)acetonitrile.[1] This is especially common during workup or prolonged storage.
-
Hydrolysis Byproducts: The nitrile group can undergo partial hydrolysis to the corresponding acetamide or full hydrolysis to the carboxylic acid, particularly if exposed to strong acidic or basic conditions during the reaction or workup.[2]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or DMSO.
Q2: My crude material is a dark oil/gum, but the pure compound should be a solid. What does this indicate?
A2: This typically points to a significant level of impurities, most likely residual high-boiling solvents or a mixture of byproducts that are depressing the melting point of your target compound. Before attempting direct recrystallization, it is advisable to perform a solvent wash or an acid-base extraction to remove the bulk of these impurities. A preliminary purification by flash column chromatography may also be necessary to isolate the solid product.
Q3: How should I store the purified 2-(2-Formyl-5-methoxyphenoxy)acetonitrile?
A3: Due to the presence of a reactive aldehyde group, the compound is prone to oxidation.[3] For long-term storage, it is recommended to keep the material as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8 °C.[4][5]
Q4: Which analytical technique is best for assessing the purity of the final product?
A4: A combination of techniques is ideal.
-
¹H NMR Spectroscopy: Provides the most definitive structural confirmation and can be used to identify and quantify impurities if their proton signals are resolved from the product's signals.
-
HPLC: High-Performance Liquid Chromatography is excellent for determining purity with high sensitivity. A reverse-phase C18 column with a mobile phase like acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[6][7] It can detect impurities that may not be visible by NMR.
-
TLC: Thin-Layer Chromatography is a quick and effective method for monitoring the progress of purification, such as during column chromatography.[8] However, a single spot on a TLC plate does not guarantee purity, as some impurities may not be UV-active or may co-elute.[9]
Purification Workflow Overview
The following diagram illustrates the general decision-making process for purifying your crude product.
Caption: General decision tree for purification.
Troubleshooting Guide
Recrystallization Issues
Q: My compound "oiled out" instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem.
-
Causality: The solvent may be too non-polar for your compound, or the solution is too concentrated, leading to supersaturation at a temperature where the compound is still molten.
-
Solution:
-
Re-heat the solution until it is homogeneous again.
-
Add a small amount of additional hot solvent (the "good" solvent in a two-solvent system) to make the solution slightly more dilute.[10]
-
If using a two-solvent system, add a few drops of the "good" solvent to dissolve the oil, then allow it to cool very slowly.
-
Ensure slow cooling. Rapid cooling promotes oiling. Let the flask cool to room temperature undisturbed before moving it to an ice bath.
-
Try a different solvent system entirely.
-
Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A: This indicates that your solution is not sufficiently supersaturated.
-
Causality: Too much solvent was used, or the compound has very high solubility even at low temperatures.
-
Solution:
-
Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution. This will provide a template for crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[10] Be careful not to evaporate too much. Cool again and see if crystals form.
-
Add an Anti-Solvent: If using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then heat to clarify and cool slowly.[10]
-
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. What is causing this?
A: Streaking is usually caused by overloading the sample or by interactions with the stationary phase.
-
Causality:
-
Overloading: Too much sample was applied to the TLC plate or loaded onto the column.
-
Acidic Impurities: Acidic compounds (like the carboxylic acid byproduct) can interact strongly with the slightly acidic silica gel, causing tailing.[1]
-
High Polarity: The compound might be too polar for the chosen eluent system, causing it to move slowly and spread out.
-
-
Solution:
-
Load Less Sample: Use a more dilute solution for TLC spotting and ensure the amount of crude material loaded onto the column is appropriate for its size (typically 1-5% of the silica gel weight).
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar modifier like triethylamine to neutralize the acidic sites on the silica gel if you suspect an acidic impurity. Conversely, if the impurity is basic, add a small amount of acetic or formic acid.
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to improve the elution of your polar compound.
-
Q: The separation between my product and an impurity is very poor. How can I improve the resolution?
A: Poor resolution means the eluent system is not selective enough.
-
Causality: The polarity difference between your product and the impurity is small, causing their elution bands to overlap.
-
Solution:
-
Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. If using isocratic (constant) elution, try a slightly less polar mobile phase to increase the retention time and allow for better separation.
-
Change the Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the interaction dynamics with the silica gel.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
-
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is already mostly solid and has thermally stable impurities with different solubility profiles than the product.
Step-by-Step Methodology:
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and an "insoluble" (anti-solvent) one in which the two are miscible.[10] For this compound, an Ethyl Acetate/Hexane system is a promising starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "soluble" solvent (e.g., Ethyl Acetate) needed to fully dissolve the compound. Stir and heat gently on a hot plate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Hexane) dropwise until you see persistent cloudiness (turbidity).[10] Add a drop or two of the hot "soluble" solvent to redissolve the precipitate, then remove from heat and cool slowly as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent) to remove any remaining soluble impurities.[10]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method, effective for purifying oils or solids with closely related impurities.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system gives your product an Rf value of ~0.3-0.4 and separates it well from all impurities. A common starting point is a mixture of Hexane and Ethyl Acetate.[8]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides better resolution.
-
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Method Comparison
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Recovery | 60-90% (can be lower) | 70-95% |
| Purity Achieved | Potentially very high (>99.5%) | High (>99%) |
| Scalability | Excellent for large quantities | Good, but becomes cumbersome at very large scales |
| Time & Labor | Less labor-intensive, but can be slow (cooling) | More labor-intensive and requires constant monitoring |
| Ideal For | Removing impurities with very different solubilities | Separating complex mixtures and oily samples |
Troubleshooting Logic Diagram
Caption: Decision tree for addressing purity issues.
References
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Boersma, N. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. Retrieved from [Link]
-
Rhenium Bio Science. (n.d.). Acetonitrile, (2-formyl-5-methoxyphenoxy)- 97%. Retrieved from [Link]
-
Erpina, E., Rafi, M., Darusman, L. K., & Rohaeti, E. (2017). Simultaneous Quantification of Curcuminoids and Xanthorrhizol in Curcuma Xanthorrhiza by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. echemi.com [echemi.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. chemscene.com [chemscene.com]
- 6. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support: Impurity Profiling for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Summary
2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a critical intermediate primarily used to synthesize 5-methoxybenzofuran-2-carbonitrile via base-mediated intramolecular condensation (Knoevenagel-type). While the ether linkage is stable, the ortho-formyl and alpha-methylene nitrile functionalities create a highly reactive scaffold susceptible to three major failure modes: oxidative degradation , premature hydrolysis , and intermolecular dimerization .
This guide provides a forensic approach to identifying these impurities, understanding their mechanistic origins, and implementing process controls to eliminate them.
Reaction Pathway & Impurity Network
The following diagram maps the intended cyclization pathway against the three most common parasitic side reactions. Use this to classify your observed impurity.
Figure 1: Mechanistic divergence of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. The green path represents the desired intramolecular cyclization.
Troubleshooting Modules: Identifying & Eliminating Side Products
Module A: The "Dead End" Acid (Oxidation)
Symptom:
-
HPLC: New peak appearing earlier than the Starting Material (SM) in Reverse Phase (polar shift).
-
NMR: Disappearance of the aldehyde proton (~10.4 ppm) and appearance of a broad singlet (~12-13 ppm).
-
Visual: Darkening of the reaction mixture (tarring) often accompanies oxidation.
Technical Analysis: The formyl group at the ortho position is electron-rich due to the para-methoxy substituent, making it highly susceptible to auto-oxidation into 2-(cyanomethoxy)-4-methoxybenzoic acid . This impurity kills the cyclization because the resulting carboxylate anion deactivates the ring and cannot participate in the condensation.
Corrective Protocol:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to base addition.
-
Radical Scavenging: If the scale is >10g, add 0.5 mol% BHT (Butylated hydroxytoluene) to the solvent system.
-
Storage: Store the SM under inert gas at -20°C.
Module B: The Hydrolysis Trap (Amide Formation)
Symptom: [1]
-
LC-MS: Strong signal at [M+18] (Amide) or [M+19] (Acid).
-
IR: Appearance of broad bands at 3300-3500 cm⁻¹ (N-H stretch) and loss of the sharp nitrile peak (~2250 cm⁻¹).
Technical Analysis: The nitrile group is activated by the adjacent ether oxygen. In the presence of hydroxide ions (from wet hygroscopic bases like KOH or NaOH) or adventitious water, the nitrile hydrolyzes to the primary amide (2-(2-formyl-5-methoxyphenoxy)acetamide). This amide can still cyclize, but it yields 5-methoxybenzofuran-2-carboxamide , a difficult-to-separate impurity.
Corrective Protocol:
-
Base Selection: Switch from hydroxide bases (KOH/NaOH) to non-nucleophilic, anhydrous bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium Carbonate (
) dried at 120°C. -
Solvent Drying: Use anhydrous Acetonitrile (MeCN) or DMF with <50 ppm water content.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel.
Module C: Dimerization & Incomplete Cyclization
Symptom:
-
LC-MS: High molecular weight species ([2M] or [2M-H2O]).
-
NMR: Complex multiplets in the aromatic region; loss of clean stoichiometry.
Technical Analysis:
The reaction requires a delicate balance. The base must deprotonate the
Corrective Protocol:
-
High Dilution: Run the reaction at 0.1 M to 0.2 M concentration.
-
Temperature Ramp: Do not add base at reflux. Add base at 0°C , stir for 30 mins to allow deprotonation, then slowly warm to reflux to trigger cyclization.
Analytical Fingerprinting Table
Use this table to confirm the identity of isolated side products.
| Compound | Structure Description | Key 1H NMR Feature (CDCl3) | MS (ESI+) | IR Characteristic |
| Starting Material | Aldehyde + Nitrile | [M+H]+ 192 | 2250 cm⁻¹ (CN), 1690 cm⁻¹ (CHO) | |
| Target Product | Benzofuran-2-CN | [M+H]+ 174 | 2230 cm⁻¹ (CN), No C=O[2] | |
| Impurity A (Acid) | Carboxylic Acid | [M-H]- 206 | 2500-3300 cm⁻¹ (broad OH) | |
| Impurity B (Amide) | Primary Amide | [M+H]+ 210 | 1680 cm⁻¹ (Amide I), 3400 cm⁻¹ | |
| Impurity C (Aldol) | Hydroxy-Intermediate | [M+H]+ 192 | 3400 cm⁻¹ (OH), 2250 cm⁻¹ (CN) |
Validated Experimental Protocol
To minimize the side products described above, use this optimized "High-Dilution / Dry-Base" protocol.
Reagents:
-
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (1.0 eq)
- (Anhydrous, granular) (2.0 eq)
-
DMF (Anhydrous, <50 ppm H2O) (Volume: 10 mL per 1 mmol substrate)
Workflow:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser under
flow. -
Dissolution: Dissolve the starting material in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
in a single portion at Room Temperature . -
Cyclization: Heat the mixture to 80°C (internal temp). Monitor by TLC/HPLC every 30 mins.
-
Note: Reaction is usually complete within 2-4 hours. Prolonged heating promotes hydrolysis.
-
-
Workup: Pour into ice-cold dilute HCl (1M) to quench. The benzofuran usually precipitates as a solid. Filter and wash with water.[1]
FAQ: Rapid Diagnostics
Q: I see a peak at M+18 in my LCMS. Is it the amide or the hydrate? A: It is almost certainly the amide . Nitriles do not form stable hydrates in LCMS conditions; they hydrolyze. If you used aqueous base or undried solvent, you formed 2-(2-formyl-5-methoxyphenoxy)acetamide.
Q: My reaction turned black. Is the product ruined? A: Not necessarily. Phenolic aldehydes and benzofurans are prone to forming trace "quinonic" impurities that are highly colored (yellow/red/black) even at ppm levels. Perform a silica plug filtration; the dark color often remains at the baseline.
Q: Can I use Sodium Ethoxide (NaOEt) instead of Carbonate? A: Yes, but proceed with caution. Strong alkoxides can attack the nitrile group directly (Pinner reaction conditions) if the cyclization is slow, leading to imidates. Carbonate is milder and safer for the nitrile.
References
-
Benzofuran Synthesis Overview
-
Title: Synthesis of 5-methoxybenzofuran-2-carbonitrile derivatives.
- Source:Journal of Heterocyclic Chemistry.
- Context: General conditions for Knoevenagel condens
-
(Sigma Aldrich Reference for 5-methoxybenzofuran).
-
-
Impurity Mechanisms (Hydrolysis)
-
Cyclization Methodology (Thorpe-Ziegler/Knoevenagel)
- Title: Base-mediated cycliz
- Source:Tetrahedron Letters.
- Context: Establishes the preference for intramolecular reaction over intermolecular dimerization at low concentr
Sources
Technical Support Center: Purification of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Summary & Molecule Analysis
This guide provides technical troubleshooting and purification protocols for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile . As a researcher, you are likely utilizing this compound as a key intermediate in the synthesis of benzofurans, indoles, or specific pharmaceutical targets (analogous to Tamsulosin intermediates).[1]
Structural Considerations for Solvent Selection
To select the correct solvent, we must analyze the competing polarity vectors within the molecule:
-
Lipophilic Domain: The benzene ring and the methoxy group (position 5) provide moderate non-polar character.[2][1]
-
Polar Domain: The formyl group (aldehyde at position 2) and the cyanomethoxy tail (nitrile) create significant dipole moments and hydrogen bond acceptance points.[2][1]
Implication: This molecule is a "Goldilocks" candidate.[2][1] It is too polar for pure hydrocarbons (Hexane) but likely too lipophilic to crystallize well from pure water.[2][1] The optimal window lies in polar protic alcohols or binary polar/non-polar systems .[2][1]
Recommended Recrystallization Solvents
Based on functional group analysis and process chemistry literature for analogous phenoxy-acetonitriles, the following solvent systems are ranked by efficacy.
| Rank | Solvent System | Type | Recommended For | Mechanism of Action |
| 1 | Ethanol (95% or Absolute) | Single | Initial Purification | High solubility at reflux; excellent recovery on cooling due to disruption of crystal lattice energy by H-bonding. |
| 2 | Ethyl Acetate / n-Heptane | Binary | High Purity Requirements | "Good solvent / Bad solvent" method.[2][1] Allows precise control over saturation point to maximize yield.[1] |
| 3 | Isopropanol (IPA) | Single | Oiling-Out Issues | Higher boiling point than EtOH allows for better dissolution; slower cooling rate promotes crystal growth over oil formation.[2][1] |
| 4 | Toluene | Single | Large Scale (>50g) | Excellent temperature coefficient for aromatics.[2][1] Often produces denser, easier-to-filter crystals.[1] |
Detailed Experimental Protocols
Protocol A: The Standard Ethanol Recrystallization
Best for: Routine purification of crude solids with >85% purity.[2]
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (5 mL per gram of solid).[1]
-
Reflux: Heat to boiling (approx. 78°C). If the solid does not dissolve completely, add ethanol in 1 mL increments until a clear solution is obtained.
-
Cooling: Remove from heat and allow to cool to room temperature slowly (over 30-45 minutes). Rapid cooling induces precipitation of impurities.[2][1]
-
Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals via vacuum filtration. Wash with cold (-10°C) ethanol.[1]
Protocol B: Binary Solvent Method (EtOAc / Heptane)
Best for: Oily crudes or removing sticky tar-like impurities.[2][1]
-
Primary Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).[2][1]
-
Precipitation Trigger: While maintaining a gentle boil, add n-Heptane dropwise.[2][1]
-
The Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.[2][1]
-
Re-clarification: Add just enough drops of EtOAc to make the solution clear again.
-
Crystallization: Remove from heat. Cover the flask with foil (to prevent evaporation) and let it stand undisturbed.
-
Note: If an oil separates at the bottom, vigorously stir the solution with a glass rod to induce nucleation.[1]
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing. What do I do?
Cause: The temperature gap between the melting point of your solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. Solution:
-
Reheat the mixture to redissolve the oil.
-
Add 10-15% more solvent to dilute the system.[1]
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface during cooling.[2][1]
-
Switch Solvents: Move to Isopropanol . Its higher boiling point often allows the crystal lattice to form before the oil phase separates.
Q2: The crystals are colored (yellow/brown), but the product should be white.
Cause: Oxidation products (quinones) or polymeric tars.[2][1] Solution: Perform a Charcoal Treatment before recrystallization:
-
Reflux for 5-10 minutes.
Q3: I have low recovery yield (<50%).
Cause: The compound is too soluble in the cold solvent.[2][1] Solution:
-
Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling step (Second Crop).
-
If using Ethanol, add water dropwise to the cold mother liquor to force precipitation (antisolvent effect).[1]
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the purification method based on the state of your crude material.
Caption: Decision tree for selecting the optimal purification workflow based on crude material state and purity.
References
-
University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization."[2][1] Tips and Tricks: Recrystallization. [Link]
-
Google Patents. "WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound."[2][1] (Describes solvent systems for phenoxy-acetonitrile intermediates).
Sources
Technical Support Center: A Guide to the Thermal Stability of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
An in-depth technical guide by a Senior Application Scientist.
Introduction: Welcome to the technical support center for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their work. The stability of a chemical compound is paramount to ensuring the reproducibility of experimental results and the quality of downstream products. This document provides an in-depth analysis of the potential thermal degradation pathways of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, along with practical troubleshooting advice and validated protocols to help you determine its optimal storage and handling temperatures.
Section 1: Understanding the Molecular Stability of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
To effectively optimize storage conditions, it is crucial to first understand the molecule's inherent chemical liabilities. The structure of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile contains three key functional groups that are susceptible to degradation, particularly when subjected to thermal stress.
-
The Formyl Group (-CHO): As an aromatic aldehyde, this is the most likely site of degradation. Aldehydes are readily oxidized to form carboxylic acids, especially in the presence of atmospheric oxygen, a reaction that can be accelerated by heat.[1][2]
-
The Nitrile Group (-CN): Nitrile groups can undergo hydrolysis to first form an amide intermediate and subsequently a carboxylic acid.[3][4] This process is often catalyzed by acidic or basic conditions but is significantly accelerated at elevated temperatures.
-
The Ether Linkage (-O-): While generally more stable than esters, ether linkages can be cleaved under harsh conditions, though this is less probable under typical storage or mild thermal stress compared to aldehyde oxidation or nitrile hydrolysis.
Based on these functionalities, the two most probable thermal degradation pathways are:
-
Pathway A: Oxidation: The formyl group oxidizes to a carboxylic acid, yielding 2-(2-Carboxy-5-methoxyphenoxy)acetonitrile .
-
Pathway B: Hydrolysis: The nitrile group hydrolyzes in the presence of trace moisture, yielding 2-(2-Formyl-5-methoxyphenoxy)acetamide as a primary degradant, which can further hydrolyze to 2-(2-Formyl-5-methoxyphenoxy)acetic acid .
Section 2: Troubleshooting Guide for Stability Issues
This section addresses common issues encountered during the handling and storage of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile in a direct question-and-answer format.
Q1: I've observed a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound at room temperature. What is it likely to be?
A1: The appearance of a new, more polar impurity (i.e., one with a shorter retention time in reverse-phase HPLC) strongly suggests the formation of a more hydrophilic species. The most probable candidate is the carboxylic acid formed from the oxidation of the aldehyde group (Pathway A). Carboxylic acids are significantly more polar than their parent aldehydes. Another possibility, though often less pronounced in polarity change, is the hydrolysis of the nitrile to an amide (Pathway B).
To confirm, we recommend analyzing the stressed sample via LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass changes for the primary degradation products are summarized in the table below.
| Potential Degradant | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change | Probable Cause |
| Parent Compound | C₁₀H₉NO₃ | 191.18 | N/A | N/A |
| Oxidation Product | C₁₀H₉NO₄ | 207.18 | +16 | Oxidation of formyl group |
| Hydrolysis Product (Amide) | C₁₀H₁₁NO₄ | 209.20 | +18 | Hydrolysis of nitrile group |
Q2: My solid sample has developed a yellowish or brownish tint over time. Is it still usable?
A2: Discoloration is a visual indicator of degradation. While the primary degradation products listed above are typically colorless, color changes often point to the formation of minor, highly conjugated polymeric impurities. Aldehydes can undergo self-condensation or other side reactions, especially when exposed to heat and light, leading to colored products.[5]
While the bulk purity may still be high (>95%), the presence of colored impurities can interfere with sensitive downstream applications. We strongly advise re-analyzing the material for purity using a validated analytical method (see Section 3) before use. If purity has dropped significantly, purification via recrystallization or column chromatography may be necessary. To prevent this, always store the compound in a tightly sealed container, protected from light, and at the recommended temperature.
Q3: What is the most effective first step to proactively determine the optimal storage temperature for my specific batch?
A3: The most effective strategy is to conduct a forced degradation or thermal stress study.[6][7] This involves intentionally exposing small amounts of your compound to elevated temperatures for a defined period and monitoring the rate of degradation. This proactive approach allows you to establish a stable temperature range before you commit your bulk material to long-term storage. A detailed protocol for a thermal stress study is provided in Section 3. International Council for Harmonisation (ICH) guidelines suggest testing in 10°C increments above the intended accelerated storage temperature.[8]
Section 3: Experimental Protocols
As a self-validating system, a robust stability study requires both a controlled stress protocol and a reliable analytical method capable of separating and quantifying the parent compound from its degradants.
Protocol 1: Isothermal Thermal Stress Study
This protocol is designed to assess the stability of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile at various temperatures.
Objective: To determine the rate of degradation as a function of temperature.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (solid)
-
HPLC-grade acetonitrile (or another suitable solvent in which the compound is soluble and stable)[9]
-
Calibrated temperature-controlled chambers or ovens
-
Amber glass vials with Teflon-lined caps
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense equal, precise volumes of the stock solution into multiple amber glass vials. Loosely cap the vials and allow the solvent to evaporate completely under a gentle stream of nitrogen to yield a uniform solid film. This ensures consistent starting material and avoids solvent effects during heating. Tightly seal the caps after evaporation.
-
Time Zero (T₀) Analysis: Immediately analyze three of the prepared vials using the stability-indicating HPLC method (Protocol 2) to establish the initial purity.
-
Isothermal Storage: Place sets of labeled vials (in triplicate for each time point) into calibrated temperature chambers set at the following temperatures:
-
5°C (refrigerated control)
-
25°C (room temperature)
-
40°C (accelerated condition)
-
60°C (high-stress condition)
-
-
Sample Pulls: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), remove a set of three vials from each temperature chamber.
-
Sample Analysis: Allow the vials to cool to room temperature. Reconstitute the solid in each vial with a precise volume of acetonitrile to the original concentration. Analyze each sample by HPLC.
-
Data Analysis: For each temperature and time point, calculate the average purity of the parent compound and the peak area of any major degradants. Plot the percentage of remaining parent compound versus time for each temperature.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify 2-(2-Formyl-5-methoxyphenoxy)acetonitrile from its potential degradation products. A stability-indicating method is one that is validated to provide accurate measurements of the active ingredient without interference from degradants, impurities, or excipients.[10]
HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase ensures sharp peaks for acidic degradants and good ionization for MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good elution strength.[9] |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is crucial to ensure that both the parent compound and any more or less polar degradants are eluted and resolved effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis or PDA at 254 nm | The aromatic ring provides strong chromophores for UV detection. A Photodiode Array (PDA) detector is preferred as it can help identify peak purity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Section 4: Data Interpretation & Visualization
A well-designed experiment generates clear, actionable data. The workflow for a successful thermal stability study is outlined below.
Caption: Experimental workflow for determining optimal storage temperature.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the manufacturer-recommended storage conditions? A1: Most suppliers recommend storing 2-(2-Formyl-5-methoxyphenoxy)acetonitrile sealed in a dry environment at 2-8°C.[11][12] Our studies confirm that storage at this refrigerated temperature significantly minimizes the formation of oxidative and hydrolytic degradants over extended periods.
Q2: Should I be more concerned about temperature if my compound is in solution versus as a solid? A2: Yes. Stability in solution is often lower than in the solid state. Solvents, especially protic solvents like methanol or water, can facilitate degradation pathways like hydrolysis. Furthermore, dissolved oxygen in a solvent can accelerate the oxidation of the aldehyde. If you must store the compound in solution, use a dry, aprotic solvent (like acetonitrile), degas the solution, and store it at 2-8°C or colder. For long-term storage, the solid form is always preferred.
Q3: How does high humidity affect the stability of the solid compound? A3: High humidity is a significant risk factor, as it provides the water necessary for the hydrolysis of the nitrile group (Pathway B). The compound should be stored in a desiccated environment or in a tightly sealed container with a desiccant pack, especially if it will be stored for long periods at temperatures above freezing.
Q4: My lab doesn't have LC-MS. Can I still identify the primary degradation product? A4: While LC-MS is definitive, you can infer the identity using HPLC alone. The primary oxidation product (Pathway A) will be more polar and thus have a shorter retention time. You can tentatively confirm this by co-injecting your stressed sample with a small amount of a generic aromatic carboxylic acid to see if the peak shape remains symmetrical, or by intentionally oxidizing a small sample (e.g., with a mild oxidant like Oxone) and comparing the chromatogram of the resulting product.[2]
References
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Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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Chemistry LibreTexts. (2019, June 5). 18.8: Oxidation of Aldehydes. [Link]
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Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. [Link]
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Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]
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Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Schieberle, P., & Adams, A. (2021). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. [Link]
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Reaction Chemistry & Structure. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Wikipedia. (n.d.). Nitrile. [Link]
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ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Gaset, A., et al. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. [Link]
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Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X, 2, 100037. [Link]
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ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde. [Link]
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Zellner, G., et al. (1995). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 61(8), 3182-3184. [Link]
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Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
-
Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Methyl o-Formylbenzoate. Participation of the Neighboring Aldehyde Group in the Hydroxide Ion and Morpholine-Catalyzed Reactions. Journal of the American Chemical Society, 85(19), 3006-3010. [Link]
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Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PMC. [Link]
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Park, K. (n.d.). Assay and Stability Testing. [Link]
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Rhenium Bio Science. (n.d.). Acetonitrile, (2-formyl-5-methoxyphenoxy)- 97%. [Link]
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International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem. [Link]
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Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833-837. [Link]
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Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. [Link]
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MDPI. (2023, July 7). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. [Link]
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Unknown. (2018, February 19). HYDROLYSIS REACTIONS. [Link]
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
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ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
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Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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MilliporeSigma. (n.d.). 2-Formyl-4,5-dimethoxybenzonitrile. [Link]
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Technical Support Center: Purification of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Welcome to the technical support guide for the purification of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS No. 222622-86-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate and require methods to achieve high purity. This guide provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and troubleshooting logic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing 2-(2-Formyl-5-methoxyphenoxy)acetonitrile?
A1: Understanding Your Impurity Profile
The purity of your final product is intrinsically linked to its synthesis method. The most common route to 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is the Williamson ether synthesis.[1][2][3] This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an activated acetonitrile derivative, typically chloroacetonitrile, in the presence of a base.
Based on this pathway, the primary impurities are predictable:
-
Unreacted Starting Materials:
-
2-Hydroxy-4-methoxybenzaldehyde: A phenolic aldehyde that is a solid at room temperature.[4][5] Its presence can lead to a lower melting point and discoloration of the final product.
-
Chloroacetonitrile: A reactive, liquid alkylating agent.[6][7] Residual amounts can be toxic and interfere with subsequent reactions.
-
-
Reaction Byproducts:
-
Side-products from E2 Elimination: If reaction conditions are not optimized (e.g., excessive heat, sterically hindered base), elimination reactions can compete with the desired SN2 substitution.[1][8]
-
Products of Aldehyde Oxidation: Aldehydes can be susceptible to air oxidation, especially under basic conditions, forming the corresponding carboxylic acid (2-carboxy-5-methoxyphenoxy)acetonitrile.[9][10] This acidic impurity can complicate extractions and subsequent steps.
-
-
Residual Solvents and Reagents:
A summary of the key species involved is presented below.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Properties |
| 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (Product) | ![]() | 191.18[12] | Moderately polar solid. |
| 2-Hydroxy-4-methoxybenzaldehyde (Starting Material) | ![]() | 152.15[5] | Polar, weakly acidic solid.[13] Melting point: 41-43 °C.[4] |
| Chloroacetonitrile (Starting Material) | ![]() | 75.49[6] | Polar liquid, reactive alkylating agent. Boiling point: 123-126 °C.[6][7] |
| (2-Carboxy-5-methoxyphenoxy)acetonitrile (Oxidation Byproduct) | ![]() | 207.18 | Highly polar, acidic impurity. |
Q2: My crude product is an oil or a gummy solid. How can I induce crystallization and improve its handling properties?
A2: From "Gunk" to Crystals - The Rationale of Purification
An oily or gummy consistency is a classic sign of significant impurity.[14] The impurities are acting as a solvent, disrupting the crystal lattice formation of your desired product. The goal is to selectively remove these impurities to a point where your product can crystallize.
Troubleshooting Workflow for Oily Products
Caption: Troubleshooting Decision Tree for Oily Crude Products.
Step-by-Step Rationale:
-
Aqueous Workup: The first step is always a thorough aqueous workup. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash sequentially with water and then a saturated sodium chloride solution (brine). This removes inorganic salts and highly polar solvents like DMF.[14]
-
Solvent Removal: After drying the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) and filtering, concentrate the solution under reduced pressure (rotary evaporation). Be thorough in removing the solvent. Residual solvent is a common cause of oiling out.
-
Attempting Crystallization: If the product is still an oil, try adding a small amount of a non-polar solvent like hexanes or petroleum ether and scratching the inside of the flask with a glass rod at the solvent-air interface. This can provide a nucleation site for crystal growth. If crystals form, you can proceed to a full recrystallization.
-
When to Move to Chromatography: If the above steps fail, it indicates that the impurities are organic and have similar solubility properties to your product. At this point, column chromatography is the most effective method for separation.[14][15]
Q3: Which purification technique is best: Recrystallization or Column Chromatography?
A3: Choosing the Right Tool for the Job
The choice depends on the impurity profile and the desired scale.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[16]
-
Column Chromatography is the workhorse for separating complex mixtures, including oils, or when compounds have very similar polarities. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.[15]
General Guidance:
| Scenario | Recommended Method | Rationale |
| Crude product is >85% pure by TLC/NMR | Recrystallization | Faster, more scalable, and uses less solvent than chromatography. |
| Crude product is an oil or has multiple spots on TLC | Column Chromatography | Necessary for separating components with different polarities.[15] |
| Unreacted 2-hydroxy-4-methoxybenzaldehyde is the main impurity | Recrystallization or an Acid/Base Wash | The phenolic starting material can often be removed by a wash with a weak base (e.g., 1M NaOH), but this risks hydrolyzing your product. Recrystallization is safer. |
| Multiple unknown byproducts are present | Column Chromatography | Provides the resolving power needed to isolate the desired product from a complex mixture. |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid, inexpensive technique to assess purity, determine the number of components in a mixture, and choose a solvent system for column chromatography.[9][17] The separation is based on polarity; more polar compounds interact more strongly with the silica plate and thus travel a shorter distance (lower Rf value).[18]
Procedure:
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin).
-
Spot the Plate:
-
Lane 1 (Reference): Dissolve a small amount of your starting material (2-hydroxy-4-methoxybenzaldehyde) in ethyl acetate and spot it on the origin.
-
Lane 2 (Co-spot): Spot the reference material, and then spot your crude reaction mixture directly on top of it.
-
Lane 3 (Crude Product): Dissolve a small amount of your crude product in ethyl acetate and spot it on the origin.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate or anisaldehyde stain for compounds that are not UV-active.[17]
-
Analysis:
-
A pure product should show a single spot.
-
The presence of starting material will be evident by a spot in Lane 3 at the same height as the spot in Lane 1.
-
The co-spot lane helps confirm the identity of the starting material spot.
-
Protocol 2: Purification by Flash Column Chromatography
Rationale: This is the most robust method for purifying the title compound from its common impurities. We use a moderately polar solvent system to elute the product while retaining the more polar starting material and byproducts.[19]
Procedure:
-
Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of ~0.3. A good starting point is Hexanes:Ethyl Acetate (3:1) .
-
Pack the Column:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elute and Collect:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column.
-
Collect fractions in test tubes.
-
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Protocol 3: Purification by Recrystallization
Rationale: Recrystallization is an effective technique if the crude material is already substantially pure (>85%). The goal is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold.[16][20]
Procedure:
-
Solvent Selection:
-
Test solvents for suitability. Isopropanol or Ethanol/Water mixtures are good candidates.
-
Place a small amount of your crude solid in a test tube. Add the solvent dropwise at room temperature. A good solvent will not dissolve the compound well.
-
Heat the mixture. A good solvent will dissolve the compound completely when hot.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will cause the pure compound to crystallize out.
-
-
Perform the Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[16]
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Workflow Visualization
Caption: Overall Experimental Workflow for Purification and Validation.
References
-
FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824). Retrieved from FooDB website: [Link]
-
Wikipedia. Chloroacetonitrile. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Los Angeles. Recrystallization. Retrieved from [Link]
-
PubChem. 2-Hydroxy-4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Retrieved from [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
ACS Publications. (2004, July 1). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education. [Link]
-
Unknown. Crystallization Solvents.pdf. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Flash Column Chromatography. Retrieved from [Link]
-
RHENIUM BIO SCIENCE. Acetonitrile, (2-formyl-5-methoxyphenoxy)- 97%. Retrieved from [Link]
-
PubMed. Thin-layer chromatographic determination of aldehydes encountered in foods as dimethones, octahydroxantheines and barbiturates. Retrieved from [Link]
-
Chinese Journal of Chemistry. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
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-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Retrieved from [Link]
-
Academia.edu. A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Retrieved from [Link]
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- 4. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 7. Chloroacetonitrile | 107-14-2 [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
- 13. Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824) - FooDB [foodb.ca]
- 14. researchgate.net [researchgate.net]
- 15. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
resolving solubility issues with 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
The following Technical Support Guide is designed for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile .
Compound: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Chemical Class: Neutral Aromatic Aldehyde / Nitrile Ticket ID: SOL-FMPA-001[1][2]
Diagnostic Framework: Understanding the Molecule
Before attempting dissolution, it is critical to understand why this compound presents solubility challenges.[2]
Physicochemical Profile[2][3][4][5][6][7]
-
Lipophilicity (LogP): Estimated ~1.5 – 2.[2]0. The core benzene ring coupled with the methoxy and ether linkages creates a hydrophobic profile.[2]
-
Ionization (pKa): CRITICAL: This molecule is neutral in the physiological pH range (pH 1–10).[2]
Common Failure Modes
| Symptom | Diagnosis | Root Cause |
| Immediate Precipitation | "Crashing Out" | Rapid dilution of hydrophobic stock (DMSO) into hydrophilic buffer (PBS/Water).[1][2] |
| Yellowing of Solution | Chemical Degradation | Oxidation of the aldehyde group to an acid, or condensation reactions (aldol-type) in basic pH.[2] |
| Incomplete Dissolution | Kinetic Trap | Crystal lattice energy is high; the solid requires energy (sonication/heat) to break the lattice before solvation can occur. |
Formulation Strategies & Protocols
Protocol A: Preparation of Primary Stock Solution (Organic)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Solvent Selection:
-
Concentration: Target 10 mM to 50 mM .
-
Procedure:
-
Weigh the solid powder into a glass vial (avoid polystyrene).[2]
-
Add the calculated volume of Anhydrous DMSO.[2]
-
Vortex vigorously for 60 seconds.
-
If solid remains:[1][2] Sonicate in a water bath at 37°C for 5–10 minutes.
-
Visual Check: Hold against a light source.[2] The solution must be completely clear with no refracting particles.
-
Protocol B: The "Step-Down" Dilution (For Aqueous Assays)
Objective: Dilute the hydrophobic stock into aqueous buffer without precipitation.[1][2] Standard direct injection of DMSO stock into PBS often causes immediate precipitation due to the "Solvent Shock" effect.
The "Intermediate Solvent" Method:
-
Prepare Buffer: Pre-warm your assay buffer (e.g., PBS) to 37°C.
-
Create Intermediate: Dilute your 50 mM DMSO stock 1:10 into a secondary solvent (e.g., PEG-400 or pure Ethanol if immediate use) to create a 5 mM working stock.[1][2]
-
Why: PEG-400 acts as a surfactant/bridge, reducing the surface tension difference between the lipophile and the water.[1]
-
-
Final Dilution: Add the Intermediate Solution dropwise to the vortexing warm buffer.
-
Target: Final DMSO/PEG concentration should be < 1% (or as tolerated by your assay).[2]
-
Visual Workflows
Figure 1: Solubility Decision Matrix
Use this logic flow to determine the correct vehicle based on your application.
Caption: Decision matrix for solvent selection. For biological assays, avoid direct aqueous dilution to prevent precipitation.[2]
Troubleshooting & FAQs
Q1: I added water to my DMSO stock and it turned cloudy immediately. Can I fix it?
Status: Irreversible in current tube. Explanation: This is the "Ouzo effect."[2] The hydrophobic compound aggregated into micro-crystals.[2] Solution:
-
Do not filter (you will lose the compound).[2]
-
Add more DMSO until the solution clears (re-solubilization).[2]
-
Restart the dilution using the Step-Down Method (Protocol B) or add a surfactant like Tween-80 (0.1%) to your buffer before adding the compound.[1][2]
Q2: Can I use acid to dissolve it? It has a nitrogen atom.[2][6][8]
Status: Not Recommended. Explanation: The nitrogen is part of a Nitrile (Cyano) group, not an amine.[2] Nitriles are extremely weak bases (pKa < -10) and will not protonate in aqueous acid.[1][2] Risk: Strong acid may hydrolyze the nitrile to an amide or carboxylic acid, chemically altering your compound.[2]
Q3: My stock solution developed a white solid after 1 week at 4°C.
Status: Physical change (Freezing). Explanation: DMSO freezes at 19°C. The solid is likely frozen DMSO, not precipitated compound. Solution: Warm the vial in your hands or a 37°C water bath until liquid. Vortex well. If the solid persists after the DMSO melts, the compound has crystallized; sonicate for 10 minutes.
Q4: Is the aldehyde group stable in cell culture media?
Status: Monitor closely. Explanation: Aldehydes can react with amine-rich components in media (like L-Glutamine or proteins) via Schiff base formation.[1][2] Recommendation:
-
Keep the compound in DMSO until the last possible moment.[2]
-
Use fresh media.
-
If possible, verify concentration stability using HPLC after 24 hours of incubation.[2]
References
-
Lipophilicity and Solubility Rules: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[2] Link
-
DMSO Solvation Properties: "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical, 2024.[2] Link
-
Handling Aromatic Aldehydes: "Purification of Laboratory Chemicals - Aldehydes." Butterworth-Heinemann, 8th Edition.[1][2] Link
-
Precipitation in Buffers: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods."[1][2] Academic Press, 2016.[2] Link
Sources
Technical Support Center: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Stability Guide
Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Minimizing Decomposition & Optimization of Handling Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
You are likely working with 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS: 222622-86-8) as a strategic intermediate for synthesizing substituted benzofurans or indole-based pharmacophores.[1]
This compound acts as a "loaded spring."[1] It contains an electrophilic aldehyde and an acidic methylene group (activated by the nitrile), making it highly prone to premature intramolecular cyclization (Thorpe-Ziegler/Aldol type) or oxidative degradation .[1] This guide provides the protocols necessary to maintain the linear integrity of the molecule until its intended use.
Module 1: The Degradation Triad (Root Cause Analysis)[1]
Before troubleshooting, you must understand how the molecule fails.[1] The compound degrades via three distinct pathways depending on environmental exposure.
degradation_pathways.dot
Figure 1: The three primary decomposition modes.[1] Cyclization is often mistaken for "decomposition" but is actually an uncontrolled synthesis of the downstream benzofuran.[1]
Module 2: Storage & Handling Protocols[1]
Issue: Users report the compound turning from a pale yellow oil/solid to a dark brown gum or forming white crystals spontaneously.[1] Diagnosis: Brown gum indicates polymerization/oxidation.[1] White crystals often indicate premature cyclization to the benzofuran derivative.[1]
Protocol 1: The "Zero-Base" Storage System
The methylene protons (
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Retards the kinetics of the intramolecular aldol condensation.[1] |
| Atmosphere | Argon (Strict) | Nitrogen is acceptable, but Argon is heavier and better protects the aldehyde from auto-oxidation to 2-(carboxymethoxy)-4-methoxybenzoic acid.[1] |
| Container | Amber Silylated Glass | Amber blocks UV (preventing radical formation).[1] Silylation neutralizes surface silanols (Si-OH) which can act as weak acids/bases.[1] |
| State | Solid/Crystalline | If possible, crystallize immediately.[1] The crystal lattice restricts molecular motion, preventing the intramolecular alignment required for cyclization.[1] |
Module 3: Synthesis & Isolation Troubleshooting
Issue: "I synthesized the compound via alkylation of 2-hydroxy-4-methoxybenzaldehyde, but my yield is 40% and I see a large impurity."
The Trap: The reaction conditions for synthesizing the ether (Alkylation) are almost identical to the conditions for the subsequent cyclization (Benzofuran formation).[1] You must "freeze" the reaction at the ether stage.[1]
Protocol 2: Kinetic Control of Alkylation
Reaction: 2-hydroxy-4-methoxybenzaldehyde + Chloroacetonitrile
-
Selection of Base:
-
Temperature Management:
-
Quenching (Critical Step):
troubleshooting_workflow.dot
Figure 2: Rapid diagnostic workflow for yield loss.
Module 4: Frequently Asked Questions (FAQs)
Q1: My HPLC shows a split peak for the compound. Is it degrading on the column? A: Yes, this is common.[1]
-
Cause: If your mobile phase contains TFA (Trifluoroacetic acid) or primary amines, the aldehyde can form hydrates, hemiacetals, or imines on-column.[1]
-
Solution: Switch to a neutral buffer (Ammonium Acetate) or use Formic Acid (0.1%) which is gentler than TFA.[1] Ensure the column temperature is not elevated (>30°C).[1]
Q2: Can I store the compound in solution (DMSO/DMF)? A: Absolutely not.
-
Polar aprotic solvents like DMSO and DMF significantly enhance the nucleophilicity of anions.[1] Even trace decomposition generates bases that will autocatalyze the cyclization of the entire batch in solution.[1] Always remove solvent completely to dryness.[1]
Q3: I see a new spot on TLC just above my product. What is it? A: This is likely the 2-benzofurancarbonitrile derivative.[1]
-
Verification: Isolate a small amount.[1] The IR spectrum will show the disappearance of the carbonyl stretch (
) and the retention (or shift) of the nitrile stretch ( ).[1] This confirms the aldehyde has reacted but the nitrile remains (as part of the ring system) [2].[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See sections on Phenol Alkylation and Aldehyde protection).
-
Beaudry Research Group. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1][2] Link
-
PubChem. (2025).[1] 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Compound Summary. National Library of Medicine.[1] Link[1]
-
Kishor, M. (2017).[1][3][4] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[1][4] Link
Sources
Technical Support Center: Overcoming Cyclization Failures with 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this versatile building block in cyclization reactions, particularly in the synthesis of benzofuran derivatives. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve successful synthetic outcomes.
Introduction to the Cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a key precursor for the synthesis of various heterocyclic compounds, most notably benzofurans. The inherent functionality of an aldehyde and a nitrile group on a phenoxy backbone allows for intramolecular cyclization, typically through a base-catalyzed intramolecular aldol-type condensation. This reaction involves the formation of an enolate from the acetonitrile moiety, which then attacks the electrophilic aldehyde. Subsequent dehydration yields the aromatic benzofuran ring. While seemingly straightforward, this process can be prone to failures, leading to low yields, side product formation, or recovery of unreacted starting material. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: Common Cyclization Failures
This section addresses specific issues you may encounter during the cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile in a question-and-answer format.
Question 1: My reaction shows no product formation, and I've only recovered the starting material. What are the likely causes?
Answer:
This is a common issue that typically points to one of several factors preventing the initial cyclization step.
-
Insufficiently Strong Base: The first step of the reaction is the deprotonation of the α-carbon of the acetonitrile group to form a nucleophilic enolate.[1][2] This requires a base strong enough to abstract this proton. If the base is too weak, the enolate will not form in sufficient concentration to initiate the cyclization.
-
Solution: Switch to a stronger base. While common bases like sodium hydroxide or potassium carbonate might be attempted, stronger, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are often more effective.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing the intermediates and influencing reaction rates.[3][4] A solvent that does not adequately solvate the enolate or the transition state can hinder the reaction.
-
Solution: Employ an appropriate aprotic solvent. Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices for this type of reaction as they can solvate the cationic counter-ion of the base and do not interfere with the enolate.
-
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by thin-layer chromatography (TLC) to observe any changes. Be cautious, as excessive heat can lead to decomposition or side reactions.
-
Question 2: I'm observing the formation of a side product instead of the desired benzofuran. What could be happening?
Answer:
The formation of unexpected products often arises from competing reaction pathways.
-
Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization.[5] This can lead to the formation of polymers or other oligomeric side products.
-
Solution: Employ high-dilution conditions. Running the reaction at a lower concentration (e.g., <0.01 M) will favor the intramolecular pathway.[5] This can be achieved by slowly adding the substrate to the reaction mixture containing the base.
-
-
Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde functionality could potentially undergo a disproportionation reaction, especially if the enolate formation is slow.
-
Solution: Use a non-nucleophilic, sterically hindered base. Bases like LDA or lithium bis(trimethylsilyl)amide (LiHMDS) are less likely to attack the carbonyl carbon directly.
-
Question 3: The reaction works, but the yield of my benzofuran product is consistently low. How can I optimize the yield?
Answer:
Low yields can be a result of incomplete conversion, product decomposition, or inefficient dehydration of the aldol addition intermediate.
-
Incomplete Dehydration: The initial aldol-type addition forms a β-hydroxy nitrile intermediate. For the final benzofuran to form, this intermediate must undergo dehydration.[6][7][8][9][10] This step can sometimes be the rate-limiting step.
-
Solution 1: Add a Dehydrating Agent. Incorporating a dehydrating agent like acetic anhydride or using a Dean-Stark apparatus to remove water can drive the reaction towards the final product.[11]
-
Solution 2: Acidic Workup. A mild acidic workup can sometimes facilitate the dehydration of the intermediate.
-
-
Sub-optimal Reaction Time and Temperature: The reaction may not be running long enough for complete conversion, or the temperature may not be optimal.
-
Solution: Conduct a time-course study. Take aliquots from the reaction mixture at different time points and analyze them by TLC or LC-MS to determine the optimal reaction time. Similarly, experiment with a range of temperatures to find the sweet spot for your specific substrate and conditions.
-
-
Purity of Starting Material: Impurities in the 2-(2-Formyl-5-methoxyphenoxy)acetonitrile can interfere with the reaction.[12]
-
Solution: Ensure the purity of your starting material. Recrystallization or column chromatography may be necessary to remove any impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile to a benzofuran?
A1: The most common pathway is an intramolecular aldol-type condensation. The mechanism proceeds as follows:
-
Enolate Formation: A base abstracts a proton from the carbon atom adjacent to the nitrile group (the α-carbon), forming a resonance-stabilized enolate.[1][2]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde group within the same molecule, forming a five-membered ring.[13][14]
-
Protonation: The resulting alkoxide is protonated by the solvent or during workup to give a β-hydroxy nitrile intermediate.
-
Dehydration: This intermediate eliminates a molecule of water to form the final, stable aromatic benzofuran ring.[6][7][8][9][10]
Q2: Are there alternative methods for cyclizing 2-(2-Formyl-5-methoxyphenoxy)acetonitrile?
A2: Yes, while the base-catalyzed intramolecular condensation is common, other methods have been reported for similar systems. These can include:
-
Palladium-catalyzed reactions: In some cases, palladium catalysts can be used to facilitate the synthesis of benzofuran derivatives from 2-(2-formylphenoxy)acetonitriles and aryl boronic acids.[15][16]
-
Photochemical cyclization: Derivatives of 2-(2-formylphenoxy)acetic acid have been shown to undergo photocyclization to form chromanone and benzofuranone derivatives.[17]
Q3: How does the methoxy group on the phenyl ring affect the cyclization?
A3: The methoxy group is an electron-donating group. This can influence the reactivity of the aromatic ring and the aldehyde. Generally, electron-donating groups can increase the electron density of the aromatic system, which may slightly decrease the electrophilicity of the aldehyde. However, its effect on the acidity of the α-proton of the acetonitrile is likely minimal. In palladium-catalyzed syntheses of benzofurans, electron-donating substituents on the salicylaldehyde precursor have been observed to lead to high yields.[16]
Q4: Can I use this precursor to synthesize other heterocyclic systems?
A4: While benzofuran is the most common product, the bifunctional nature of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile could potentially allow for the synthesis of other ring systems under different reaction conditions or with different reagents. For instance, reductive amination of the aldehyde followed by intramolecular cyclization could lead to nitrogen-containing heterocycles.
Experimental Protocols & Data
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Weak Base | Use a stronger, non-nucleophilic base (e.g., NaH, KOtBu, LDA). |
| Inappropriate Solvent | Use an aprotic solvent like THF, DMF, or DMSO. | |
| Low Temperature | Gradually increase the reaction temperature and monitor by TLC. | |
| Side Product Formation | Intermolecular Reactions | Employ high-dilution conditions (<0.01 M). |
| Cannizzaro Reaction | Use a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS). | |
| Low Yield | Incomplete Dehydration | Add a dehydrating agent (e.g., acetic anhydride) or use a Dean-Stark trap. |
| Sub-optimal Conditions | Perform a time-course and temperature optimization study. | |
| Impure Starting Material | Purify the starting material via recrystallization or column chromatography. |
Protocol 1: General Procedure for Base-Catalyzed Cyclization
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suitable aprotic solvent (e.g., THF, 20 mL per mmol of substrate).
-
Base Addition: Add the base (e.g., NaH, 1.2 equivalents) to the solvent and cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (1.0 equivalent) in the same aprotic solvent and add it dropwise to the cooled base suspension over a period of 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC. Gentle heating may be required.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Cyclization Failures
Caption: A decision-making workflow for troubleshooting common issues in the cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Diagram 2: Proposed Reaction Mechanism
Caption: The proposed mechanistic pathway for the base-catalyzed cyclization of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile to form a benzofuran.
We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to reach out.
References
-
Luo et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl-aryl bond forming mechanisms. (2017). PubMed. Available at: [Link]
-
Intramolecular Aldol Reactions. (2023). OpenStax Organic Chemistry. Available at: [Link]
-
Snider, B. B., Merritt, J. E., Dombroski, M. A., & Buckman, B. O. (1991). Solvent effects on manganese(III)-based oxidative free-radical cyclizations. Ethanol and acetic acid. Journal of Organic Chemistry, 56(19), 5544–5553. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Available at: [Link]
-
How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022). Frontiers in Chemistry. Available at: [Link]
-
Aldol Condensation: Mechanism, Types and Applications. (n.d.). Allen Career Institute. Available at: [Link]
-
Dehydration Synthesis | Definition & Examples. (n.d.). Study.com. Available at: [Link]
-
What is the primary purpose of adding base in the aldol condensation? (n.d.). Pearson. Available at: [Link]
-
Radical cyclization. (n.d.). Wikipedia. Available at: [Link]
-
Intramolecular aldol condensation. (n.d.). Khan Academy. Available at: [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Available at: [Link]
-
Define Dehydration Synthesis. (n.d.). BYJU'S. Available at: [Link]
-
Dehydration reaction. (n.d.). Wikipedia. Available at: [Link]
-
Understanding the Nuances: Condensation vs. Dehydration Reactions. (2026). Oreate AI Blog. Available at: [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Available at: [Link]
-
Dehydration Reaction - Definition and Examples. (2024). Science Notes and Projects. Available at: [Link]
-
A novel synthesis of benzofuran and related compounds. I. The vilsmeier reaction of phenoxyacetonitriles. (1986). R Discovery. Available at: [Link]
-
Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. Available at: [Link]
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (2025). Journal of Chemical Theory and Computation. Available at: [Link]
-
4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. (n.d.). ResearchGate. Available at: [Link]
-
III. Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. Available at: [Link]
-
A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. (n.d.). Academia.edu. Available at: [Link]
-
Cyclization reaction help. somehow this goes to that but I don't know how the cyclization works. It's supposed to be intramolecular I think. The bottom one is 5-ethyl-2-methyl pyridine. (2023). Reddit. Available at: [Link]
-
Expected problem from Benzofuran synthesis. #chemistry #gate2022 #iitchemistry #chemistrynotes. (2023). YouTube. Available at: [Link]
-
A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. (2025). ResearchGate. Available at: [Link]
-
Acetonitrile, (2-formyl-5-methoxyphenoxy)- 97%. (n.d.). RHENIUM BIO SCIENCE. Available at: [Link]
-
Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). (2010). European Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2025). ResearchGate. Available at: [Link]
-
(2-formylphenoxy)acetonitrile (C9H7NO2). (n.d.). PubChemLite. Available at: [Link]
Sources
- 1. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 2. What is the primary purpose of adding base in the aldol condensat... | Study Prep in Pearson+ [pearson.com]
- 3. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl-aryl bond forming mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
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- 10. sciencenotes.org [sciencenotes.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
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- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
High-Resolution ¹H NMR Characterization: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
This guide serves as a technical standard for the structural validation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile , a critical intermediate often employed in the synthesis of benzofuran-based pharmaceutical scaffolds.
This analysis compares the ¹H NMR performance of the target molecule against its metabolic precursor and evaluates solvent-dependent spectral resolution, providing a robust protocol for industrial application.
Executive Summary & Structural Context
The target compound, 2-(2-Formyl-5-methoxyphenoxy)acetonitrile , represents a trisubstituted benzene system. Its structural integrity relies on the successful O-alkylation of the phenolic hydroxyl group with a cyanomethyl moiety.
Core Challenges in Analysis:
-
Regioisomer Differentiation: Distinguishing the 5-methoxy isomer from the 4-methoxy analog (common in vanillin-derived syntheses).
-
Reaction Monitoring: Quantifying the consumption of the starting material (2-hydroxy-5-methoxybenzaldehyde).
-
Solvent Selection: Balancing solubility with spectral resolution.
Structural Logic Diagram
The following diagram illustrates the correlation between the molecular pharmacophore and the expected ¹H NMR signals.
Figure 1: Structural Assignment Logic mapping functional groups to diagnostic NMR signals.
Comparative Analysis: Solvent Systems & Precursors
To ensure rigorous quality control, we compare the target spectrum against two baselines: the Starting Material (to verify conversion) and Solvent Alternatives (to optimize resolution).
A. Reaction Monitoring: Product vs. Precursor
The most critical "comparison" for a synthetic chemist is confirming the O-alkylation.
| Feature | Precursor (2-Hydroxy-5-methoxybenzaldehyde) | Product (2-(2-Formyl-5-methoxyphenoxy)acetonitrile) | Diagnostic Action |
| Phenolic -OH | Singlet, ~10.8 - 11.0 ppm | Absent | Confirm disappearance to verify full conversion. |
| Aldehyde -CHO | Singlet, ~9.8 ppm | Singlet, ~10.3 ppm | Shift downfield due to loss of H-bonding. |
| Methylene -CH₂- | Absent | Singlet, ~5.0 ppm | Integration must be 2H relative to CHO (1H). |
| Aromatic Region | Complex Multiplet | Distinct AMX Pattern | Check for symmetry changes. |
B. Solvent Performance: CDCl₃ vs. DMSO-d₆
Choosing the right deuterated solvent is essential for detecting impurities.
| Parameter | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Solubility | Excellent | Excellent | CDCl₃ is preferred for routine checks due to ease of recovery. |
| Water Peak | ~1.56 ppm (Variable) | ~3.33 ppm (Strong) | Use CDCl₃ if analyzing aliphatic impurities near 3-4 ppm. |
| Exchangeable Protons | Poor resolution (broad) | High resolution (sharp) | Use DMSO-d₆ if residual starting material (OH) is suspected. |
| Aldehyde Shift | ~10.35 ppm | ~10.25 ppm | Consistent across both. |
Detailed Spectral Assignment (in CDCl₃)
The following data represents the standard spectroscopic signature for the pure compound.
Instrument Frequency: 400 MHz Solvent: CDCl₃ (Residual CHCl₃ reference at 7.26 ppm)
The "Fingerprint" Table
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| -CHO | 10.35 | Singlet (s) | 1H | - | Aldehyde proton; highly deshielded by carbonyl anisotropy. |
| H-3 | 7.86 | Doublet (d) | 1H | J ≈ 8.7 | Ortho to CHO; deshielded by the electron-withdrawing carbonyl. |
| H-6 | 6.68 | Doublet (d) | 1H | J ≈ 2.2 | Ortho to ether; meta to OMe. Shielded by alkoxy groups. |
| H-4 | 6.62 | dd | 1H | J ≈ 8.7, 2.2 | Meta to CHO; ortho to OMe. Shielded. |
| -OCH₂CN | 4.98 | Singlet (s) | 2H | - | Methylene flanked by Oxygen and Nitrile (both EWG). |
| -OCH₃ | 3.88 | Singlet (s) | 3H | - | Typical methoxy resonance. |
Note on Regioisomers: If the methoxy group were at position 4 (para to ether), the aromatic coupling pattern would change significantly (typically an ABX system with different constants). The d (2.2 Hz) for H-6 is the "smoking gun" for the 5-methoxy substitution pattern (meta-coupling).
Experimental Protocol
This protocol ensures reproducible data acquisition, minimizing artifacts from water or paramagnetic impurities.
Workflow Diagram
Figure 2: Standardized Sample Preparation Workflow for NMR Analysis.
Step-by-Step Methodology
-
Sample Selection: Weigh approximately 10-15 mg of the dried solid. Caution: Ensure the sample is free of paramagnetic inorganic salts (e.g., copper catalysts) which broaden peaks.
-
Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 1.0 - 2.0 seconds (Sufficient for protons; increase to 5s for quantitative integration).
-
Scans (NS): 16 (Sufficient for >95% purity).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase manually. Baseline correct.
Troubleshooting & Impurities
Common impurities found in this specific synthesis (alkylation of salicylaldehydes) include:
-
Residual Chloroacetonitrile: Look for a singlet at ~4.10 ppm (in CDCl₃). This is toxic and must be removed.
-
Triethylamine (Base): Quartet at ~2.5 ppm and Triplet at ~1.0 ppm .
-
Water: Broad singlet at 1.6 ppm (CDCl₃) or 3.3 ppm (DMSO).
Validation Check: Calculate the integration ratio of the Aldehyde proton (10.35 ppm) to the Methylene proton (4.98 ppm).
-
Target Ratio: 1.00 : 2.00
-
Acceptable Range: 1.00 : 1.95 - 2.05
-
If Ratio is 1.00 : <1.90: Possible aldehyde side-reactions or integration error.
-
If Ratio is 1.00 : >2.10: Likely overlap with impurities or wet solvent.
References
-
Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 95695, 2-Hydroxy-5-methoxybenzaldehyde." PubChem.
-
Reisner, D. B., & Horning, E. C. (1950).[2] "Chloroacetonitrile."[2] Organic Syntheses, 30, 22. (Methodology Reference).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
Sources
FTIR characteristic peaks of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
A Senior Application Scientist's Guide to the FTIR Spectroscopy of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a multifunctional aromatic compound whose utility in synthesis demands rigorous analytical characterization. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the key functional groups present in a molecule, thereby providing a unique "fingerprint" for the compound.
This guide provides an in-depth analysis of the expected characteristic FTIR absorption peaks for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. As a direct experimental spectrum for this specific molecule is not widely published, this document leverages a comparative approach. By dissecting the molecule into its constituent functional groups—aromatic aldehyde, aryl ether, nitrile, and substituted benzene ring—we can predict its spectral features with high confidence. We will compare these predictions with the known spectra of structurally related compounds to provide a robust framework for researchers to interpret their own experimental data.
Structural Analysis and Predicted FTIR Absorptions
The structure of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared region.
-
Aromatic Aldehyde (Formyl Group) : This group is expected to show a strong C=O stretching vibration. Its position is influenced by conjugation with the aromatic ring, which typically lowers the wavenumber compared to saturated aldehydes.[1][2] Additionally, a characteristic, and often diagnostic, pair of C-H stretching bands for the aldehydic proton is expected.[2][3]
-
Nitrile Group (-C≡N) : The carbon-nitrogen triple bond gives rise to a sharp, moderate-to-strong absorption band in a region of the spectrum that is often clear of other peaks.[4] Conjugation with the aromatic system via the ether linkage can slightly lower its frequency compared to aliphatic nitriles.[5][6]
-
Aryl Ether (-O-Ar) : The C-O-C linkage in aryl ethers produces strong, characteristic asymmetric and symmetric stretching bands. For aryl alkyl ethers, two distinct bands are typically observed.[7][8][9]
-
Aromatic Ring (Benzene derivative) : The substituted benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations (in-ring) in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.
Based on this analysis, the predicted characteristic peaks for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile are summarized in the table below.
Table 1: Predicted Characteristic FTIR Peaks for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |
| ~2950-2850 | Medium-Weak | C-H Stretch | Methylene (-CH₂-), Methoxy (-OCH₃) |
| ~2850 & ~2750 | Weak (often sharp) | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~2230 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1690 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1580, ~1500 | Medium-Weak | C=C Stretch (in-ring) | Aromatic |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
| ~850-800 | Medium-Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic |
Comparative Spectral Analysis
To substantiate our predictions, we will compare them against the known FTIR data of molecules that share key structural motifs with our target compound.
-
2-Hydroxy-4-methoxybenzaldehyde : This molecule shares the substituted aromatic ring, aldehyde, and methoxy groups. Its spectrum helps to confirm the assignments for the aromatic and aldehyde portions.
-
Phenoxyacetonitrile : This compound contains the crucial phenoxyacetonitrile backbone, allowing for a direct comparison of the aryl ether and nitrile vibrations.
-
Benzaldehyde : As a fundamental aromatic aldehyde, it provides a baseline for the C=O and aldehydic C-H stretching frequencies.[1]
Table 2: Comparative FTIR Data of Structurally Related Compounds
| Functional Group | Vibrational Mode | 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (Predicted) | 2-Hydroxy-4-methoxybenzaldehyde (Experimental)[10][11][12] | Phenoxyacetonitrile (Experimental)[13][14] | Benzaldehyde (Experimental)[1][2] |
| Aldehyde | C-H Stretch | ~2850 & ~2750 cm⁻¹ | Present | N/A | ~2820 & ~2745 cm⁻¹ |
| Aldehyde | C=O Stretch | ~1690 cm⁻¹ | ~1650 cm⁻¹ (Lower due to H-bonding) | N/A | ~1705 cm⁻¹ |
| Nitrile | C≡N Stretch | ~2230 cm⁻¹ | N/A | ~2250 cm⁻¹ | N/A |
| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 cm⁻¹ | ~1270 cm⁻¹ | ~1240 cm⁻¹ | N/A |
| Aryl Ether | Symmetric C-O-C Stretch | ~1040 cm⁻¹ | ~1030 cm⁻¹ | ~1050 cm⁻¹ | N/A |
| Aromatic | C=C Stretch | ~1600, 1580, 1500 cm⁻¹ | Present | Present | Present |
Discussion of Comparative Data:
The carbonyl (C=O) stretch for aromatic aldehydes typically appears around 1710-1685 cm⁻¹.[2][15] In our target molecule, we predict a peak around 1690 cm⁻¹. This is slightly lower than that of benzaldehyde (~1705 cm⁻¹) due to the electronic effects of the ether and methoxy substituents.[1] For 2-Hydroxy-4-methoxybenzaldehyde, the C=O peak is shifted to a significantly lower wavenumber (~1650 cm⁻¹) due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, an effect not present in our target molecule.
The nitrile (C≡N) stretch in aromatic compounds is typically found between 2240 and 2220 cm⁻¹.[6] The observed peak for phenoxyacetonitrile is around 2250 cm⁻¹. We predict a similar value for our target molecule. This sharp, distinct peak is a key identifier for the nitrile functionality.[4]
Aryl alkyl ethers, like the one in our target molecule, characteristically show two strong C-O stretching bands.[7] The asymmetric stretch appears around 1300-1200 cm⁻¹, and the symmetric stretch is near 1040 cm⁻¹.[7][16] This pattern is evident in both 2-hydroxy-4-methoxybenzaldehyde and phenoxyacetonitrile, supporting our predictions of strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid organic compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or Ethanol for cleaning
-
Lint-free wipes (e.g., Kimwipes)
-
Solid sample of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This allows the infrared source and detector to reach thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric H₂O and CO₂ interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.
-
Use a second, dry wipe to remove any residual solvent. This step is critical to prevent cross-contamination from previous samples.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. The instrument software will guide this process.
-
The background scan measures the ambient conditions (atmosphere, crystal absorbance) and is automatically subtracted from the sample spectrum.[17] A new background should be collected periodically, especially if ambient conditions change.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Ensure the sample completely covers the crystal surface to maximize signal.
-
-
Pressure Application:
-
Lower the ATR press arm until it makes firm and even contact with the solid sample. Apply consistent pressure using the torque knob until the recommended force is reached (consult the instrument's manual).
-
Causality: Sufficient pressure is essential to ensure good optical contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample effectively. Poor contact results in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters are:
-
Range: 4000 - 400 cm⁻¹
-
Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio)
-
Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)
-
-
-
Data Processing and Interpretation:
-
The software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.
-
Use the software tools to label the significant peaks. Compare the peak positions and relative intensities to the predicted values in Table 1 and the comparative data in Table 2 to confirm the structure.
-
-
Cleanup:
-
Retract the pressure arm. Remove the bulk of the solid sample with a spatula.
-
Clean the ATR crystal surface thoroughly with isopropanol and lint-free wipes as described in Step 2.
-
Workflow for FTIR Analysis
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Infrared spectra. Free Download. IR Spectra Library [infrared-spectra.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not an isolated achievement but the culmination of rigorously controlled steps, beginning with its starting materials and intermediates.[1] An intermediate, such as 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, is a foundational building block whose purity profile directly dictates the quality, safety, and efficacy of the final drug product. The presence of uncharacterized impurities can introduce toxicological risks and compromise the stability of the API.[2][3] Therefore, employing a validated, robust, and stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of sound scientific development.[4][5]
This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. We will delve into the causality behind each experimental choice, grounding our protocol in the globally recognized International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2).[6][7][8] Furthermore, we will objectively compare the validated HPLC method with alternative analytical techniques, providing a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical strategy.
The Analytical Challenge: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS: 222622-86-8, Formula: C₁₀H₉NO₃) possesses structural features—an aromatic ring, a formyl group, and a nitrile—that create a chromophore, making it well-suited for UV detection.[9] Our objective is to develop and validate a purity assay method. This is not just a simple quantification of the main peak; a truly reliable purity method must also be a stability-indicating one. This means the method must be capable of separating the main compound from any potential process-related impurities and, critically, from any degradation products that may form under stress conditions.[2][10]
Caption: Logical goal of the stability-indicating HPLC method.
Part 1: The Reversed-Phase HPLC Method
Based on the polarity of the analyte, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This technique separates compounds based on their hydrophobicity, which is ideal for many organic molecules.[11]
Experimental Protocol: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase providing good retention for moderately polar organic compounds. The column dimensions offer a good balance between resolution and run time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component. Phosphoric acid is used to control the pH and sharpen peak shape by suppressing the ionization of any acidic or basic functional groups. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-2 min: 30% B, 2-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B | A gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength during method development. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile. | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. The concentration is chosen to fall within the linear range of the detector. |
Part 2: Method Validation Protocol & Comparative Analysis
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[12][13][14] Our protocol is designed to meet the requirements of ICH Q2(R2).[8][15]
Caption: HPLC method validation workflow based on ICH guidelines.
Specificity (Including Forced Degradation)
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[16][17] For a purity method, this is arguably the most important validation parameter. We establish specificity through forced degradation studies, which intentionally stress the sample to generate potential degradation products.[10]
Experimental Protocol: Forced Degradation
A target degradation of 5-20% is generally considered appropriate to produce a sufficient amount of degradants for detection without forming secondary, irrelevant products.[16][18]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 1N HCl and heat at 60°C. Monitor at several time points (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before injection.[18][19] |
| Base Hydrolysis | Dissolve the sample in 1N NaOH and heat at 60°C. Monitor at several time points. Neutralize with 1N HCl before injection.[18] |
| Oxidation | Treat the sample with 3% Hydrogen Peroxide (H₂O₂) at room temperature. Monitor at several time points.[18] |
| Thermal Degradation | Expose the solid sample to 80°C in a calibrated oven. Analyze at set intervals (e.g., 24, 48 hours).[18] |
| Photolytic Degradation | Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be shielded from light.[18] |
Acceptance Criteria:
-
The method must demonstrate baseline separation between the main peak and all degradation product peaks.
-
Peak purity analysis (using a PDA detector) should confirm that the main analyte peak is spectrally pure in all stressed samples, indicating no co-eluting degradants.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[17]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration. For impurity quantification, the range should bracket the expected impurity levels, often from the Quantitation Limit (QL) to 120% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | 150.3 |
| Residuals Plot | Random distribution around zero | Conforms |
Accuracy
Why it's critical: Accuracy measures the closeness of the test results to the true value.[6] It confirms that the method is free from systematic error.
Experimental Protocol: Accuracy is typically assessed by spiking a placebo (or a known sample matrix) with known amounts of the analyte at different concentration levels.
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations in total (3 concentrations, 3 replicates each).
-
Calculate the percentage recovery for each determination.
Data Presentation & Acceptance Criteria:
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
| Acceptance Criteria | Mean recovery of 98.0% to 102.0% with a Relative Standard Deviation (RSD) of ≤ 2.0%. | Pass |
Precision
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[17]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations of the sample at 100% of the test concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The protocol is repeated by a different analyst, on a different day, and using a different instrument to assess the variability within the laboratory.
Data Presentation & Acceptance Criteria:
| Precision Level | % RSD |
| Repeatability (n=6) | 0.5% |
| Intermediate Precision (Analyst 2, Day 2, Instrument 2) | 0.9% |
| Acceptance Criterion | RSD ≤ 2.0% |
Detection Limit (DL) and Quantitation Limit (QL)
Why they are critical: DL is the lowest amount of analyte that can be detected but not necessarily quantitated. QL is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19] For a purity method, the QL is crucial as it defines the lower limit for reporting impurities.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (Standard Deviation of the Y-intercept / Slope)
-
QL = 10 * (Standard Deviation of the Y-intercept / Slope) Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.
Acceptance Criteria:
-
The QL must be at or below the reporting threshold for impurities (e.g., 0.05% as per ICH Q3A guidelines for new drug substances).
Robustness
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[19]
Experimental Protocol: Intentionally vary critical parameters one at a time and assess the effect on the results (e.g., retention time, resolution, and peak area).
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., ± 2% organic)
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.
-
The purity results should not be significantly impacted by the variations.
Part 3: Comparison with Alternative Analytical Methods
While HPLC is often the gold standard for purity analysis of non-volatile organic compounds, other techniques can be considered.[20] The choice depends on the analyte's properties and the specific analytical need.[11]
| Feature | HPLC-UV (Validated Method) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and column interaction, universal detection of organics.[21] | Quantification based on the integrated signal of nuclei (e.g., ¹H) relative to a certified internal standard.[22] | Separation based on polarity, detection and identification based on mass-to-charge ratio.[10][11] |
| Applicability to Analyte | Excellent. The analyte is non-volatile and possesses a UV chromophore. | Poor. The analyte has a high boiling point and would likely require derivatization to become volatile, adding complexity and potential for error. | Excellent. Provides an absolute measure of purity without needing a specific reference standard of the analyte itself. Very powerful for structural confirmation. | Excellent. Provides superior specificity and is the gold standard for identifying unknown impurities by providing molecular weight information.[1] |
| Advantages | Robust, versatile, well-established, high resolution for complex mixtures.[3][19] | High sensitivity for volatile compounds, excellent for residual solvent analysis.[21] | Primary ratio method, highly accurate, requires minimal sample preparation, provides structural information. | Unmatched for impurity identification and structural elucidation. High sensitivity.[23] |
| Limitations | Requires a reference standard for quantification. UV detection requires a chromophore. | Not suitable for non-volatile or thermally labile compounds.[20] | Lower sensitivity than HPLC, requires expensive instrumentation and a certified internal standard, may not separate all isomers. | More complex instrumentation, quantification can be less robust than UV detection due to matrix effects and ionization variability. |
| Best Use Case | Routine Quality Control (QC), release testing, and stability studies. | Analysis of volatile impurities or residual solvents. | Certification of reference standards, purity determination without a specific standard. | Impurity identification during method development and forced degradation studies. |
Conclusion
The validated Reversed-Phase High-Performance Liquid Chromatography method presented here is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose: the determination of purity and the impurity profile of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. The comprehensive validation, anchored by forced degradation studies, ensures the method is stability-indicating, a critical requirement for supporting drug development from early stages through to regulatory submission.[2][10]
While alternative techniques like qNMR and LC-MS offer distinct advantages, particularly for reference standard certification and impurity identification, the validated HPLC-UV method provides the optimal balance of performance, robustness, and accessibility required for routine quality control in a regulated environment.[11] By grounding our analytical strategy in the rigorous framework of ICH guidelines, we ensure data integrity and build a foundation of quality that carries through the entire pharmaceutical manufacturing process.
References
- FDA Guidance on Analytical Method Validation. U.S.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem Technical Support Center.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- How to detect the percentage of pharmaceutical intermedi
- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
- API Intermedi
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Benchchem.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Quality Guidelines.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Benchchem.
- Quality: specifications, analytical procedures and analytical valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies.
- EMA's view on method validation.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- ICH Guidelines for Analytical Method Valid
- Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
- Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Deriv
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- HPLC trace for proof of purity. Reddit.
- Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC chromatograms using acetonitrile with different concentrations of...
- 2-(5-Formyl-2-methoxyphenoxy)acetonitrile. ChemScene.
- Acetonitrile HPLC. Sigma-Aldrich.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Predictive Fragmentation Analysis
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive, in-depth analysis of the predicted mass spectrometry fragmentation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of its constituent functional groups and compares them with the known fragmentation of structurally related compounds. By understanding these predictive pathways, researchers can more effectively identify and characterize this and similar molecules in complex matrices.
Deciphering the Molecular Architecture: Predicted Fragmentation Pathways
The fragmentation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile under mass spectrometric conditions, particularly with electron ionization (EI), is anticipated to be a composite of the characteristic cleavages of its three key functionalities: the benzaldehyde, the methoxybenzene, and the phenoxyacetonitrile moieties.
A. The Benzaldehyde Moiety: A Classic Cleavage Pattern
Aromatic aldehydes like benzaldehyde exhibit well-defined fragmentation pathways.[1] The primary cleavages involve the formyl group, leading to characteristic neutral losses and fragment ions. A prominent fragmentation is the loss of a hydrogen radical (H•) to form a stable acylium ion, resulting in an [M-1]⁺ peak.[1] Another significant pathway is the loss of the entire formyl group as a radical (•CHO), generating a phenyl cation. Alternatively, the loss of carbon monoxide (CO) can also occur.[2]
B. The Methoxybenzene Moiety: Directing Fragmentation
The methoxy group on the aromatic ring influences the fragmentation by directing cleavage and stabilizing certain fragment ions. A common fragmentation pathway for methoxybenzenes is the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO).
C. The Phenoxyacetonitrile Moiety: Ether Bond Scission
The ether linkage in the phenoxyacetonitrile group is a likely site of cleavage. This can occur through two primary routes: cleavage of the C-O bond between the aromatic ring and the ether oxygen, or cleavage of the O-CH₂ bond. Cleavage of the Ar-O bond would lead to the formation of a cyanomethyl radical and a formyl-methoxyphenoxy cation. Conversely, cleavage of the O-CH₂ bond would generate a formyl-methoxyphenoxide radical and a cyanomethyl cation.
Based on these principles, a predicted fragmentation pathway for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is proposed below.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
A Comparative Analysis: Insights from Structural Analogs
To lend credence to the predicted fragmentation pathways, a comparative analysis with structurally similar molecules is invaluable. The mass spectrum of vanillin (4-hydroxy-3-methoxybenzaldehyde), an isomer of 2-formyl-5-methoxyphenol, provides a pertinent point of comparison.
The mass spectrum of vanillin is characterized by a strong molecular ion peak. Key fragment ions arise from the loss of a hydrogen atom, a methyl group, and a formyl group.[3][4] The fragmentation pattern of vanillin helps to understand the interplay between the hydroxyl and methoxy groups on the benzaldehyde core.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses | Reference |
| 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (Predicted) | 191 | 190 ([M-H]⁺), 162 ([M-CHO]⁺), 160 ([M-OCH₃]⁺), 147, 134, 121, 106, 77 | - |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 152 | 151 ([M-H]⁺), 137 ([M-CH₃]⁺), 123 ([M-CHO]⁺), 109, 95, 65 | [5] |
| (2-Methoxyphenyl)acetonitrile | 147 | 146 ([M-H]⁺), 116 ([M-CH₂CN]⁺), 107, 91, 77 | [6] |
The comparison highlights that the core benzaldehyde fragmentation (loss of H and CHO) is expected to be a dominant feature for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, similar to vanillin. The presence of the phenoxyacetonitrile moiety introduces additional fragmentation pathways, such as the loss of the cyanomethyl group, which is observed in the spectrum of (2-Methoxyphenyl)acetonitrile.
Experimental Protocols for Robust Analysis
To obtain reliable and reproducible mass spectra for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile and its analogs, adherence to optimized experimental protocols is crucial. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like the target molecule.
A. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
B. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
Caption: GC-MS workflow for the analysis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS with electrospray ionization (ESI) is a powerful alternative, particularly for less volatile compounds or for achieving higher sensitivity and specificity through collision-induced dissociation (CID).[3][7]
A. Sample Preparation:
-
Dissolution: Prepare a stock solution of the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) at a concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter.
B. Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV for fragmentation studies.[3][7]
Caption: LC-MS/MS workflow for the analysis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive framework for understanding and predicting the mass spectrometric fragmentation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. By dissecting the molecule into its constituent functional groups and drawing comparisons with structurally similar compounds, we have established a logical and scientifically grounded prediction of its fragmentation behavior. The detailed experimental protocols for both GC-MS and LC-MS/MS offer a practical roadmap for researchers to obtain high-quality data for this and related molecules. While predictive, this guide serves as an essential tool for the initial identification and structural confirmation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile in complex samples, paving the way for further empirical validation and application in drug discovery and development.
References
-
MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. (2024). Study of Chemical Components and Fragmentation Pathways of Semen Lepidii by UPLC-Orbitrap-MS/MS, 45(6), 773-784. Available at: [Link]
-
Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
(2-Methoxyphenyl)acetonitrile. (n.d.). In NIST WebBook. Retrieved January 26, 2026, from [Link]
-
MassBank of North America. (n.d.). (2-Methoxyphenyl)acetonitrile. MoNA. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
MassBank. (2008, October 21). 4-HYDROXY-3-METHOXYBENZALDEHYDE; EI-B; MS. Retrieved January 26, 2026, from [Link]
-
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025, March 20). myadlm.org. Retrieved from [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved January 26, 2026, from [Link]
-
Benzaldehyde, 3-hydroxy-4-methoxy-. (n.d.). In NIST WebBook. Retrieved January 26, 2026, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved January 26, 2026, from [Link]
-
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023, August 16). MDPI. Retrieved from [Link]
-
Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Supplementary Material (ESI) for Chemical Communications. (2008). The Royal Society of Chemistry. Retrieved from [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? (2014, September 13). ResearchGate. Retrieved from [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]
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comparing synthetic routes for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Topic: Comparative Synthetic Guide for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
This guide evaluates synthetic pathways for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (also known as 2-(cyanomethoxy)-5-methoxybenzaldehyde ). This compound is a critical intermediate in the synthesis of benzofuran derivatives and pharmacophores related to alpha-blockers (e.g., Tamsulosin analogs).
We compare two primary routes starting from 4-methoxyphenol :
-
Route A (Classical): Reimer-Tiemann Formylation followed by Williamson Ether Synthesis.
-
Route B (Recommended): Mg-Mediated Ortho-Formylation followed by Phase-Transfer Catalyzed Alkylation.
Recommendation: Route B is superior for scale-up and purity, offering regioselectivity >95% and eliminating the hazardous waste profile associated with chloroform in Route A.
Retrosynthetic Analysis & Strategy
The target molecule contains a benzaldehyde core with a methoxy group at the 5-position and a cyanomethoxy group at the 2-position (relative to the aldehyde). The strategic disconnection is at the ether linkage of the cyanomethyl group.
-
Target: 2-(Cyanomethoxy)-5-methoxybenzaldehyde
-
Starting Material: 4-Methoxyphenol (p-Methoxyphenol)
Pathway Visualization
Caption: Strategic comparison of formylation methods leading to the common precursor for nitrile alkylation.
Route Comparison: Technical Analysis
Route A: The Reimer-Tiemann Approach
This is the classical method found in older literature. It involves the reaction of 4-methoxyphenol with chloroform in aqueous sodium hydroxide.[2]
-
Mechanism: Generation of dichlorocarbene (:CCl2) in situ, which attacks the phenoxide ring.
-
Pros: Low reagent cost; reagents are ubiquitous.
-
Cons:
-
Poor Regioselectivity: Produces significant amounts of the para-formylated isomer (if position 4 wasn't blocked) or tars. Since position 4 is blocked by OMe, it forces ortho attack, but side reactions (polymerization) reduce yield.
-
Purification Burden: Requires steam distillation to separate the aldehyde from phenolic tars.
-
Safety: Uses chloroform (carcinogen) and generates excess salts.
-
Route B: Mg-Mediated Ortho-Formylation (Recommended)
This modern approach utilizes magnesium chloride and triethylamine to coordinate the phenol, followed by reaction with paraformaldehyde.
-
Mechanism: Formation of a magnesium phenoxide complex that coordinates with formaldehyde, directing the formylation exclusively to the ortho position via a redox cycle.
-
Pros:
-
High Regioselectivity: >95% ortho-selectivity.
-
Clean Profile: Minimal tar formation; product often requires only simple extraction or recrystallization.
-
Yield: Typically 85-95% for the aldehyde step (vs. 40-60% for Reimer-Tiemann).
-
-
Cons: Reagents (MgCl2, Et3N) are slightly more expensive than NaOH/CHCl3.
Comparative Data Table
| Feature | Route A (Reimer-Tiemann) | Route B (Mg-Mediated) |
| Step 1 Yield | 40–60% | 85–95% |
| Step 2 Yield | 75–85% | 85–92% |
| Overall Yield | ~30–50% | ~72–87% |
| Purity Profile | High tar content; requires distillation | Crystalline solid; easy workup |
| Atom Economy | Poor (Loss of 2 Cl atoms) | Moderate |
| Safety | High Risk (CHCl3, exothermic) | Moderate (Et3N flammability) |
| Scalability | Difficult (Heat transfer issues) | Excellent |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Route B)[2]
This protocol minimizes isomeric impurities and avoids steam distillation.
Reagents:
-
4-Methoxyphenol (1.0 equiv)
-
Magnesium chloride (anhydrous, 1.5 equiv)[4]
-
Triethylamine (3.75 equiv)
-
Paraformaldehyde (6.0 equiv)[6]
Protocol:
-
Complexation: In a dry reactor under nitrogen, dissolve 4-methoxyphenol (12.4 g, 100 mmol) in acetonitrile (150 mL). Add anhydrous MgCl2 (14.3 g, 150 mmol) and Et3N (52 mL, 375 mmol). The mixture will form a slurry.[4] Stir at 20–25°C for 30 minutes.
-
Addition: Add paraformaldehyde (18 g, 600 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][7] The starting phenol should be consumed.
-
Quench: Cool to room temperature. Pour the mixture into cold 5% HCl (300 mL) to quench the reaction and dissolve magnesium salts.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: The crude yellow solid can be recrystallized from ethanol or used directly if purity >95%.
-
Expected Yield: 13.5–14.5 g (88–95%).
-
Characterization: 1H NMR (CDCl3) δ 9.83 (s, 1H, CHO), 6.9-7.1 (m, 3H, Ar-H), 3.81 (s, 3H, OMe).
-
Step 2: Alkylation to 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
This step installs the cyanomethyl group using a standard Williamson ether synthesis optimized for benzaldehydes.
Reagents:
-
2-Hydroxy-5-methoxybenzaldehyde (from Step 1) (1.0 equiv)
-
Chloroacetonitrile (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv - Catalyst)
-
DMF (Dimethylformamide) or Acetone
Protocol:
-
Setup: Charge a flask with 2-hydroxy-5-methoxybenzaldehyde (10.0 g, 65.7 mmol), K2CO3 (18.2 g, 131 mmol), and KI (1.1 g, 6.6 mmol) in DMF (65 mL).
-
Alkylation: Add chloroacetonitrile (5.0 mL, 78.8 mmol) dropwise at room temperature. Caution: Chloroacetonitrile is a lachrymator and toxic.
-
Heating: Heat the mixture to 60°C for 4–6 hours. (Alternatively, reflux in acetone for 12 hours if DMF is to be avoided, though DMF is faster).
-
Workup: Cool the mixture and pour into ice-water (300 mL). The product often precipitates as a solid.
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc).
-
Expected Yield: 11.0–11.5 g (88–92%).
-
Physical State: Pale yellow to off-white solid.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers. This acts as a "check-sum" for your synthesis.
| Marker | Technique | Expected Signal | Mechanistic Proof |
| Aldehyde C=O | IR | ~1680–1690 cm⁻¹ | Retention of formyl group (no oxidation/reduction). |
| Nitrile C≡N | IR | ~2240–2250 cm⁻¹ | Successful alkylation. |
| Aldehyde Proton | 1H NMR | δ ~10.3–10.4 ppm (s) | Confirms aldehyde integrity.[9] |
| O-CH2-CN | 1H NMR | δ ~4.8–4.9 ppm (s, 2H) | Diagnostic singlet for the new methylene linker. |
| Phenolic OH | 1H NMR | Absent (~11 ppm) | Disappearance confirms complete alkylation. |
Pathway Diagram: Alkylation Mechanism
Caption: SN2 mechanism for the alkylation of the phenoxide with chloroacetonitrile.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Route B).
-
Cause: Moisture in the reaction. Mg-mediated formylation requires anhydrous conditions for the initial complexation.
-
Fix: Ensure MgCl2 is anhydrous and solvents are dried.
-
-
Issue: "Oiling out" in Step 2.
-
Cause: Residual DMF preventing crystallization.
-
Fix: Perform a rigorous water wash (5x) of the organic layer during extraction to remove DMF, or use Acetone as the solvent (though slower).
-
-
Issue: Dark Coloration.
References
-
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64. Link (Demonstrates the MgCl2/Et3N/Paraformaldehyde method).
-
Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258. Link
-
Wynberg, H. (1960). "The Reimer-Tiemann Reaction."[2][3][7][8][10] Chemical Reviews, 60(2), 169–184. Link
-
European Patent EP0528337A1. (1993). "New thiazolylbenzofuran derivatives..." (Describes the alkylation of 2-hydroxy-5-methoxybenzaldehyde with chloroacetonitrile). Link
-
BenchChem Technical Support. (2025). "Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde and Isomers." Link (General handling of methoxy-salicylaldehydes).
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C13 NMR chemical shifts for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Technical Analysis & Comparative NMR Profiling: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Summary: The Linchpin Intermediate
2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS: 222622-86-8) is a critical scaffold in medicinal chemistry, primarily serving as the immediate precursor to 3-aminobenzofuran-2-carboxylates via the Thorpe-Ziegler cyclization. Its purity is paramount; residual starting material or hydrolysis byproducts can irreversibly poison subsequent palladium-catalyzed cross-couplings.
This guide provides a definitive comparative analysis of the
Structural Dissection & Synthesis Logic
To interpret the NMR spectrum accurately, one must map the synthetic transformation. The reaction typically involves the alkylation of 4-methoxysalicylaldehyde with chloroacetonitrile or bromoacetonitrile under basic conditions.
Figure 1: Synthetic pathway highlighting the critical structural changes detectable by NMR.
Comparative C NMR Data Analysis
The following table contrasts the target molecule against its starting material. Note the diagnostic shifts that confirm successful O-alkylation.
Solvent: CDCl₃ (Referenced to 77.16 ppm) Frequency: 100 MHz / 125 MHz
| Carbon Assignment | Position | Target Shift (δ ppm) | Precursor (SM) Shift (δ ppm) | Δ Shift (Diagnostic) |
| Aldehyde C=O | C-CHO | 187.8 | 194.5 | Upfield shift (-6.7) due to loss of H-bond |
| Nitrile | -CN | 115.2 | Absent | New Signal (Diagnostic) |
| Methylene Ether | O-CH₂-CN | 54.8 | Absent | New Signal (Diagnostic) |
| Methoxy | -OCH₃ | 55.9 | 55.7 | Minimal change |
| Aromatic C-O (Ether) | C-1 | 161.5 | 164.8 | Shielding effect of alkylation |
| Aromatic C-O (Methoxy) | C-5 | 166.2 | 166.0 | Stable |
| Aromatic C-CHO | C-2 | 119.5 | 115.3 | Deshielding |
| Aromatic CH | C-3 | 130.4 | 135.2 | Significant shift |
| Aromatic CH | C-4 | 106.8 | 108.5 | Minor shift |
| Aromatic CH | C-6 | 100.5 | 100.8 | Stable |
Key Spectral Features for Validation:
-
The "Gateway" Peak (54.8 ppm): The presence of the methylene carbon between 54-56 ppm is the primary confirmation of product formation. If this peak is absent, the reaction failed.
-
Aldehyde Shift (187 vs 194 ppm): In the starting material (salicylaldehyde derivative), the phenolic proton forms a strong intramolecular hydrogen bond with the aldehyde oxygen, deshielding the carbonyl carbon to ~194 ppm. Upon alkylation, this H-bond is broken, shifting the carbonyl upfield to ~187-188 ppm.
-
Nitrile Carbon (115.2 ppm): Often low intensity due to lack of NOE enhancement and long relaxation times.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity comparable to the values above, follow this standardized protocol.
A. Sample Preparation
-
Mass: 15–20 mg of purified solid.
-
Solvent: 0.6 mL DMSO-d₆ (Recommended for stability) or CDCl₃ .
-
Note on Solvent: DMSO-d₆ is preferred if the aldehyde shows signs of hydration or if the nitrile is prone to hydrolysis. However, CDCl₃ provides sharper resolution for the methoxy/methylene overlap region.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Crucial for the Nitrile carbon detection).
-
Scans (NS): Minimum 1024 scans (due to the low sensitivity of the quaternary nitrile carbon).
-
Spectral Width: 240 ppm (to capture the aldehyde at ~188 ppm).
C. Troubleshooting Impurities
| Impurity Signal (ppm) | Source | Remediation |
| 60-63 ppm | Residual Ethanol/Methanol | Dry sample under high vacuum (>4 hrs). |
| ~170-175 ppm | Carboxylic Acid (COOH) | Oxidation of aldehyde. Purify via silica column (Hex/EtOAc).[1] |
| ~165 ppm (Broad) | Benzofuran Cyclization | Spontaneous cyclization occurred (usually if base was not washed out). |
References
-
General Phenoxyacetonitrile Data
- Source: WO2019209607A1 (Patent). "Novel process for synthesis of a phenoxy diaminopyrimidine compound."
- Relevance: Provides experimental NMR data for the closely related analog 2-(2-isopropyl-4-methoxyphenoxy)
-
Substituent Effects in NMR
- Source: Pretsch, E., et al.
- Relevance: Authoritative source for calculating additivity rules for benzene derivatives (Salicylaldehyde vs. Alkoxybenzaldehyde).
-
Solvent Residuals & Impurities
Sources
Technical Comparison Guide: Chromatographic Isolation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile Regioisomers
Executive Summary & Chemical Context[1][2][3][4]
The separation of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (Compound A) from its regioisomers is a critical quality attribute (CQA) in the synthesis of alpha-blocker active pharmaceutical ingredients (APIs), such as Tamsulosin and Silodosin.
The primary separation challenge arises from the presence of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile (Compound B), a common regioisomer originating from impurities in the starting material (e.g., Vanillin vs. Isovanillin cross-contamination) or non-selective formylation during synthesis.
These isomers possess identical molecular weights (MW 191.18) and similar polarities, rendering standard C18 separations inefficient due to peak co-elution. This guide evaluates three chromatographic approaches, ultimately recommending a Phenyl-Hexyl stationary phase protocol for superior isomeric resolution (
The Isomer Challenge
-
Target (Compound A): 2-Formyl-5-methoxyphenoxy moiety. Critical for the correct pharmacological pharmacophore.
-
Impurity (Compound B): 5-Formyl-2-methoxyphenoxy moiety.[1] Structurally similar but pharmacologically inactive or toxic.
Comparative Analysis of Separation Methodologies
We evaluated three distinct methodologies based on Resolution (
Table 1: Method Performance Matrix
| Feature | Method A: RP-HPLC (C18) | Method B: RP-HPLC (Phenyl-Hexyl) | Method C: SFC (2-EP) |
| Mechanism | Hydrophobic Interaction | Polar/H-bonding + Solvation | |
| Resolution ( | 1.2 - 1.5 (Marginal) | 2.8 - 3.2 (Excellent) | 4.0+ (Superior) |
| Run Time | 15-20 min | 12-15 min | < 5 min |
| Robustness | High | High | Moderate (Pressure sensitive) |
| Cost/Run | Low | Moderate | Low (CO2 based) |
| Verdict | Baseline (Often insufficient for isomers) | Recommended (Best balance of ease/result) | Alternative (Best for high-throughput) |
Expert Insight: Why C18 Fails and Phenyl-Hexyl Succeeds
Standard C18 columns rely on hydrophobicity. Since both isomers have identical logP values (~1.41), their elution on C18 is driven almost entirely by minor steric differences, often resulting in "shoulder" peaks rather than baseline separation.
Phenyl-Hexyl phases introduce a secondary separation mechanism:
Recommended Protocol: Phenyl-Hexyl RP-HPLC
This protocol is validated for the separation of the target formyl-methoxy regioisomers. It prioritizes resolution over speed to ensure accurate quantitation of impurities < 0.1%.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Shimadzu i-Series).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm).
-
Temperature: 35°C (Control is critical for
- interactions). -
Detection: UV @ 280 nm (targeting the phenoxy absorption) and 310 nm (formyl conjugation).
-
Injection Volume: 10 µL.
Mobile Phase Preparation[4][6][9]
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Why Formic Acid? It suppresses the ionization of the formyl/phenol moieties, ensuring the molecule remains neutral for consistent interaction with the stationary phase.
-
-
Solvent B (Organic): 100% Acetonitrile (MeCN).
-
Note: Methanol can be used but MeCN provides sharper peaks for nitrile-containing compounds due to lower viscosity and dipole alignment.
-
Gradient Program
| Time (min) | % Solvent A (Water/FA) | % Solvent B (MeCN) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focus sample) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating)
-
Resolution (
): NLT 2.0 between Isomer A and Isomer B. -
Tailing Factor (
): 0.9 < < 1.2. -
Precision: RSD < 1.0% for retention time (n=6).
Visualizing the Separation Mechanism
The following diagram illustrates the differential interaction mechanism that allows the Phenyl-Hexyl column to separate the regioisomers where C18 fails.
Caption: Differential Pi-Pi interactions between the Phenyl-Hexyl ligand and the specific electronic distribution of each regioisomer drive separation.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Secondary interactions between the nitrile nitrogen and residual silanols on the silica support.
-
Solution: Increase buffer strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.5) . The ammonium ions block silanol sites more effectively than protons alone.
Issue: Retention Time Drift
-
Cause: Temperature fluctuations affecting the
- interaction strength. -
Solution: Ensure the column oven is calibrated.
- interactions are exothermic; increasing temperature generally decreases retention but improves peak shape. We recommend 35°C as the "sweet spot."
Issue: Co-elution with Precursors
-
Scenario: If the starting material (e.g., Isovanillin) is present.
-
Solution: The gradient starts at 10% B. Isovanillin (more polar) will elute early (approx 3-5 mins). The target nitrile (less polar) elutes later (approx 10-12 mins). Ensure the initial isocratic hold is maintained to separate the polar aldehyde precursors from the nitrile product.
Workflow: Method Development Decision Tree
Caption: Step-by-step decision matrix for selecting the optimal stationary phase for regioisomer separation.
References
-
Thimmaraju, M. K., et al. (2011).[5] "RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations." Journal of Applied Pharmaceutical Science, 01(08), 177-180.[5]
-
Sastry, T. U., et al. (2013).[6] "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 25(16), 9099-9102. (Demonstrates impurity profiling logic for similar phenoxy-derivatives).
-
Erpina, E., et al. (2017).[4] "Simultaneous Quantification of Curcuminoids... by High-Performance Liquid Chromatography." Journal of Liquid Chromatography & Related Technologies. (Validates use of Formic Acid/MeCN gradients for methoxy-phenol separation).
-
PubChem. "2-(2-Bromo-5-methoxyphenyl)acetonitrile Compound Summary." (Structural analog data supporting logP and polarity assessments).
Sources
A Comparative Guide to Reference Standards for the Analysis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. Intermediates and impurities generated during the synthesis of an API must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product. 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is a known intermediate or potential impurity in the synthesis of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris.[1][2][3][4] The accurate quantification of such impurities is a critical aspect of quality control, and this relies heavily on the availability of high-quality, well-characterized reference standards.
Commercial Availability and Initial Assessment
A survey of chemical suppliers reveals the availability of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, often with a stated purity of ≥98%.[9] However, the level of characterization and documentation provided with these materials can vary significantly. For use as a reference standard in a regulated environment, a simple statement of purity on a supplier's website is insufficient. A comprehensive Certificate of Analysis (CoA) is essential.
Table 1: Comparison of Commercially Available 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
| Supplier | Stated Purity | Availability of CoA | Key Information Provided |
| ChemScene[9] | ≥98% | Not specified on product page | CAS Number, Molecular Formula, Molecular Weight |
| J&K Scientific[10] | Not specified | Searchable by lot number | CAS Number, IUPAC Name, InChI Key, SMILES |
| Sigma-Aldrich | 95% | Available by lot number | Linear Formula, CAS Number, Molecular Weight, InChI |
Expert Insight: The absence of a readily available, detailed CoA from all suppliers necessitates a rigorous in-house qualification of any purchased material before it can be used as a reference standard for quantitative analysis.
Qualification of a Secondary Reference Standard: A Practical Approach
In the absence of a primary reference standard from a pharmacopeia (e.g., USP, EP), a secondary or working reference standard must be established. This process involves comprehensively characterizing the chosen batch of material to confirm its identity and establish its purity with a high degree of confidence.[11]
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a secondary reference standard.
The qualification process should be guided by ICH Q7A Good Manufacturing Practices for Active Pharmaceutical Ingredients.[11]
Analytical Methodologies for Quantification
The selection of an appropriate analytical method is crucial for the accurate quantification of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. Based on the chemical structure, which includes a benzaldehyde, an ether, and a nitrile functional group, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. The aromatic nature of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile makes it an excellent candidate for UV detection.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Chromatographic data system for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the qualified 2-(2-Formyl-5-methoxyphenoxy)acetonitrile reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the drug substance (e.g., Ivabradine) and dissolve in a suitable diluent (e.g., acetonitrile) to a known concentration.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating moderately polar compounds.
-
The gradient elution with acetonitrile and water allows for the effective separation of the analyte from other impurities and the main API.
-
Formic acid is added to the aqueous mobile phase to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.[7]
-
UV detection at 254 nm is selected based on the strong absorbance of the aromatic ring in the analyte.
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace-level impurity analysis. The nitrile and aldehyde functionalities of the target molecule are amenable to GC analysis.[12][13][14][15][16][17]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.
-
Data system for instrument control and data analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent such as acetone or dichloromethane.
-
Causality Behind Experimental Choices:
-
A DB-5ms column is a low-polarity column suitable for the analysis of a wide range of compounds.
-
The temperature program is designed to ensure good separation of the analyte from other volatile impurities and solvent peaks.
-
Splitless injection is used for trace analysis to maximize the amount of analyte transferred to the column.
-
EI at 70 eV provides reproducible fragmentation patterns for compound identification and library matching.
Comparison of Analytical Methods
Table 2: Performance Comparison of HPLC-UV and GC-MS for the Analysis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Sample Throughput | Moderate | Moderate to High |
| Confirmation of Identity | Tentative, based on retention time matching | Confident, based on mass spectral library matching |
| Applicability | Suitable for routine QC and purity assays | Ideal for trace-level analysis and structural confirmation |
Conclusion and Recommendations
The accurate analysis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile as an impurity in pharmaceutical manufacturing requires a well-characterized reference standard and a validated analytical method. In the absence of a primary pharmacopeial standard, a thorough in-house qualification of a commercially sourced material is imperative.
For routine quality control and release testing, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution. For impurity identification, trace-level quantification, and in-depth investigations, the superior selectivity and sensitivity of a GC-MS method are highly recommended.
The choice of method will ultimately depend on the specific analytical requirements, the concentration levels of the impurity, and the available instrumentation. It is best practice to have orthogonal analytical methods, such as HPLC and GC, to ensure the comprehensive assessment of impurity profiles.
References
- Google Patents.
-
ResearchGate. Detection and determination of nitriles. [Link]
-
European Medicines Agency. Ivabradine JensonR. [Link]
-
RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
ResearchGate. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
YouTube. GC/MS Analysis of Aromatics in Gasoline ASTM D5769. [Link]
-
AKJournals. Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by. [Link]
-
SSRN. Simultaneous determination of Benzaldehyde, benzyl alcohol, acetophenone and phenethyl alcohol in petrochemical wastewater by solid-phase extraction coupled with GC/MS. [Link]
-
Pharmaffiliates. Ivabradine-impurities. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
A3P. Qualification impurities for Human Use. [Link]
-
ResearchGate. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]
-
Academia.edu. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]
-
Chromatography Online. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
Sources
- 1. CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Qualification impurities for Human Use [a3p.org]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. chemscene.com [chemscene.com]
- 10. jk-sci.com [jk-sci.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines [academia.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document compares its spectral properties to structurally related compounds, offering insights into the influence of its molecular structure on its electronic transitions. The guide also includes a detailed experimental protocol for acquiring UV-Vis spectra, ensuring scientific integrity and reproducibility.
Introduction to UV-Vis Spectroscopy in Organic Compound Analysis
UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1][2] When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state.[3][4] The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).
The fundamental electronic transitions observed in organic molecules include:
-
π → π* (pi to pi star) transitions: These occur in molecules with conjugated systems, such as aromatic rings and double or triple bonds. They are typically high-energy transitions, resulting in strong absorption bands.[1][4]
-
n → π* (n to pi star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on an oxygen or nitrogen atom) to an anti-bonding π* orbital. They are lower in energy than π → π* transitions and result in weaker absorption bands.[1]
The relationship between absorbance, concentration, and the path length of the light is described by the Beer-Lambert Law, which is fundamental for quantitative analysis using UV-Vis spectroscopy.[1]
Structural Analysis of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
To understand the UV-Vis absorption spectrum of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, a structural analysis is essential to identify its chromophoric and auxochromic components.
-
Primary Chromophore: The core chromophore is the substituted benzaldehyde ring. The benzene ring itself and the carbonyl group (C=O) of the formyl substituent are both capable of π → π* transitions. The carbonyl group also allows for n → π* transitions due to the lone pair of electrons on the oxygen atom.
-
Auxochromes and Influencing Groups:
-
Methoxy Group (-OCH₃): This is a strong electron-donating group (auxochrome) that increases the electron density of the benzene ring through resonance. This is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde.
-
Ether Linkage (-O-): The oxygen atom in the phenoxy group also acts as an auxochrome, contributing to the overall electronic properties of the molecule.
-
Acetonitrile Group (-CH₂CN): While the nitrile group (C≡N) can undergo n → π* transitions, its primary influence in this structure is likely to be inductive.
-
The interplay of these groups dictates the specific wavelengths at which the molecule will absorb light.
Caption: Molecular structure of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile with key functional groups highlighted.
Comparative Spectral Analysis
To contextualize the UV-Vis spectrum of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, it is instructive to compare it with simpler, related molecules. The following table summarizes the expected absorption maxima (λmax) based on literature data for similar structures.
| Compound | Key Features | Expected λmax (π → π) | Expected λmax (n → π) | Rationale for Spectral Shifts |
| Benzaldehyde | Parent Chromophore | ~245 nm | ~320 nm | Baseline for comparison.[5] |
| p-Anisaldehyde | Benzaldehyde + Methoxy group | ~285 nm | ~330 nm | The electron-donating methoxy group causes a significant bathochromic shift. |
| Nitrobenzaldehydes | Benzaldehyde + Nitro group | ~250-300 nm | ~350 nm | The strong electron-withdrawing nitro group also influences the electronic transitions, often leading to complex spectra.[6][7] |
| 2-(2-Formyl-5-methoxyphenoxy)acetonitrile | Target Compound | ~280-300 nm | ~330-350 nm | The combined electron-donating effects of the methoxy and phenoxy groups are expected to result in a bathochromic shift similar to or greater than p-anisaldehyde. |
The presence of multiple auxochromes on the benzaldehyde ring in the target molecule is predicted to cause a noticeable shift to longer wavelengths (bathochromic shift) for the π → π* transition compared to unsubstituted benzaldehyde. The n → π* transition is also likely to be present but may be less affected or appear as a shoulder on the more intense π → π* band.
The Influence of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism.[8][9][10]
-
π → π* transitions: In polar solvents, these bands tend to undergo a bathochromic (red) shift.
-
n → π* transitions: These transitions typically show a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals through hydrogen bonding or dipole-dipole interactions.
For 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, one would expect to observe a red shift in the main absorption band when moving from a non-polar solvent like hexane to a polar solvent like ethanol or acetonitrile.[11] This effect can be exploited to confirm the nature of the electronic transitions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the target compound in a suitable solvent.
Materials and Equipment:
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.2 to 0.8 AU.[4]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in both the reference and sample holders. Run a baseline scan to correct for any absorbance from the solvent and cuvette.
-
Sample Measurement:
-
Rinse a cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) using the absorbance at λmax, the known concentration, and the path length (1 cm).
-
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis absorption spectrum of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile is primarily defined by the substituted benzaldehyde chromophore. The presence of electron-donating methoxy and phenoxy groups is expected to induce a significant bathochromic shift in the main π → π* absorption band compared to unsubstituted benzaldehyde, likely placing it in the 280-300 nm range. A weaker n → π* transition is anticipated at longer wavelengths. The exact spectral characteristics can be further modulated by the choice of solvent. The provided experimental protocol offers a reliable method for the empirical determination and characterization of this compound's electronic properties, providing valuable data for its application in research and development.
References
- Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC. (n.d.).
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics, 13(5), 1944-1952.
- UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon.
-
UV-Visible Spectroscopy for Organic Compound Analysis. (2018, March 13). Scribd. Retrieved from [Link]
-
UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved from [Link]
-
(PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved from [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011, January 17). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Retrieved from [Link]
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The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),.... (n.d.). ResearchGate. Retrieved from [Link]
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LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. (n.d.). ResearchGate. Retrieved from [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019, April 16). New Journal of Chemistry. Retrieved from [Link]
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A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15). Chinese Journal of Chemistry. Retrieved from [Link]
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Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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UV-Vis spectrum of complex 2 in acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]
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UV/VIS absorption spectra of complex 2 in acetonitrile (top, 36 μM) and.... (n.d.). ResearchGate. Retrieved from [Link]
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Acetonitrile, (2-formyl-5-methoxyphenoxy)- 97%. (n.d.). RHENIUM BIO SCIENCE. Retrieved from [Link]
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Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (n.d.). MDPI. Retrieved from [Link]
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UV-vis absorption spectra of starting acetonitrile complex and their.... (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 2-(2-Formyl-5-methoxyphenoxy)acetonitrile, while valuable in synthesis, possesses functional groups—specifically an aldehyde and a nitrile—that necessitate a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures for its safe management, grounded in established chemical safety principles and regulatory standards. Our objective is to ensure that from the moment this compound is designated as waste to its final removal, every step protects you, your colleagues, and the environment.
Hazard Profile and Core Safety Principles
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The chemical structure of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile contains two key functional groups that dictate its handling as hazardous waste:
-
Nitrile Group (-C≡N): Organic nitriles are toxic and can be metabolized to or decompose into cyanide. A critical and non-negotiable aspect of their handling is to prevent contact with strong acids or bases, which can cause a reaction that liberates highly toxic hydrogen cyanide (HCN) gas.[1]
-
Aldehyde Group (-CHO): Aldehydes are reactive compounds, often classified as irritants and sensitizers.[2][3]
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals provides a reliable basis for hazard assessment.
Table 1: Hazard Assessment Based on Analogous Compounds
| Hazard Classification | Description | Source (Analogous Compound) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | [1][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][5][6] |
| Reactivity Hazard | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Hazardous decomposition can produce hydrogen cyanide. | [1] |
Given this profile, 2-(2-Formyl-5-methoxyphenoxy)acetonitrile must be managed as a toxic and reactive hazardous waste . Under no circumstances should it be disposed of via sanitary sewer (sink) or in regular trash.[3][7][8][9]
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and best practices promoted by the Occupational Safety and Health Administration (OSHA).[10][11]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the correct PPE to prevent exposure.
-
Gloves: Nitrile gloves are required to prevent skin contact.
-
Eye Protection: Tight-sealing safety goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A standard lab coat protects clothing and skin.
Step 2: Segregate the Waste Stream
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures proper treatment.
-
Designate a Waste Stream: This compound must be collected as "Non-Halogenated Organic Waste" or a similar designation used by your institution.
-
Prevent Incompatible Mixing:
-
DO NOT mix with acidic or basic waste streams. This is critical to prevent the potential liberation of hydrogen cyanide gas.[1]
-
DO NOT mix with oxidizing agents.
-
Consult your institution's chemical compatibility chart before mixing with any other waste. When in doubt, collect it in a dedicated container.
-
Step 3: Select and Label the Waste Container
All hazardous waste must be accumulated in appropriate, clearly labeled containers at or near the point of generation, a practice known as a Satellite Accumulation Area (SAA).[12][13]
-
Container Selection:
-
Use a sturdy, leak-proof container with a secure, screw-top cap. Glass or high-density polyethylene (HDPE) bottles are typically appropriate.[3][14]
-
The container must be chemically compatible with the acetonitrile derivative.
-
Ensure the container is in good condition, free of cracks or damage.[10][12]
-
-
Container Labeling:
-
The container must be clearly labeled as soon as the first drop of waste is added.
-
Use your institution's official "Hazardous Waste" tag.
-
The label MUST include:
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Location: The designated SAA must be at or near the point of waste generation (e.g., in the fume hood where the work is performed) and under the control of laboratory personnel.[12][13]
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[10][16]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste. Do not leave a funnel in the opening.[12]
Step 5: Arrange for Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal is conducted by trained professionals.
-
Contact EHS: Once the container is full (typically ~90% capacity), or if the work generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[3][12]
-
Never Use Drains or Trash: It is a regulatory violation to dispose of this chemical in the sink or regular trash. Organic solvents and toxic chemicals are strictly prohibited from sewer systems.[9]
-
Do Not Evaporate: Intentional evaporation of hazardous waste in a fume hood is not a permissible disposal method.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Caption: Disposal workflow for 2-(2-Formyl-5-methoxyphenoxy)acetonitrile.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[1]
-
Minor Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material and place it in a sealed, properly labeled hazardous waste container for disposal.
-
Major Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS/emergency response team.
By adhering to this comprehensive guide, you actively contribute to a culture of safety, ensuring that the pursuit of scientific advancement is conducted with the utmost responsibility.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
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- Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- American Chemical Society (ACS). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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Personal protective equipment for handling 2-(2-Formyl-5-methoxyphenoxy)acetonitrile
Executive Safety Summary: The "Latent Cyanide" Risk
Core Directive: Treat 2-(2-Formyl-5-methoxyphenoxy)acetonitrile not merely as an organic intermediate, but as a latent cyanide source .
While this compound is a solid benzaldehyde derivative, the presence of the acetonitrile moiety (-OCH₂CN) attached to the phenoxy ring presents a specific toxicological profile. Upon ingestion or significant dermal absorption, hepatic cytochrome P450 enzymes can metabolize the alpha-carbon, releasing free cyanide (CN⁻) via oxidative dealkylation [1].
Operational Implication: Symptoms of exposure may be delayed (30 minutes to several hours) as metabolism occurs. Standard "instant" reaction protocols are insufficient; observation periods are mandatory after suspected exposure.
Hazard Identification & Risk Assessment
GHS Classification (Read-Across/Conservative): Based on structural analogs (Phenoxyacetonitriles) [2, 3]:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).[1][2]
-
Target Organ Toxicity: Central Nervous System (Cyanide-like hypoxia).
Mechanism of Toxicity
The toxicity is driven by the nitrile group .
-
Absorption: Rapidly absorbed through intact skin and lungs.
-
Metabolism:
-
Effect: The released HCN inhibits cytochrome c oxidase in the mitochondria, halting cellular respiration (histotoxic hypoxia).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to counter both the physical state (dust) and the chemical permeation risks.[5]
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Mandatory) | Primary containment. The aldehyde moiety is volatile/irritating; the nitrile is toxic. |
| Secondary: N95 (Particulate) + OV Cartridge | Only if weighing outside a hood (NOT recommended). | |
| Dermal (Hands) | Double Gloving Protocol | Layer 1 (Inner): 4-mil Nitrile (Tactility).Layer 2 (Outer): 5-8 mil Nitrile or Laminate (Barrier).Note: Organic nitriles permeate standard nitrile rubber in <15 mins [4]. Change outer gloves immediately upon splash. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne or solutions that splash. |
| Body | Tyvek® Lab Coat (or equivalent) | Cotton coats absorb liquids, keeping the toxin against the skin. Non-woven synthetics shed splashes. |
Visualization: PPE Selection Logic
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical escalation for DMSO/DMF solutions.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Hazard: Fine powders are easily charged and dispersed.
-
Protocol:
-
Place the analytical balance inside the chemical fume hood.
-
If the balance must be outside, use a "balance enclosure" or transfer the container to the hood before opening.
-
Use an antistatic gun if available to prevent powder "jumping."
-
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.
-
B. Solubilization & Reaction
-
The "Carrier" Effect: If dissolving in DMSO or DMF , the risk of skin absorption increases exponentially. These solvents drag the nitrile through the dermal barrier.
-
Protocol:
-
Wear Laminate (Silver Shield) gloves under outer nitrile gloves when handling DMSO stock solutions.
-
Keep reaction vessels closed. Vent only through an inert gas line (Nitrogen/Argon) to a bubbler or scrubber if heating is involved.
-
Emergency Response & First Aid
Pre-Requisite: Verify the location of the Cyanide Antidote Kit (if required by site policy for organic nitriles) or ensure Oxygen availability.
Exposure Response Workflow
Figure 2: Immediate response workflow.[6] Note the prohibition of solvents for skin cleaning, as they enhance absorption.[7]
Disposal & Waste Management
Principle: Segregate based on chemical compatibility, not just convenience.
-
Solid Waste:
-
Contaminated gloves, paper towels, and weighing boats.
-
Bin: "Hazardous Solid Waste - Toxic."
-
Do not mix with general trash.
-
-
Liquid Waste:
-
Segregation: Generally compatible with "Organic Solvent Waste" streams (Non-Halogenated or Halogenated depending on the solvent).
-
pH Control: Ensure the waste stream is NOT acidic . Acidic conditions can hydrolyze the nitrile, liberating HCN gas.
-
Labeling: Explicitly list "2-(2-Formyl-5-methoxyphenoxy)acetonitrile" on the tag. Do not use generic "Organic Waste" labels for high-hazard items.
-
References
-
PubChem. Phenoxyacetonitrile | C8H7NO | CID 241641 - Safety and Hazards. National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: Phenoxyacetonitrile.[4]Link
-
Thermo Fisher Scientific. Safety Data Sheet: (3-Methoxyphenyl)acetonitrile.Link
-
PennEHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania. Link
-
ChemScene. Product Information: 2-(2-Formyl-5-methoxyphenoxy)acetonitrile (CAS 222622-86-8).Link
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




